molecular formula C14H10N2O B1283054 3-amino-1H-benzo[f]chromene-2-carbonitrile CAS No. 141987-72-6

3-amino-1H-benzo[f]chromene-2-carbonitrile

Cat. No.: B1283054
CAS No.: 141987-72-6
M. Wt: 222.24 g/mol
InChI Key: KGTWPNUXYAQGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1H-benzo[f]chromene-2-carbonitrile (CAS 141987-72-6) is a versatile benzochromene derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery. This compound is a key synthetic intermediate for developing novel therapeutic agents, with significant research focus on its potent anti-proliferative activities. Studies have demonstrated that structural analogs of this core structure exhibit promising cytotoxicity against a range of cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver) . The mechanism of action for these bioactive derivatives is multi-faceted; they are known to act as apoptotic inducers by enhancing Caspase 3/7 activity and have been investigated as dual inhibitors of key oncogenic targets, specifically the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which play crucial roles in tumor growth and angiogenesis . Beyond oncology research, this chemotype shows substantial utility in antimicrobial development. Crystal structure studies of closely related molecules have facilitated molecular docking analyses, revealing potential interactions with bacterial and fungal targets, which correlate with experimental observations of antibacterial and antifungal functionality . The molecular structure is characterized by a naphthalene ring system fused with a 4H-pyran ring, which often adopts a boat conformation, and an amino group that facilitates critical intermolecular interactions, such as N-H···N hydrogen bonds, leading to defined supramolecular architectures in the solid state . Researchers value this compound for synthesizing new derivatives under efficient conditions like microwave irradiation and for its application in rational drug design, where its crystallographic data aids in understanding structure-activity relationships. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1H-benzo[f]chromene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c15-8-10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-14(10)16/h1-6H,7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTWPNUXYAQGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(OC2=C1C3=CC=CC=C3C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565982
Record name 3-Amino-1H-naphtho[2,1-b]pyran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141987-72-6
Record name 3-Amino-1H-naphtho[2,1-b]pyran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-1H-benzo[f]chromene-2-carbonitrile: Methodology, Mechanistic Insights, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document delves into the prevalent and efficient one-pot, three-component reaction strategy, offering a detailed, step-by-step experimental protocol. It further elucidates the underlying reaction mechanism, explores the critical parameters influencing the reaction's success, and discusses the comparative advantages of different catalytic systems and energy sources. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, aiming to equip them with the necessary knowledge to successfully synthesize and explore the potential of this important class of compounds.

Introduction: The Significance of the Benzo[f]chromene Scaffold

The 1H-benzo[f]chromene core is a privileged heterocyclic system that has garnered substantial attention from the scientific community. This is largely due to the diverse and potent biological activities exhibited by its derivatives, which include antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] The presence of the amino and cyano functionalities at the 3- and 2-positions, respectively, of the pyran ring fused to a naphthalene system, imparts unique electronic and steric properties to the molecule, making it a versatile pharmacophore. Specifically, the this compound framework has been identified as a key building block for the development of novel therapeutic agents, demonstrating cytotoxic effects against various cancer cell lines.[3] The continued exploration of this scaffold necessitates robust and efficient synthetic methodologies to enable the generation of diverse analogues for structure-activity relationship (SAR) studies.

The Cornerstone of Synthesis: The One-Pot Three-Component Reaction

The most widely adopted and efficient method for the synthesis of this compound and its derivatives is a one-pot, three-component condensation reaction. This elegant approach involves the simultaneous reaction of an aromatic aldehyde, malononitrile, and a naphthol derivative (typically 2-naphthol for the benzo[f] isomer) in the presence of a catalyst.[4] The convergence of three starting materials in a single synthetic operation offers significant advantages in terms of operational simplicity, time and resource efficiency, and atom economy, aligning with the principles of green chemistry.

Unraveling the Reaction Mechanism: A Stepwise Perspective

The formation of the benzo[f]chromene ring system proceeds through a well-established cascade of reactions, initiated by a base-catalyzed Knoevenagel condensation. The following is a breakdown of the key mechanistic steps:

  • Knoevenagel Condensation: The reaction commences with the base-catalyzed condensation of the aromatic aldehyde and malononitrile. The basic catalyst (e.g., piperidine, triethylamine) deprotonates the acidic methylene group of malononitrile, generating a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration, to yield an arylidenemalononitrile intermediate (a Knoevenagel adduct).

  • Michael Addition: The next phase involves the conjugate addition (Michael addition) of the naphthol derivative to the electron-deficient double bond of the arylidenemalononitrile. The catalyst also facilitates the deprotonation of the hydroxyl group of the naphthol, forming a nucleophilic naphthoxide ion which then attacks the β-carbon of the double bond.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the negatively charged nitrogen of the cyano group attacks the carbon atom of the naphthalene ring bearing the hydroxyl group, leading to the formation of the pyran ring. A subsequent tautomerization of the imine to the more stable enamine form yields the final product, this compound.

Reaction_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization Aldehyde Aldehyde Knoevenagel_Adduct Arylidenemalononitrile Aldehyde->Knoevenagel_Adduct + Malononitrile (Base Catalyst) Malononitrile Malononitrile Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct + Naphthol (Base Catalyst) Naphthol Naphthol Final_Product 3-Amino-1H-benzo[f]- chromene-2-carbonitrile Michael_Adduct->Final_Product Intramolecular Cyclization & Tautomerization

A simplified workflow of the three-component synthesis.

Experimental Protocol: A Practical Guide

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is adaptable for the synthesis of various derivatives by substituting the starting aldehyde and naphthol.

Materials and Reagents
  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • 2-Naphthol

  • Catalyst (e.g., piperidine or triethylamine)

  • Solvent (e.g., ethanol)

  • Standard laboratory glassware and magnetic stirrer

  • Heating source (heating mantle or microwave reactor)

Synthesis Procedure
  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and 2-naphthol (10 mmol) in a suitable solvent such as ethanol (20-30 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as piperidine or triethylamine (TEA) (approximately 0.5-1 mmol).

  • Reaction Conditions:

    • Conventional Heating: The reaction mixture is typically refluxed with continuous stirring for a period of 2 to 6 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Microwave Irradiation: For a more rapid and often higher-yielding synthesis, the reaction can be performed in a microwave reactor. Typical conditions involve irradiating the mixture at a controlled temperature (e.g., 100-140°C) for a much shorter duration, often in the range of 2-10 minutes.[4][6]

  • Product Isolation and Purification:

    • Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.

    • The solid product that precipitates out of the solution is collected by vacuum filtration.

    • The crude product is then washed with cold ethanol to remove any unreacted starting materials and soluble impurities.

    • For further purification, the solid can be recrystallized from a suitable solvent, typically ethanol, to yield the pure this compound.[7]

  • Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretches of the amino group, C≡N stretch of the nitrile group).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Critical Parameters and Optimization

The success and efficiency of the synthesis are contingent on several key parameters. A judicious choice of these factors is crucial for achieving high yields and purity.

Choice of Catalyst

A variety of basic catalysts can be employed to facilitate this reaction. While simple organic bases like piperidine and triethylamine (TEA) are commonly used and effective, research has also explored the use of other catalytic systems to enhance reaction rates and yields.[4][5] These include:

  • Inorganic bases: Such as potassium carbonate (K₂CO₃), which can be easily filtered off after the reaction.

  • Novel and heterogeneous catalysts: Including ionic liquids and solid-supported catalysts, which offer advantages in terms of reusability and simplified work-up procedures.

The choice of catalyst can influence the reaction time and overall yield, and empirical optimization for a specific set of substrates is often beneficial.

Reaction Conditions: Conventional Heating vs. Microwave Irradiation

The energy source for the reaction is a critical determinant of its efficiency.

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Typically 2-6 hoursSignificantly shorter, often 2-10 minutes[6]
Yield Generally good to excellentOften higher yields are reported[8]
Energy Efficiency LowerHigher due to direct heating of the reaction mixture
Side Reactions Potential for more side products due to prolonged heatingOften cleaner reactions with fewer byproducts

Microwave-assisted synthesis has emerged as a superior method for this transformation, offering substantial reductions in reaction time and frequently leading to improved yields.[8][9] This is attributed to the efficient and uniform heating of the polar reactants and solvent by microwave energy.

Experimental_Workflow Start Start Dissolve_Reactants Dissolve Aldehyde, Malononitrile, & 2-Naphthol in Solvent Start->Dissolve_Reactants Add_Catalyst Add Base Catalyst (e.g., Piperidine, TEA) Dissolve_Reactants->Add_Catalyst Heating_Choice Heating Method Add_Catalyst->Heating_Choice Conventional_Heating Conventional Heating (Reflux, 2-6h) Heating_Choice->Conventional_Heating Option 1 Microwave_Irradiation Microwave Irradiation (100-140°C, 2-10 min) Heating_Choice->Microwave_Irradiation Option 2 Cool_and_Filter Cool to Room Temperature & Collect Precipitate by Filtration Conventional_Heating->Cool_and_Filter Microwave_Irradiation->Cool_and_Filter Wash_and_Dry Wash with Cold Ethanol & Dry Cool_and_Filter->Wash_and_Dry Recrystallize Recrystallize from Ethanol (Optional) Wash_and_Dry->Recrystallize Characterize Characterize Product (IR, NMR, MS) Recrystallize->Characterize End End Characterize->End

A flowchart of the experimental workflow.

Scope and Versatility

The three-component synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitriles is a versatile reaction that can accommodate a wide range of substituted aromatic aldehydes and naphthol derivatives. This allows for the creation of a diverse library of compounds for biological screening. Electron-donating and electron-withdrawing substituents on the aromatic aldehyde generally do not impede the reaction, although they may influence the reaction rate and yield. Similarly, substituted naphthols can be employed to introduce further diversity into the final molecular structure.[3]

Conclusion

The one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a naphthol derivative stands as the most practical and efficient method for the synthesis of this compound. The use of microwave irradiation can significantly enhance the efficiency of this process. A thorough understanding of the reaction mechanism and the influence of key parameters such as the choice of catalyst and reaction conditions is paramount for the successful synthesis and optimization of this valuable class of compounds. This guide provides a solid foundation for researchers to not only reproduce this synthesis but also to explore new frontiers in the development of novel benzo[f]chromene-based therapeutic agents.

References

  • Hassan, A. S., et al. (2021). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1935-1949. Available at: [Link]

  • Fun, H.-K., et al. (2013). 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o401. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules, 27(14), 4504. Available at: [Link]

  • Fun, H.-K., et al. (2013). 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile. Acta Crystallographica Section E, E69, o401. Available at: [Link]

  • Gomha, S. M., et al. (2022). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 10, 893325. Available at: [Link]

  • Maleki, A., & Ghamari, N. (2017). 3‐Amino‐1‐(4‐nitrophenyl)‐1H‐benzo[f]chromene‐2‐carbonitrile. ResearchGate. Available at: [Link]

  • Mamedov, V. A., et al. (2013). ChemInform Abstract: New Synthesis of 3-Amino-1H-benzo[f]chromene-2-carbonitriles. ChemInform, 44(30). Available at: [Link]

  • Kamar, A. A., et al. (2011). Microwave-assisted synthesis of chromeno[2,3-d] pyrimidinone derivatives. Journal of the Serbian Chemical Society, 76(1), 1-9. Available at: [Link]

  • Gouda, M. A., et al. (2015). Green Chemistry: New Synthesis of Substituted Chromenes and Benzochromenes via Three-Component Reaction Utilizing Rochelle Salt as Novel Green Catalyst. Journal of Chemistry, 2015, 689281. Available at: [Link]

  • Sharma, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33814-33842. Available at: [Link]

  • Kumar, R., et al. (2019). Synthesis of substituted 2H-chromenes by a three-component reaction as potential antioxidants. Medicinal Chemistry Research, 28(1), 115-124. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). 9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Doc. Semantic Scholar. Available at: [Link]

  • Tovar-Gudiño, M. E., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 28(3). Available at: [Link]

  • Chaudhary, A., & Kumar, R. (2021). Synthesis of benzo[f]chromenes 19. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2024). Construction of Diverse Fused Chromene Frameworks via Isocyanide-Based Three-Component Reaction. The Journal of Organic Chemistry, 89(15), 10403-10414. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the One-Pot Synthesis of Benzo[f]chromene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzo[f]chromene derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The efficient construction of this heterocyclic system is of paramount importance for the exploration of new therapeutic agents. This technical guide provides an in-depth exploration of the one-pot synthesis of benzo[f]chromene derivatives, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of protocols, this document elucidates the underlying chemical principles, critically evaluates various catalytic systems, and offers detailed, field-proven methodologies. The focus is on providing a comprehensive understanding that empowers researchers to not only replicate these syntheses but also to innovate and adapt them for their specific research needs.

Introduction: The Significance of the Benzo[f]chromene Scaffold

The benzo[f]chromene core is a recurring motif in a multitude of biologically active molecules. Its rigid, planar structure provides an ideal framework for interaction with various biological targets. Notably, derivatives of this scaffold have been reported to exhibit potent cytotoxic effects against several cancer cell lines, including breast, colon, and liver cancer.[5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1][6] Furthermore, the antimicrobial and antioxidant activities of these compounds make them attractive candidates for the development of novel therapeutics for infectious diseases and conditions associated with oxidative stress.[3][7]

The power of one-pot, multi-component reactions (MCRs) in synthesizing molecular complexity from simple starting materials in a single step has revolutionized the approach to building libraries of such bioactive molecules.[8][9] This guide will delve into the nuances of these elegant synthetic strategies.

Core Synthetic Strategy: The Three-Component Condensation

The most prevalent and versatile approach to the one-pot synthesis of benzo[f]chromenes involves a three-component reaction between a naphthol (typically β-naphthol), an aromatic aldehyde, and an active methylene compound, such as malononitrile or ethyl cyanoacetate.[8][10][11] This convergence allows for the rapid assembly of the benzo[f]chromene skeleton with a high degree of molecular diversity, dictated by the choice of the starting materials.

General Reaction Mechanism

The reaction typically proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization followed by tautomerization. The catalyst plays a crucial role in activating the substrates and facilitating each step of this cascade.

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization Aldehyde Aldehyde Knoevenagel_Adduct Arylidenemalononitrile Aldehyde->Knoevenagel_Adduct + Malononitrile (Catalyst) Malononitrile Malononitrile Michael_Adduct Intermediate Adduct Knoevenagel_Adduct->Michael_Adduct + β-Naphthol Naphthol Naphthol Final_Product Benzo[f]chromene Michael_Adduct->Final_Product Intramolecular Cyclization

Caption: Generalized mechanism for the three-component synthesis of benzo[f]chromenes.

Catalytic Systems: A Comparative Analysis

The choice of catalyst is a critical determinant of reaction efficiency, yield, and environmental impact. This section explores several classes of catalysts employed in the one-pot synthesis of benzo[f]chromenes, highlighting their respective advantages and mechanistic roles.

Ionic Liquids: Green and Reusable Catalysts

Ionic liquids (ILs) have emerged as environmentally benign alternatives to traditional volatile organic solvents and catalysts.[8] Their unique properties, such as negligible vapor pressure, high thermal stability, and recyclability, make them highly attractive for sustainable chemical synthesis.[8]

In the context of benzo[f]chromene synthesis, imidazolium-based ionic liquids, such as 1-allyl-3-methyl-imidazolium halides, have proven to be effective catalysts.[8] The halide anion of the ionic liquid is proposed to act as a base, promoting the Knoevenagel condensation and the deprotonation of the naphthol for the subsequent Michael addition.

Table 1: Performance of 1-allyl-3-methyl-imidazolium Halides in the Synthesis of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitriles [8]

Catalyst (10 mol%)Time (min)Yield (%)
1-allyl-3-methyl-imidazolium chloride6075
1-allyl-3-methyl-imidazolium bromide4585
1-allyl-3-methyl-imidazolium iodide3095

Reaction Conditions: β-naphthol, 4-chlorobenzaldehyde, and malononitrile at 80°C under solvent-free conditions.

The data clearly indicates the superior performance of the iodide-based ionic liquid, likely due to the greater nucleophilicity and basicity of the iodide anion compared to bromide and chloride. A significant advantage of this system is the reusability of the catalyst for up to five cycles without a significant loss of activity.[8]

Nanoparticle Catalysis: Heterogeneous and Efficient

Heterogeneous catalysts, particularly magnetic nanoparticles, offer the benefits of high catalytic activity and facile separation from the reaction mixture using an external magnet. This simplifies the work-up procedure and allows for efficient catalyst recycling.

Kit-6-NH2@Schiff base complex magnetic nanoparticles have been successfully employed for the synthesis of trifluoromethyl-1H-benzo[f]chromenes.[12] These nanoparticles provide a solid support for the catalytic Schiff base complex, enhancing its stability and reusability. The reaction proceeds efficiently under solvent-free conditions, further bolstering its green credentials.

Another example is the use of nano-Fe3O4@Dextrin/OSO3H, a magnetic nanocatalyst with Brønsted acid sites, for the synthesis of 1H-benzo[f]chromene derivatives.[13] The acidic nature of this catalyst facilitates the condensation and cyclization steps.

Organocatalysis: Metal-Free and Mild

Organocatalysis provides a metal-free alternative, often proceeding under mild reaction conditions. Simple organic bases like piperidine are frequently used to catalyze the three-component synthesis of benzo[f]chromenes.[1][3] Piperidine acts as a base to facilitate the Knoevenagel condensation and the subsequent steps of the reaction cascade. While effective, the volatility and potential toxicity of piperidine necessitate careful handling.

Rochelle salt (potassium sodium tartrate), a naturally occurring and biodegradable compound, has been reported as a novel, green, and reusable heterogeneous catalyst for this transformation.[11] Its basic nature promotes the reaction, and its solid form allows for easy recovery and reuse.

Enhancing Reaction Efficiency: The Role of Enabling Technologies

Modern synthetic chemistry increasingly leverages enabling technologies to accelerate reaction rates, improve yields, and reduce energy consumption.

Ultrasound Irradiation: A Green Activation Method

Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a dramatic increase in reaction speed.[2][14]

The ultrasound-assisted one-pot synthesis of benzo[f]chromene derivatives has been shown to proceed rapidly and in high yields, often under solvent-free conditions.[15] This method offers a significant advantage in terms of reduced reaction times and energy consumption compared to conventional heating.

Microwave Irradiation: Rapid and Controlled Heating

Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat. This direct and efficient heating method leads to a rapid increase in temperature, dramatically accelerating reaction rates. Microwave synthesis of 9-hydroxy-1H-benzo[f]chromene derivatives has been accomplished in as little as two minutes at 140°C.[1] This represents a substantial improvement over conventional heating methods that can take several hours.

Caption: Comparison of heating methods for benzo[f]chromene synthesis.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step protocols for the one-pot synthesis of benzo[f]chromene derivatives using different catalytic systems. These protocols are intended to be a starting point for researchers, who may need to optimize conditions for their specific substrates.

Protocol 1: Ionic Liquid-Catalyzed Synthesis of 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile[8]
  • Reactant Preparation: In a round-bottom flask, combine β-naphthol (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol).

  • Catalyst Addition: Add 1-allyl-3-methyl-imidazolium iodide (0.1 mmol, 10 mol%).

  • Reaction: Heat the mixture at 80°C with stirring for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, add water to the reaction mixture and stir for 5 minutes.

  • Product Isolation: Filter the solid product, wash with water, and dry. The product can be further purified by recrystallization from ethanol.

  • Catalyst Recovery: The aqueous filtrate containing the ionic liquid can be evaporated under reduced pressure to recover the catalyst for reuse.

Protocol 2: Microwave-Assisted Synthesis of 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile[1]
  • Reactant Preparation: In a microwave reaction vessel, dissolve naphthalene-2,7-diol (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in absolute ethanol (30 mL).

  • Catalyst Addition: Add piperidine (0.5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at 140°C for 2 minutes.

  • Product Isolation: After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure product.

Conclusion and Future Outlook

The one-pot, three-component synthesis of benzo[f]chromene derivatives is a powerful and efficient strategy for accessing a diverse range of potentially bioactive molecules. The choice of catalyst and reaction conditions can be tailored to achieve high yields, short reaction times, and improved environmental compatibility. The use of ionic liquids, nanoparticle catalysts, and enabling technologies like ultrasound and microwave irradiation has significantly advanced the field, making these valuable compounds more accessible for further investigation.

Future research in this area will likely focus on the development of even more sustainable and efficient catalytic systems, such as biocatalysts and photocatalysts. The exploration of new multi-component reactions to access novel benzo[f]chromene analogues with enhanced biological activity will also remain a key area of interest for the drug discovery community. The continued synergy between synthetic innovation and biological evaluation will undoubtedly lead to the discovery of new therapeutic agents based on the remarkable benzo[f]chromene scaffold.

References

  • ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Revue Roumaine de Chimie.
  • Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Taylor & Francis Online.
  • Multicomponent Synthesis of Trifluoromethyl-1H-benzo[f]chromenes Using Kit-6-NH2@Schiff Base Complex Nanoparticles. Taylor & Francis Online.
  • Ultrasound-assisted one-pot synthesis of disubstituted and trisubstituted 1H-benzo[f]chromene derivatives catalyzed by 4-nitro-2,6-diacetylpyridinebis(2,4,6-trimethylaniline)FeCl2.
  • Green Chemistry: New Synthesis of Substituted Chromenes and Benzochromenes via Three-Component Reaction Utilizing Rochelle Salt as Novel Green Catalyst.
  • Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. MDPI.
  • Environmentally benign one-pot synthesis of 1H-benzo[f]chromene and 4H-benzo[h]chromene derivatives using nano-Fe3O4@Dextrin/OSO3H as a green and novel nanocatalyst.
  • Synthesis of benzo[f]chromenes 19.
  • A facile one-pot ultrasound assisted for an efficient synthesis of benzo[g]chromenes using Fe3O4/polyethylene glycol (PEG) core/shell nanoparticles. PubMed.
  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET.
  • One-pot Synthesis of 1H-benzo[f]chromen-2-yl (phenyl)methanone Derivatives in the Presence of Copper Triflate as Catalyst Using Ultrasonic Irradiation.
  • Four-component green synthesis of benzochromene derivatives using nano-KF/clinoptilolite as basic catalyst: study of antioxidant activity.
  • Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. PubMed Central.
  • Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Bentham Science.
  • Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. PubMed Central.

Sources

A Technical Guide to the Microwave-Assisted Synthesis of 3-Amino-1H-benzo[f]chromene-2-carbonitrile: A Modern Approach to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the microwave-assisted synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitrile and its derivatives. This privileged heterocyclic scaffold is of significant interest to the pharmaceutical and medicinal chemistry sectors due to its diverse and potent biological activities.[1][2][3] We will move beyond a simple recitation of procedural steps to explore the underlying principles of microwave-assisted organic synthesis (MAOS), the mechanistic rationale for this specific multi-component reaction, and the practical considerations for successful and reproducible execution. This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage modern synthetic techniques for the efficient construction of complex molecular architectures.

Introduction: The Significance of the Benzo[f]chromene Core and the Advent of Microwave Synthesis

The 1H-benzo[f]chromene framework is a cornerstone in the development of novel therapeutic agents. These compounds have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] Specifically, derivatives of this compound have shown promise as cytotoxic agents against various cancer cell lines, inhibitors of key enzymes like c-Src kinase, and inducers of apoptosis.[4][5][6]

Traditionally, the synthesis of these complex heterocycles involved lengthy reaction times, harsh conditions, and often resulted in modest yields. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool to accelerate chemical reactions, enhance yields, and improve product purity.[7][8][9] Microwave irradiation provides rapid and uniform heating of the reaction mixture, a stark contrast to the inefficient heat transfer of conventional oil baths.[8][9] This localized superheating of polar molecules and ions can lead to dramatic rate enhancements, often reducing reaction times from hours to mere minutes.[7][10][11]

This guide will focus on a one-pot, three-component reaction, a highly efficient and atom-economical approach for the synthesis of this compound derivatives under microwave irradiation.

The Core Reaction: A One-Pot, Three-Component Condensation

The microwave-assisted synthesis of this compound is typically achieved through a one-pot condensation of three key components:

  • A Naphthol Derivative: Such as 2-naphthol, 6-methoxy-2-naphthol, or naphthalene-2,7-diol.[4][12]

  • An Aromatic Aldehyde: A wide variety of substituted benzaldehydes can be employed to generate a library of derivatives.

  • Malononitrile: A source of the active methylene group and the nitrile functionality.

A basic catalyst, such as piperidine or ammonium acetate, is commonly used to facilitate the reaction.[4][13]

Proposed Reaction Mechanism

The reaction proceeds through a cascade of interconnected steps, beginning with a Knoevenagel condensation, followed by a Michael addition, and culminating in an intramolecular cyclization and tautomerization.

Reaction_Mechanism Proposed Reaction Mechanism cluster_knoevenagel Knoevenagel Condensation cluster_michael Michael Addition cluster_cyclization Intramolecular Cyclization & Tautomerization A Aromatic Aldehyde C Knoevenagel Adduct (Arylidenemalononitrile) A->C Base Catalyst B Malononitrile B->C Base Catalyst E Michael Adduct C->E D Naphthol D->E Base Catalyst F Cyclized Intermediate E->F Intramolecular Cyclization G This compound F->G Tautomerization

Caption: Proposed mechanism for the one-pot synthesis.

The base catalyst plays a crucial role in the initial Knoevenagel condensation by deprotonating the active methylene group of malononitrile, which then attacks the carbonyl carbon of the aromatic aldehyde. The resulting intermediate dehydrates to form the arylidenemalononitrile. Subsequently, the naphthol, activated by the base, acts as a Michael donor, attacking the electron-deficient double bond of the Knoevenagel adduct. The final step involves an intramolecular cyclization of the Michael adduct, where the hydroxyl group of the naphthol attacks one of the nitrile groups, followed by tautomerization to yield the stable this compound product.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure that can be adapted for the synthesis of various derivatives. The key to a self-validating system lies in the careful monitoring of the reaction and the rigorous characterization of the final product.

Materials and Instrumentation
  • Reactants: Substituted Naphthol, Aromatic Aldehyde, Malononitrile (analytical grade or higher).

  • Catalyst: Piperidine or Ammonium Acetate.

  • Solvent: Ethanol (anhydrous).

  • Instrumentation:

    • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator).

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

    • Melting Point Apparatus.

    • FT-IR Spectrometer.

    • ¹H and ¹³C NMR Spectrometer.

    • Mass Spectrometer.

Step-by-Step Methodology

Experimental_Workflow Experimental Workflow A 1. Reactant Mixture Preparation (Naphthol, Aldehyde, Malononitrile, Catalyst in Ethanol) B 2. Microwave Irradiation (e.g., 400W, 140°C, 2-5 min) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Product Isolation (Cooling, Filtration) C->D Reaction Completion E 5. Purification (Recrystallization from Ethanol) D->E F 6. Characterization (m.p., FT-IR, NMR, MS) E->F

Caption: A streamlined workflow for the synthesis.

  • Preparation of the Reaction Mixture: In a suitable microwave reaction vessel, combine the naphthol derivative (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of piperidine (3-4 drops) or ammonium acetate in ethanol (5-10 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant power (e.g., 400 W) and temperature (e.g., 140 °C) for a short duration (typically 2-5 minutes).[4][14] The optimal conditions may vary depending on the specific substrates and should be determined empirically.

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC.

  • Isolation of the Product: After completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent, typically ethanol, to afford the pure this compound derivative.

  • Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) and by determining its melting point.[12][15]

Optimization of Reaction Conditions

The efficiency of the microwave-assisted synthesis is highly dependent on several parameters. A systematic optimization of these factors is crucial for achieving high yields and purity.

ParameterRangeRationale
Microwave Power 200-400 WControls the rate of heating. Higher power can lead to faster reactions but may also cause decomposition if not carefully controlled.[4][14]
Temperature 120-150 °CAffects the reaction rate. Higher temperatures generally lead to faster reactions, but side reactions may become more prevalent.
Reaction Time 1-10 minSignificantly shorter than conventional methods. Optimization is key to ensure complete reaction without product degradation.[4][14]
Catalyst Piperidine, Ammonium AcetateA basic catalyst is essential for the initial Knoevenagel condensation. The choice of catalyst can influence reaction rate and yield.[13]
Solvent Ethanol, DMF, Solvent-freeEthanol is a common and effective solvent.[4] In some cases, solvent-free conditions can be employed, offering a greener synthetic route.[16]

Causality Behind Experimental Choices: Why Microwave-Assisted Synthesis Excels

The superiority of microwave-assisted synthesis for this reaction stems from several key factors:

  • Rapid and Efficient Heating: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods.[8][9] This eliminates thermal gradients and localized overheating, often leading to cleaner reactions and higher yields.

  • Kinetic Acceleration: The high temperatures achieved under microwave irradiation significantly accelerate the reaction rates, allowing for the completion of the synthesis in minutes rather than hours.[7]

  • Enhanced Yields and Purity: The short reaction times and uniform heating minimize the formation of byproducts, resulting in higher yields of the desired product and simplifying the purification process.[11]

  • Green Chemistry Principles: Microwave synthesis often requires less solvent and energy compared to conventional methods, aligning with the principles of green chemistry.[8][16] The potential for solvent-free reactions further enhances its environmental credentials.[16]

Structural Elucidation and Characterization

The unambiguous identification of the synthesized this compound is paramount. A combination of spectroscopic techniques is employed for this purpose:

  • FT-IR Spectroscopy: The presence of key functional groups is confirmed by characteristic absorption bands. For the target molecule, one would expect to observe peaks corresponding to the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2200 cm⁻¹), and C-O stretching of the pyran ring.[12][15]

  • ¹H NMR Spectroscopy: Provides information about the number and chemical environment of the protons in the molecule. The spectrum will show characteristic signals for the aromatic protons, the amino protons (often as a broad singlet), and the proton at the C1 position of the pyran ring (a singlet).[12][15]

  • ¹³C NMR Spectroscopy: Reveals the number of unique carbon atoms and their chemical environments. The spectrum will show signals for the aromatic carbons, the nitrile carbon, and the carbons of the pyran ring.[12]

  • Mass Spectrometry: Determines the molecular weight of the compound, confirming the elemental composition.[12][15]

  • Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of the molecule, confirming the connectivity of the atoms and the stereochemistry.[5][17]

Conclusion: A Powerful and Versatile Synthetic Strategy

The microwave-assisted, one-pot, three-component synthesis of this compound represents a significant advancement in the field of heterocyclic chemistry. This method is not only rapid and efficient but also highly versatile, allowing for the generation of a diverse library of derivatives by simply varying the starting naphthol and aromatic aldehyde. The insights and protocols provided in this guide are intended to empower researchers to harness the full potential of this powerful synthetic strategy for the discovery and development of novel, biologically active compounds. The combination of speed, efficiency, and adherence to green chemistry principles makes microwave-assisted synthesis an indispensable tool for the modern medicinal chemist.

References

  • Synthesis of chromene derivatives using microwave-assisted method. (2016). Journal of Chemical and Pharmaceutical Research, 8(7), 13-18.
  • Taghavi Fardood, S., Ramazani, A., Azimzadeh Asiabi, P., Bigdeli Fard, Y., & Ebadzadeha, B. (2017). Microwave-assisted multicomponent reaction for the synthesis of 2-amino-4H-chromene derivatives using ilmenite (FeTiO₃) as a magnetic catalyst under solvent-free conditions. Asian Journal of Green Chemistry, 1, 123-132.
  • Al-Warhi, T., Al-Eryani, D. A., Al-Salahi, R., Al-Ostoot, F. H., Marzouk, M., & Al-Amri, J. F. (2021). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules, 26(23), 7191.
  • Okasha, R. M., Al-Ghorbani, M., Al-Warhi, T., Al-Salahi, R., Marzouk, M., & Al-Ostoot, F. H. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Molecules, 26(16), 4967.
  • Patil, S. A., Patil, S., & Patil, R. (2015). Microwave-assisted synthesis of chromenes: biological and chemical importance. Future Medicinal Chemistry, 7(10), 1285–1306.
  • El Gaafary, M. O., Okasha, R. M., Al-Ghorbani, M., Al-Warhi, T., Al-Salahi, R., Marzouk, M., & Al-Ostoot, F. H. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 26(18), 5645.
  • Abdel-Aziz, A. A. M., El-Sayed, M. A. A., & El-Tohamy, S. A. (2018). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1084–1094.
  • Desai, N. C., Maheta, A. S., & Rajpara, K. M. (2013). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences, 125(3), 525–530.
  • El-Agrody, A. M., El-Latif, A. E. A., El-Sayed, R. S., & El-Gaby, M. S. A. (2015). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 20(8), 14838–14856.
  • Al-Warhi, T., Al-Salahi, R., Marzouk, M., Al-Ostoot, F. H., & Al-Amri, J. F. (2022). 9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Crystals, 12(7), 993.
  • Patil, S. A., Patil, S., & Patil, R. (2015). Microwave-assisted synthesis of chromenes: biological and chemical importance. Future Medicinal Chemistry, 7(10), 1285–1306.
  • Al-Warhi, T., Al-Ghorbani, M., Al-Salahi, R., Marzouk, M., & Al-Ostoot, F. H. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. Molecules, 28(1), 12.
  • Al-Warhi, T., Al-Salahi, R., Marzouk, M., Al-Ostoot, F. H., & Al-Amri, J. F. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Crystals, 12(7), 993.
  • Al-Warhi, T., Al-Ghorbani, M., Al-Salahi, R., Marzouk, M., & Al-Ostoot, F. H. (2021). Synthesis, Characterization, Biological Activity of Novel 1H-benzo[f]- chromene and 12H-benzo[f]chromeno[2,3-d]pyrimidine Derivatives.
  • Bazgir, A., Khanaposhtani, M. M., & Soorki, A. A. (2008).
  • Al-Warhi, T., Al-Eryani, D. A., Al-Salahi, R., Al-Ostoot, F. H., Marzouk, M., & Al-Amri, J. F. (2021). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules, 26(23), 7191.
  • Fun, H.-K., Ooi, C. W., & Kia, R. (2013). 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o401.
  • Sharma, U., Kumar, V., & Kumar, A. (2019). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 15, 1269–1331.
  • El-Sayed, R. S., El-Gaby, M. S. A., & El-Agrody, A. M. (2016). Microwave-Assisted Synthesis of some chromene compounds and Their Biological Activity Assessment. Journal of Modern Engineering Science and Technology, 1(1), 1-8.
  • Al-Warhi, T., Al-Ghorbani, M., Al-Salahi, R., Marzouk, M., & Al-Ostoot, F. H. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Scientific Reports, 13(1), 1145.
  • Wang, X., Li, J., Wang, M., & Li, J. (2022). One-pot Multicomponent Green Chemistry Approach: Sodium Fluoride-Catalysed Highly E cient Microwave Irradiation-Assisted Synthes.
  • Sead, F. F., Javahershenas, F., & Kazemi, M. (2025). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[1][12]imidazo[1,2-a]pyrimidines via A3 coupling. Frontiers in Chemistry, 13.

  • Sead, F. F., Javahershenas, F., & Kazemi, M. (2025). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[1][12]imidazo[1,2-a]pyrimidines via A3 coupling. Frontiers in Chemistry, 13.

  • Zare, A., & Yousofi, F. (2017). ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Revue Roumaine de Chimie, 62(7-8), 585-592.
  • Bag, S., Vaze, V. V., & Degani, M. S. (2005). Microwave-Assisted Benzoin Condensation Using Thiamine as Catalyst. Journal of Chemical Research, 2005(10), 646-648.
  • Al-Warhi, T., Al-Ghorbani, M., Al-Salahi, R., Marzouk, M., & Al-Ostoot, F. H. (2025). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Current Organic Chemistry, 29.

Sources

Spectroscopic Characterization of 3-amino-1H-benzo[f]chromene-2-carbonitrile: An NMR and IR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 3-amino-1H-benzo[f]chromene-2-carbonitrile core is a privileged heterocyclic scaffold renowned for its significant and diverse biological activities, making it a focal point in medicinal chemistry and drug development.[1][2][3][4] Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive, field-proven methodology for the complete spectroscopic characterization of the title compound using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By delving into the causality behind experimental choices and spectral interpretation, this document serves as an authoritative resource for scientists engaged in the synthesis and analysis of benzo[f]chromene derivatives.

Introduction: The Significance of the Benzo[f]chromene Scaffold

The benzo[f]chromene moiety is a cornerstone in the architecture of numerous compounds with potent pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] The specific derivative, this compound, is typically synthesized via a highly efficient, one-pot, three-component reaction involving a naphthol derivative, an aromatic aldehyde, and malononitrile.[1][5][6] This multicomponent approach, while elegant, necessitates rigorous structural verification to confirm the desired regiochemistry and rule out side products.

This guide establishes a self-validating protocol for the structural elucidation of this key heterocyclic system. We will dissect the characteristic signals in both IR and NMR spectra, linking them directly to the compound's unique structural features and functional groups.

Molecular Structure and Key Functional Groups

The structural integrity of this compound is defined by several key features: a fused naphthalene ring system, a dihydropyran ring, a chiral center at C-1, and the critical enaminonitrile moiety (C3-NH₂, C2-CN). Understanding the electronic interplay between these groups is paramount for accurate spectral interpretation.

Figure 1: Molecular structure and atom numbering convention.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Principle: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule.[7] Specific covalent bonds vibrate at characteristic frequencies when they absorb infrared radiation. By analyzing the absorption spectrum, we can create a functional group "fingerprint" of the molecule.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Grind 1-2 mg of the dried this compound sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8] An air background spectrum should be collected and automatically subtracted.

Causality: The KBr matrix is used because it is transparent to infrared radiation in the typical analysis range and does not obscure the sample's signals. Proper grinding and pressing are crucial to minimize light scattering and produce a high-quality spectrum.

Spectral Interpretation

The IR spectrum of this compound is distinguished by several strong, characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Appearance
3480–3300Amino (N-H)Asymmetric & Symmetric StretchTwo distinct, medium-to-strong bands.[5][9]
3250–3150Amino (N-H)Overtone/Combination BandsOften a weaker, broad absorption.[5]
> 3000Aromatic C-HStretchWeak to medium bands above 3000 cm⁻¹.[10][11]
< 3000Aliphatic C-HStretchWeak to medium bands below 3000 cm⁻¹.[10][11]
~2200 Nitrile (C≡N) Stretch Sharp, strong, and highly diagnostic peak. [4][5][9]
1650–1580C=CAromatic & Alkene StretchMultiple strong to medium bands.[10]
1500–1400C=CAromatic Ring StretchMedium to strong bands.[10]
1250–1050C-OEther StretchStrong absorption in the fingerprint region.
900–675Aromatic C-HOut-of-plane (oop) BendStrong bands indicative of substitution pattern.[10]

Expert Insight: The most unambiguous signals are the pair of N-H stretches for the primary amine and the sharp C≡N stretch around 2200 cm⁻¹.[4][5] The presence of both is strong evidence for the successful incorporation of the malononitrile reactant into the chromene scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle: NMR spectroscopy is the most definitive method for elucidating the complete carbon-hydrogen framework of an organic molecule.[7] It maps the chemical environment of ¹H and ¹³C nuclei, providing information on connectivity, stereochemistry, and electronic structure.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it effectively dissolves a wide range of polar and nonpolar benzochromene derivatives and shifts the exchangeable NH₂ protons downfield, preventing overlap with other signals.[12]

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.[13]

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, DEPT-135 spectra on a 400 MHz or higher field spectrometer.

  • Validation (D₂O Exchange): To confirm the assignment of the NH₂ protons, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the NH₂ protons will diminish or disappear.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a precise count and description of the different types of protons in the molecule.

Chemical Shift (δ, ppm)AssignmentMultiplicityIntegrationKey Insights
~7.0–8.2Aromatic HMultiplet (m)6HProtons of the fused naphthalene ring system. The complex splitting pattern arises from multiple spin-spin couplings.[5][9]
~7.0 -NH₂ Broad Singlet (br s) 2H Signal for the two amino protons. Its broadness is due to quadrupole coupling with nitrogen and chemical exchange. This signal disappears upon D₂O exchange. [5][9]
~5.0–5.8 H-1 Singlet (s) 1H A highly characteristic singlet for the methine proton at the chiral center. Its downfield shift is due to the deshielding effects of the adjacent oxygen atom and the aromatic system. The exact position is sensitive to substituents. [5][9]

Note: The chemical shifts are based on data from various substituted 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitriles in DMSO-d₆ and represent the expected ranges for the core scaffold.[5][9]

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments. The use of DEPT-135 or APT pulse sequences is highly recommended to differentiate between CH, CH₂, CH₃, and quaternary (C) carbons, which greatly simplifies the assignment process.[14]

Chemical Shift (δ, ppm)AssignmentCarbon TypeKey Insights
~160 C-3 C Very downfield quaternary carbon due to the strong electron-donating effect of the attached amino group in the enamine system. [5][9]
145–150Aromatic CCQuaternary carbons at ring junctions and attached to the pyran oxygen.
110–135Aromatic CCH & CThe numerous signals corresponding to the ten carbons of the naphthalene system.
~115–120 -CN C The characteristic signal for the nitrile carbon. [5][9]
~55–60 C-2 C A uniquely upfield quaternary carbon for an sp² system, shielded by the nitrile and adjacent to the electron-rich C-3. [5]
~30–40 C-1 CH The aliphatic methine carbon at the chiral center. [5][9]

Note: The chemical shifts are based on data from various substituted 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitriles in DMSO-d₆.[5][9]

Integrated Spectroscopic Analysis Workflow

A robust characterization strategy follows a logical progression, using each technique to validate the others. The workflow ensures that the synthesized material is unequivocally the target compound.

synthesis Synthesize Compound (Multicomponent Reaction) ftir Acquire FT-IR Spectrum synthesis->ftir ir_check Confirm Functional Groups: -NH₂ (3400-3300 cm⁻¹) -C≡N (~2200 cm⁻¹) ftir->ir_check nmr Acquire ¹H & ¹³C NMR Spectra (DMSO-d₆, TMS) ir_check->nmr Groups Present h_nmr Assign ¹H NMR: - Aromatic Multiplet (6H) - NH₂ Broad Singlet (~7.0 ppm) - H-1 Singlet (~5.4 ppm) nmr->h_nmr c_nmr Assign ¹³C NMR: - Key Quaternary C's (C2, C3, CN) - Aliphatic C-1 (~35 ppm) nmr->c_nmr validation D₂O Exchange: Confirm NH₂ Signal h_nmr->validation structure Structure Confirmed c_nmr->structure validation->c_nmr Correlates validation->structure Signal Disappears

Figure 2: Workflow for unambiguous structural confirmation.

Conclusion

The structural characterization of this compound is straightforward when a systematic spectroscopic approach is employed. The combination of FT-IR and NMR spectroscopy provides a complete and validated picture of the molecule. The key diagnostic signatures are: (1) in the IR spectrum, the simultaneous presence of N-H stretches and a sharp C≡N band; and (2) in the NMR spectra, the characteristic singlets for the H-1 methine proton and the exchangeable NH₂ protons in the ¹H spectrum, coupled with the unique chemical shifts of the C-2, C-3, and nitrile carbons in the ¹³C spectrum. Adherence to this guide will ensure high confidence in the structural integrity of this important class of heterocyclic compounds, enabling further progress in drug discovery and development.

References

  • El-Gendy, A. A., et al. (2020). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules. Available at: [Link]

  • El-Gendy, A. A., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. Molecules. Available at: [Link]

  • El-Gendy, A. A., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules. Available at: [Link]

  • Fouda, A. M., et al. (2024). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. Available at: [Link]

  • El-Gendy, A. A., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR. Pharmaceuticals. Available at: [Link]

  • Elgaafary, M., et al. (2020). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. PMC - NIH. Available at: [Link]

  • Rai, S., et al. (2022). Computational and Experimental Investigations of 7-(4-nitrophenyl)benzo[4][9]chromeno[3,2-e]pyrido[1,2-a]pyrimidin-6(7h)-one. ResearchGate. Available at: [Link]

  • PubChem. This compound. PubChem. Available at: [Link]

  • Akkurt, M., et al. (2013). 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile. ResearchGate. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Djandé, A., et al. (2018). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Scientific & Academic Publishing. Available at: [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information for "Controlled synthesis of polycarbosilanes with different molecular weights and their effects on the properties of SiC fibers". Available at: [Link]

  • Metin, T. (2006). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

Sources

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 3-Amino-1H-benzo[f]chromene-2-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-benzo[f]chromene scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional architecture, which dictates their interaction with biological targets. This technical guide provides an in-depth analysis of the crystal structure of 3-amino-1H-benzo[f]chromene-2-carbonitrile derivatives, synthesizing data from single-crystal X-ray diffraction studies. While the crystal structure of the parent compound with a hydrogen at the 1-position is not extensively reported, a wealth of data on its 1-aryl substituted analogues allows for a comprehensive understanding of the core molecular geometry, packing, and intermolecular interactions that define this important class of heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the structural insights of benzo[f]chromenes for rational drug design.

Introduction: The Significance of the Benzo[f]chromene Core

Benzo[f]chromene derivatives are a class of oxygen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their rigid, planar benzonaphthopyran core provides a unique scaffold that can be readily functionalized to modulate biological activity.[4] Numerous studies have highlighted the potent cytotoxic effects of these compounds against various cancer cell lines, with some derivatives inducing cell cycle arrest and apoptosis through the dual inhibition of topoisomerase I and II.[4][5] Furthermore, their antimicrobial and anti-inflammatory properties underscore the versatility of this privileged scaffold.[6][7]

A thorough understanding of the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR) and for the design of next-generation therapeutics with enhanced potency and selectivity. This guide will delve into the synthesis and, more critically, the detailed crystallographic analysis of this compound derivatives, providing a foundational understanding of their structural characteristics.

Synthesis of the this compound Scaffold

The synthesis of this compound derivatives is typically achieved through a highly efficient one-pot, three-component reaction. This method involves the condensation of a naphthol derivative (such as 2-naphthol or a substituted variant), an aromatic aldehyde, and an active methylene compound, typically malononitrile. The reaction is often catalyzed by a base, such as piperidine, and can be carried out under conventional heating or, more efficiently, using microwave irradiation.[5][6][8][9]

Experimental Protocol: Microwave-Assisted Synthesis

The following protocol outlines a general procedure for the synthesis of 1-aryl-3-amino-1H-benzo[f]chromene-2-carbonitriles:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine equimolar amounts of the desired naphthol derivative (e.g., 2-naphthol, 1 mmol), the aromatic aldehyde (e.g., benzaldehyde, 1 mmol), and malononitrile (1 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol (10-25 mL), and a catalytic amount of piperidine (a few drops or ~0.5 mL).

  • Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation. Optimal conditions are typically found to be around 140°C for a duration of 2-3 minutes.[5][8] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration, washed with a cold solvent like ethanol or methanol, and dried.

  • Crystallization: The crude product can be recrystallized from a suitable solvent, such as ethanol, using slow evaporation to yield high-quality crystals suitable for single-crystal X-ray diffraction analysis.[9]

G Naphthol Naphthol Derivative Microwave Microwave Irradiation (e.g., 140°C, 2 min) Naphthol->Microwave Aldehyde Aromatic Aldehyde Aldehyde->Microwave Malononitrile Malononitrile Malononitrile->Microwave Solvent_Catalyst Ethanol / Piperidine Solvent_Catalyst->Microwave Product 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile Microwave->Product

Caption: General workflow for the microwave-assisted synthesis of this compound derivatives.

In-Depth Analysis of the Crystal Structure

Molecular Conformation

A defining feature of the 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile series is the relative orientation of the aryl substituent at the 1-position with respect to the fused benzo[f]chromene ring system. Invariably, the aryl ring is positioned nearly perpendicular to the mean plane of the naphthalene moiety.[9][10][11][12] The dihedral angles reported in the literature typically range from approximately 81° to 87°.[10][11][12] This orthogonal arrangement minimizes steric hindrance between the two ring systems.

The 4H-pyran ring, which is fused to the naphthalene system, generally adopts a flattened boat or a boat-like conformation.[10][11][12][13] This puckering is a consequence of the sp³-hybridized carbon at the 1-position.

Crystallographic Data Summary

The table below summarizes key crystallographic parameters for several derivatives of this compound, illustrating the conservation of certain structural features despite variations in substitution.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
1-Phenyl [12]C₂₀H₁₄N₂OMonoclinicP2₁/c9.4059(8)6.5009(5)12.4919(10)105.914(9)734.57(11)2
1-(4-Hydroxyphenyl) [10]C₂₀H₁₄N₂O₂MonoclinicP2₁/c12.1086(8)13.1418(9)10.1552(7)96.992(1)1603.97(19)4
1-(4-Chlorophenyl) [11]C₂₀H₁₃ClN₂OMonoclinicP2₁/n10.056(7)6.172(3)12.751(6)99.641(17)780.2(8)2
1-(4-Methoxyphenyl) [9]C₂₁H₁₆N₂O₂MonoclinicP2₁/c9.5936(4)12.9103(6)13.7845(6)99.851(1)1681.33(13)4
Intermolecular Interactions and Crystal Packing

The crystal packing of these compounds is predominantly governed by a network of hydrogen bonds and, in many cases, π-π stacking interactions. The amino group at the 3-position and the nitrile group at the 2-position are key players in forming these stabilizing interactions.

  • Hydrogen Bonding: The amino group (-NH₂) acts as a hydrogen bond donor, while the nitrile nitrogen (-C≡N) and the pyran oxygen can act as acceptors. This frequently leads to the formation of supramolecular structures, such as chains or layers. For instance, in the crystal structure of the 1-phenyl derivative, molecules are linked into a helical supramolecular chain along the b-axis via N—H···N hydrogen bonds.[12][13] In the 1-(4-hydroxyphenyl) derivative, both O—H···N and N—H···O hydrogen bonds are observed, linking the molecules into a layered structure.[10]

  • π-π Stacking: The aromatic nature of the benzo[f]chromene core and the 1-aryl substituent provides opportunities for π-π stacking interactions, which further stabilize the crystal lattice. These interactions are characterized by inter-centroid distances between aromatic rings, typically in the range of 3.8 to 4.0 Å.[10]

  • Other Interactions: Weaker C—H···π interactions are also commonly observed, contributing to the overall stability of the three-dimensional crystal packing.[10][11][12]

G cluster_0 Molecule A cluster_1 Molecule B A_NH2 N-H B_CN C≡N A_NH2->B_CN N-H···N Hydrogen Bond A_CN N≡C A_Aryl Aryl Ring (π-system) B_Aryl Aryl Ring (π-system) A_Aryl->B_Aryl π-π Stacking B_NH2 H-N

Caption: Key intermolecular interactions in the crystal packing of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitriles.

Structure-Activity Relationship Insights

The structural data gleaned from X-ray crystallography provides a powerful tool for understanding the structure-activity relationships of benzo[f]chromene derivatives. The near-orthogonal orientation of the 1-aryl substituent creates a well-defined three-dimensional shape, which is crucial for its interaction with biological macromolecules. The hydrogen bonding capabilities of the 3-amino and 2-carbonitrile groups are also critical for target recognition and binding affinity.

The ability to introduce a wide variety of substituents onto the 1-aryl ring and the benzo[f]chromene core allows for the fine-tuning of the molecule's electronic and steric properties. This, in turn, can modulate its pharmacokinetic and pharmacodynamic profile. For example, the introduction of halogen atoms can enhance lipophilicity and introduce the possibility of halogen bonding interactions with protein targets.[4]

Conclusion

The crystal structure of this compound derivatives is characterized by a set of well-defined and conserved structural features. These include the near-perpendicular arrangement of the 1-aryl substituent relative to the benzo[f]chromene core and a robust network of intermolecular interactions, primarily driven by hydrogen bonding and π-π stacking. These structural insights are invaluable for the rational design of novel benzo[f]chromene-based therapeutic agents. By understanding the intricate details of their solid-state architecture, medicinal chemists can more effectively design molecules with improved potency, selectivity, and drug-like properties, ultimately accelerating the discovery and development of new medicines.

References

  • Akkurt, M., et al. (2015). Crystal structure of 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o536–o537. Available at: [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 27(1), 22. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules, 27(14), 4504. Available at: [Link]

  • Akkurt, M., et al. (2013). Crystal structure of 3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1536–o1537. Available at: [Link]

  • Mohamed, S. K., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. Molecules, 27(24), 8993. Available at: [Link]

  • Amr, A. E., et al. (2018). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 6, 597. Available at: [Link]

  • Akkurt, M., et al. (2015). Crystal structure of 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o468–o469. Available at: [Link]

  • Amr, A. E., et al. (2018). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. PMC, Available at: [Link]

  • Akkurt, M., et al. (2013). 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o401. Available at: [Link]

  • Akkurt, M., et al. (2013). 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Semantic Scholar. Available at: [Link]

  • Al-wsabie, A. A., et al. (2025). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Bentham Science. Available at: [Link]

  • Abdelgawad, M. A., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR. Semantic Scholar. Available at: [Link]

  • Abd El-Wahab, A. H. F., et al. (2026). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. Available at: [Link]

  • Abd El-Hameed, R. H., et al. (2022). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 405–422. Available at: [Link]

  • Al-wsabie, A. A., et al. (2025). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. PubMed. Available at: [Link]

  • Abdelgawad, M. A., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules, 27(24), 8993. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-1H-benzo[f]chromene-2-carbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzo[f]chromene Scaffold

The benzo[f]chromene ring system is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic molecules of significant pharmacological interest.[1][2] These oxygen-containing heterocycles are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and notably, potent cytotoxic effects against various cancer cell lines.[1][3][4] The specific derivative, 3-amino-1H-benzo[f]chromene-2-carbonitrile, and its analogues have emerged as a particularly promising class of compounds. The presence of the β-enaminonitrile functionality (a nitrile group adjacent to an enamine) is a key structural feature that contributes to their chemical reactivity and biological profile.[1]

This guide provides a comprehensive overview of the physicochemical properties of this compound, drawing upon extensive research into its substituted derivatives. We will delve into its structural characteristics, spectral properties, and the established methodologies for its synthesis. The causality behind experimental choices and the implications of these properties for drug discovery and development will be a central focus. For researchers and drug development professionals, understanding these core characteristics is paramount for the rational design of novel therapeutics based on this potent scaffold.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a naphthalene ring fused to a 4H-pyran ring, which is further functionalized with an amino group at position 3 and a carbonitrile group at position 2. The carbon at position 1 (C-1) is a chiral center, meaning the compound can exist as a racemic (±) mixture.[2][5][6] Experimental measurements have confirmed that synthesized derivatives are typically optically inactive, existing as a racemic mixture.[2][6][7]

The phenyl ring at the 1-position is typically oriented nearly perpendicular to the plane of the naphthalene ring system.[8][9] The 4H-pyran ring, which is fused to the naphthalene system, generally adopts a boat conformation.[8][9]

Below is a summary of the computed physicochemical properties for the parent compound and a table of experimentally determined properties for some of its key derivatives.

Computed Properties of this compound
PropertyValueSource
Molecular FormulaC₁₄H₁₀N₂OPubChem[10]
Molecular Weight222.24 g/mol PubChem[10]
XLogP33.1PubChem[10]
Hydrogen Bond Donor Count1PubChem[10]
Hydrogen Bond Acceptor Count3PubChem[10]
Rotatable Bond Count0PubChem[10]
Exact Mass222.079312947 DaPubChem[10]
Polar Surface Area59 ŲPubChem[10]
Experimental Properties of Substituted Derivatives

The following table summarizes key experimental data for various substituted analogs of this compound, which are frequently the subject of research due to their enhanced biological activities.

DerivativeMelting Point (°C)Yield (%)Reference
3-Amino-8-methoxy-1-phenyl-1H-benzo[f]chromene-2-carbonitrile237–23884[11]
3-Amino-1-(2-chlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile265–26682[12]
3-Amino-1-(2,3-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile255–25687[12]
3-Amino-1-(2,6-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile314–31585[12]
3-Amino-1-(4-iodophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile227–22889[12]
3-Amino-8-bromo-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carbonitrile250–25188[11]
3-Amino-1-(2,3-dichlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile296–29789[13]

Synthesis Methodology: A Validated Protocol

The synthesis of this compound derivatives is most efficiently achieved through a one-pot, three-component reaction. This method is highly regarded for its operational simplicity, high yields, and atom economy. The use of microwave irradiation has become a standard practice, as it significantly reduces reaction times from hours to mere minutes.[1][7][14]

The general reaction involves the condensation of a substituted 2-naphthol, an aromatic aldehyde, and malononitrile. A basic catalyst, typically piperidine, is used to facilitate the reaction, and ethanol is the most common solvent.[1][14]

Step-by-Step Experimental Protocol
  • Reactant Preparation: In a suitable reaction vessel, combine equimolar amounts (e.g., 0.01 mol) of the selected 2-naphthol derivative (e.g., 6-methoxynaphthalen-2-ol), the desired aromatic aldehyde (e.g., 2,5-dichlorobenzaldehyde), and malononitrile.[1][14]

  • Solvent and Catalyst Addition: Add ethanol (e.g., 25 mL) as the solvent and a catalytic amount of piperidine (e.g., 0.5 mL).[1][14]

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation. Optimal conditions are typically found to be at a power of 400 W and a temperature of 140 °C for a duration of 2 minutes.[1][2][5][13] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is then collected by filtration, washed with a suitable solvent like methanol or cold ethanol, and dried.[8][14]

  • Recrystallization: For obtaining high-purity crystals suitable for characterization, recrystallization from a solvent such as ethanol is performed.[8]

This protocol's self-validating nature stems from the straightforward precipitation of the product upon cooling, which simplifies purification and often yields a high degree of purity after a single recrystallization.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Naphthol Substituted 2-Naphthol Reaction One-Pot Three-Component Reaction Naphthol->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Solvent Ethanol Solvent->Reaction Catalyst Piperidine Catalyst->Reaction Microwave Microwave Irradiation (140°C, 2 min) Microwave->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration & Washing Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 3-Amino-1H-benzo[f]chromene -2-carbonitrile Derivative Recrystallization->Product

Caption: Workflow for the microwave-assisted synthesis of this compound derivatives.

Spectral Characterization

The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum provides diagnostic evidence for the key functional groups. Characteristic absorption bands include:

    • N-H stretching: Multiple bands in the region of 3475–3190 cm⁻¹ corresponding to the amino (NH₂) group.[11][12]

    • C≡N stretching: A sharp, strong absorption band around 2200 cm⁻¹ for the nitrile (CN) group.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum typically shows a singlet for the two protons of the amino group (NH₂) between δ 6.41 and 7.27 ppm. A characteristic singlet for the methine proton at the C-1 position appears between δ 4.96 and 6.09 ppm. Aromatic protons resonate in the downfield region (around δ 7.00-8.23 ppm). If a methoxy group is present, its protons will appear as a singlet around δ 3.82 ppm.[11][12][13]

    • ¹³C NMR: The carbon NMR spectrum confirms the presence of the nitrile carbon (δ ~115 ppm), the methine carbon at C-1 (δ ~35-38 ppm), and the carbons of the aromatic rings.[11][12]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure. The molecular ion peak (M⁺) is typically observed.[11][12]

Applications in Drug Discovery and Research

The this compound scaffold is a cornerstone in the development of novel therapeutic agents, particularly in oncology.

Biological_Activities cluster_Anticancer Anticancer Mechanisms Core 3-Amino-1H-benzo[f]chromene -2-carbonitrile Scaffold Cytotoxicity Cytotoxicity against Cancer Cell Lines (MCF-7, HCT-116) Core->Cytotoxicity exhibits Apoptosis Induction of Apoptosis Core->Apoptosis induces CellCycle Cell Cycle Arrest (G2/M or S phase) Core->CellCycle causes Topoisomerase Dual Inhibition of Topoisomerase I & II Core->Topoisomerase acts as Pgp P-glycoprotein Inhibition Core->Pgp inhibits Antimicrobial Antimicrobial Activity Core->Antimicrobial shows Cytotoxicity->Apoptosis Apoptosis->CellCycle

Caption: Key biological activities of this compound derivatives.

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancers.[3][4] The mechanism of action is often multifaceted, involving the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M or S phase.[12][13]

Furthermore, some derivatives have been identified as dual inhibitors of topoisomerase I and II, enzymes crucial for DNA replication in cancer cells.[13] This dual-targeting capability is a highly desirable trait in anticancer drug design. Another critical area of application is in overcoming multidrug resistance (MDR) in cancer. Certain derivatives have shown the ability to inhibit P-glycoprotein, a transporter protein that pumps chemotherapy drugs out of cancer cells.[4][15] Beyond oncology, these compounds have also been investigated for their antimicrobial properties.[5]

The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the phenyl ring at C-1 and on the benzo[f]chromene core significantly influence the biological activity, allowing for fine-tuning of the molecule's properties for specific therapeutic targets.[12][16]

Conclusion

The this compound scaffold represents a highly versatile and potent platform for the development of new therapeutic agents. Its efficient and robust synthesis, coupled with a rich spectrum of biological activities, makes it a subject of intense research. While much of the detailed physicochemical data comes from its numerous synthesized derivatives, this information collectively provides a strong, evidence-based understanding of the core molecule's properties. For scientists in the field of drug discovery, this guide offers a foundational understanding of the synthesis, characterization, and therapeutic potential of this important class of heterocyclic compounds.

References

  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. (2021). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. (2021). Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]

  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR. (2022). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization, Biological Activity of Novel 1H-benzo[f]- chromene and 12H-benzo[f]chromeno[2,3-d]pyrimidine Derivatives. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. (2024). ACS Omega. Retrieved January 17, 2026, from [Link]

  • Rationale for designing target benzochromene derivatives and previous studies compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile. (2013). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. (2023). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Benzo[f ]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. (2023). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. (2021). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-amino-1H-benzo[f]chromene-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of 3-amino-1H-benzo[f]chromene-2-carbonitrile derivatives. These compounds form a significant class of heterocyclic scaffolds, recognized for their wide-ranging pharmacological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document delves into the prevalent synthetic methodologies, the rationale behind experimental choices, and the array of analytical techniques employed for their structural elucidation.

Introduction: The Significance of the Benzo[f]chromene Scaffold

Chromene and its annulated derivatives, such as benzo[f]chromenes, are privileged structures in medicinal chemistry.[4] The this compound core, in particular, has garnered substantial attention due to its frequent appearance in compounds exhibiting significant biological effects. Notably, derivatives of this scaffold have demonstrated potent cytotoxic activity against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancers.[5][6] Some have also been investigated as c-Src kinase inhibitors and inducers of apoptosis, highlighting their potential in the development of novel anticancer therapies.[1][6][7]

The synthesis of these molecules is often achieved through efficient and atom-economical multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step from simple precursors.[4] This approach aligns with the principles of green chemistry by minimizing waste and improving reaction efficiency.

Synthesis: A Multicomponent Approach

The most common and efficient method for synthesizing this compound derivatives is a one-pot, three-component reaction. This reaction typically involves a derivative of 2-naphthol, an aromatic aldehyde, and malononitrile.[4][7][8] The reaction can be promoted by a basic catalyst, such as piperidine, or catalyzed by ionic liquids under various conditions, including conventional heating, microwave irradiation, or ultrasonic irradiation.[2][4][8]

General Reaction Mechanism

The reaction proceeds through a cascade of transformations initiated by the base-catalyzed Knoevenagel condensation of the aromatic aldehyde with malononitrile. This is followed by a Michael addition of the naphthol derivative and subsequent intramolecular cyclization and tautomerization to yield the final benzo[f]chromene product.

The proposed mechanism is as follows:

  • Knoevenagel Condensation: The basic catalyst (e.g., piperidine) deprotonates the active methylene group of malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields an arylidenemalononitrile intermediate.

  • Michael Addition: The hydroxyl group of the 2-naphthol derivative, in the presence of the base, acts as a nucleophile and attacks the electrophilic β-carbon of the arylidenemalononitrile.

  • Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization where the hydroxyl group attacks one of the nitrile groups.

  • Tautomerization: A final tautomerization step leads to the stable this compound derivative.[4]

G Reactants Aromatic Aldehyde + Malononitrile + 2-Naphthol Derivative Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Base Catalyst (e.g., Piperidine) Base->Knoevenagel activates Intermediate1 Arylidenemalononitrile Intermediate Knoevenagel->Intermediate1 Michael Michael Addition Intermediate1->Michael Intermediate2 Michael Adduct Michael->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Cyclized Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization Intermediate3->Tautomerization Product 3-amino-1H-benzo[f]chromene -2-carbonitrile Derivative Tautomerization->Product

Caption: Proposed mechanism for the synthesis of this compound derivatives.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique that often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods.[7][8][9]

Representative Protocol for the Synthesis of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitrile:

  • Reactant Preparation: In a suitable reaction vessel, combine 6-methoxy-2-naphthol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (10-25 mL).[7]

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.5 mL).[7]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 140 °C) and power (e.g., 400 W) for a short duration (e.g., 2 minutes).[7][8][9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid product is then collected by filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol or methanol to remove any unreacted starting materials and catalyst.[7] If necessary, the product can be further purified by recrystallization from a suitable solvent, such as ethanol.[7]

G Start Start Combine Combine Reactants: - 6-methoxy-2-naphthol - Aromatic Aldehyde - Malononitrile in Ethanol Start->Combine AddCatalyst Add Piperidine (Catalyst) Combine->AddCatalyst Microwave Microwave Irradiation (e.g., 140°C, 2 min, 400W) AddCatalyst->Microwave TLC Monitor with TLC Microwave->TLC Cool Cool to Room Temperature TLC->Cool Reaction Complete Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol/Methanol Filter->Wash Recrystallize Recrystallize from Ethanol (if needed) Wash->Recrystallize Dry Dry the Product Recrystallize->Dry Purified Recrystallize->Dry No Recrystallization End End Dry->End

Caption: General experimental workflow for the microwave-assisted synthesis.

Optimization of Reaction Conditions

The yield and purity of the final products are highly dependent on the reaction conditions. Key parameters to optimize include:

  • Catalyst: While piperidine is commonly used, other bases and ionic liquids have also been shown to be effective.[4][8] Ionic liquids, in particular, offer the advantage of being reusable.[4]

  • Solvent: Ethanol is a common solvent of choice, but solvent-free conditions have also been reported to be successful, offering a greener alternative.[4]

  • Reaction Time and Temperature: Microwave irradiation significantly reduces reaction times from hours to minutes.[7][8] Optimization of power and time is crucial to maximize yield and minimize side product formation.

ReactantsCatalystConditionsYield (%)Reference
Naphthalene-2,7-diol, Aromatic Aldehydes, MalononitrilePiperidineMicrowave (400 W, 2 min, 140°C) in EthanolHigh[8]
6-Methoxy-2-naphthol, Aromatic Aldehydes, MalononitrilePiperidineMicrowave (400 W, 2 min, 140°C) in Ethanol81-89%[6][7]
β-Naphthol, Aromatic Aldehydes, Malononitrile1-allyl-3-methyl-imidazolium iodideSolvent-free, 80°C, 30 minup to 95%[4]
6-Bromo-2-naphthol, Aromatic Aldehydes, MalononitrilePiperidineMicrowave (2 min, 140°C) in EthanolHigh[6]

Table 1: Summary of selected reaction conditions for the synthesis of this compound derivatives.

Characterization of Derivatives

The structural elucidation and confirmation of the synthesized this compound derivatives are performed using a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

  • N-H Stretching: The amino (NH₂) group typically shows two characteristic absorption bands in the region of 3500-3300 cm⁻¹.[5][7]

  • C≡N Stretching: A sharp and intense absorption band for the nitrile (CN) group is observed around 2200 cm⁻¹.[5][7]

  • O-H Stretching: If a hydroxyl group is present on the naphthol moiety, a broad absorption band will be seen around 3500-3200 cm⁻¹.[8][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for determining the detailed structure of the synthesized compounds.

  • ¹H NMR:

    • The proton at the chiral center (C1-H) typically appears as a singlet between δ 4.9 and 6.1 ppm.[7][8][11]

    • The amino (NH₂) protons resonate as a broad singlet, often exchangeable with D₂O, in the range of δ 6.4 to 7.3 ppm.[7][8][11]

    • Aromatic protons appear in the downfield region, typically between δ 6.7 and 8.5 ppm.[11]

    • If a methoxy group is present, its protons will give a sharp singlet around δ 3.8 ppm.[6][7]

  • ¹³C NMR:

    • The chiral carbon (C-1) signal is found in the aliphatic region, typically between δ 32 and 38 ppm.[6][7][8]

    • The carbon of the nitrile group (CN) resonates around δ 115-120 ppm.[6][7]

    • The carbon attached to the amino group (C-3) is typically observed around δ 160 ppm.[5][6]

    • Aromatic carbons resonate in the range of δ 107-160 ppm.[6][7]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming the structure. The molecular ion peak (M⁺) is typically observed, along with characteristic isotopic peaks if halogens are present.[5][7][8]

TechniqueKey FeatureTypical Range / ValueReference
FT-IR NH₂ stretch3500 - 3300 cm⁻¹[5][7][10]
CN stretch2214 - 2175 cm⁻¹[5][7][8]
¹H NMR C1-H (singlet)δ 4.9 - 6.1 ppm[7][8][11]
NH₂ (broad singlet)δ 6.4 - 7.3 ppm[7][8][11]
OCH₃ (singlet)δ ~3.8 ppm[6][7]
¹³C NMR C-1δ 32 - 38 ppm[6][7][8]
CNδ 115 - 120 ppm[6][7]
C-3δ ~160 ppm[5][6]

Table 2: Summary of key spectroscopic data for the characterization of this compound derivatives.

Analytical Characterization

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound. The experimentally found values should be in close agreement (typically within ±0.4%) with the calculated values for the proposed molecular formula, thus confirming the compound's purity and empirical formula.[7][8]

X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, stereochemistry, and intermolecular interactions.[1][9][12] It is important to note that many of these compounds are synthesized as racemic mixtures as the C-1 position is a chiral center.[1][9][13]

Conclusion

The synthesis of this compound derivatives via one-pot, three-component reactions represents an efficient and versatile strategy for accessing a library of medicinally relevant compounds. The use of modern techniques like microwave and ultrasonic irradiation has further enhanced the sustainability and efficiency of these synthetic protocols. A thorough characterization using a suite of spectroscopic and analytical methods is crucial for the unambiguous confirmation of their chemical structures. The insights provided in this guide are intended to equip researchers with the fundamental knowledge required to successfully synthesize and characterize these promising heterocyclic compounds for further investigation in drug discovery and development programs.

References

  • El-Agrody, A. M., et al. (2021). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules, 26(23), 7119. [Link]

  • Okasha, R. M., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. Molecules, 28(1), 6. [Link]

  • Nikpassand, M., et al. (2017). ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Revue Roumaine de Chimie, 62(7-8), 583-590. [Link]

  • El Gaafary, M. O., et al. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 9, 759149. [Link]

  • Abd El-Wahab, A. H. F., et al. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. [Link]

  • Ahmed, M. F., et al. (2021). Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1641-1660. [Link]

  • Nassar, E., et al. (2018). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 195-206. [Link]

  • El Gaafary, M. O., et al. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 26(16), 4983. [Link]

  • Okasha, R. M., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules, 27(14), 4591. [Link]

  • Eshghi, H., et al. (2012). Synthesis of novel benzo[f]chromene compounds catalyzed by ionic liquid. Heterocyclic Communications, 18(2), 65-69. [Link]

  • El-Agrody, A. M., et al. (2021). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules, 26(23), 7119. [Link]

  • Al-Warhi, T., et al. (2022). X-ray single-crystals of some 1H-benzo[f] chromene deivatves. ResearchGate. [Link]

  • Halawa, A. M., et al. (2021). Synthesis, Characterization, Biological Activity of Novel 1H-benzo[f]- chromene and 12H-benzo[f]chromeno[2,3-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Halawa, A. M., et al. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155814. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). Four-component green synthesis of benzochromene derivatives using nano-KF/clinoptilolite as basic catalyst: study of antioxidant activity. ResearchGate. [Link]

Sources

"spectroscopic data for 3-amino-1H-benzo[f]chromene-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-amino-1H-benzo[f]chromene-2-carbonitrile and Its Analogs

Introduction: The Benzo[f]chromene Scaffold in Modern Research

The benzo[f]chromene core is a privileged heterocyclic system that forms the structural basis for a multitude of synthetic and natural products. These compounds have garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and materials science, owing to their diverse biological activities. These activities include potent antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The specific derivative, this compound, and its analogs are of particular interest as they incorporate a β-enaminonitrile moiety, a versatile pharmacophore known to contribute to a range of biological effects.[3]

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, especially in drug development. This guide provides a detailed examination of the spectroscopic techniques used to characterize the this compound scaffold. As a Senior Application Scientist, my aim is not merely to present data, but to illuminate the logic behind the spectroscopic analysis, offering insights into how each piece of data corroborates the others to build an irrefutable structural proof. We will delve into the key data signatures obtained from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

While spectroscopic data for the unsubstituted parent compound (where the C1 position is a simple C-H) is limited in publicly accessible literature, extensive data exists for its 1-aryl substituted analogs.[3][4][5][6] This guide will leverage this wealth of information, presenting data from closely related, well-characterized derivatives to establish a reliable spectroscopic profile for this important class of molecules.

Context: The Synthetic Pathway

A foundational understanding of a molecule's synthesis is crucial for its characterization. It informs the analyst about potential starting materials, by-products, or isomers that could be present in the final sample. The this compound core is typically synthesized via a one-pot, three-component condensation reaction.

This reaction involves an appropriate naphthol derivative (e.g., 2-naphthol or a substituted variant), an aldehyde, and malononitrile.[1][2][4] The use of a base catalyst, such as piperidine, and often microwave irradiation facilitates the reaction, leading to high yields in short reaction times.[1][2][3]

Below is a generalized workflow for the synthesis and subsequent analytical characterization.

G cluster_synthesis Synthesis Stage cluster_analysis Analytical & Characterization Stage start Reactants: - Naphthol Derivative - Aldehyde - Malononitrile reaction One-Pot Condensation (Microwave, Piperidine/Ethanol) start->reaction workup Cooling, Filtration & Washing reaction->workup recrystallization Purification (e.g., from Ethanol) workup->recrystallization ftir FT-IR Spectroscopy recrystallization->ftir Sample Prep nmr NMR Spectroscopy (¹H, ¹³C) recrystallization->nmr Sample Prep ms Mass Spectrometry recrystallization->ms Sample Prep xray X-Ray Crystallography (for single crystals) recrystallization->xray If crystalline final Structure Confirmed ftir->final nmr->final ms->final xray->final

Caption: Generalized workflow from synthesis to structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Application: FT-IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For the benzo[f]chromene core, we expect to see characteristic vibrations for the amine (N-H), nitrile (C≡N), aromatic (C=C and C-H), and ether (C-O-C) functionalities.

Experimental Protocol (Typical):

  • Sample Preparation: A small amount of the dried, purified compound is mixed with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

  • Analysis: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting transmittance or absorbance spectrum is then analyzed for characteristic absorption bands.

Data Interpretation: The FT-IR spectra of this compound derivatives consistently display a set of highly diagnostic peaks. The presence of the amino (-NH₂) group is confirmed by a pair of medium-to-strong absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[4][6] The nitrile (-C≡N) group gives rise to a sharp, intense absorption band around 2200 cm⁻¹, a region of the spectrum that is typically uncongested.[3][4][6]

Table 1: Characteristic FT-IR Absorption Bands for Substituted 3-amino-1H-benzo[f]chromene-2-carbonitriles

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)IntensitySource / Example Compound
Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3476 - 3318Medium-Strong3-Amino-1-(2,6-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile[4]
Nitrile (-C≡N)C≡N Stretch2212 - 2177Strong, Sharp3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile[6]
Aromatic RingC=C Stretch1650 - 1550Medium-VariableGeneral
Ether (Ar-O-C)C-O Asymmetric Stretch1273 - 1250Strong3-Amino-1-(4-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile[6]

Data compiled from multiple sources on various 1-aryl and 8-methoxy derivatives.[3][4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map the carbon-hydrogen framework and confirm the connectivity of the entire molecule.

Experimental Protocol (Typical):

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and, importantly, its acidic impurity does not rapidly exchange with the N-H protons of the amino group, allowing them to be observed.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H NMR, ¹³C NMR, and often 2D correlation spectra (like COSY and HSQC) are acquired.

  • Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

¹H NMR Spectroscopy

Data Interpretation: The ¹H NMR spectrum provides a wealth of information. The key diagnostic signals for the this compound scaffold are:

  • Amino Protons (-NH₂): A broad singlet appearing between δ 6.80 and 7.10 ppm, which integrates to two protons.[4][6] This signal is "D₂O exchangeable," meaning if a drop of deuterium oxide is added to the NMR tube, the signal will disappear as the protons are replaced by deuterium. This is a definitive test for labile protons like those on an amine.

  • Methine Proton (C1-H): This is a critical signal. It appears as a sharp singlet between δ 4.10 and 6.10 ppm.[4][6] Its specific chemical shift is highly dependent on the substituent at the C1 position. In the unsubstituted parent compound, it would be expected in this range. In 1-aryl derivatives, this proton is benzylic and its shift provides clues about the nature of the aryl ring.

  • Aromatic Protons: A complex multiplet region, typically between δ 6.70 and 8.50 ppm, corresponding to the protons on the benzo[f]chromene naphthalene core and any aryl substituent at the C1 position.[6]

Table 2: Representative ¹H NMR Data for Substituted 3-amino-1H-benzo[f]chromene-2-carbonitriles in DMSO-d₆

Proton AssignmentChemical Shift (δ, ppm)MultiplicityKey FeaturesSource / Example Compound
-NH₂~6.94Broad SingletD₂O Exchangeable, Integrates to 2H3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile[6]
C1-H~4.22SingletSharp, Integrates to 1H3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile[6]
C1-H (with e⁻ withdrawing group)~5.68SingletDownfield shift due to aryl substituent3-Amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile[6]
Aromatic Protons7.15 - 7.95MultipletComplex region, Integrates to 11H3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile[6]
¹³C NMR Spectroscopy

Data Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment.

  • Nitrile Carbon (-C≡N): A quaternary carbon signal appearing around δ 117-120 ppm.[4][6]

  • C2 Carbon: The carbon bearing the nitrile group, typically found around δ 55-57 ppm.[4]

  • C3 Carbon: The enamine carbon bonded to the amino group, appearing significantly downfield around δ 160 ppm due to the deshielding effect of the attached nitrogen.[4][6]

  • C1 Carbon: The chiral methine carbon, whose signal appears around δ 35-40 ppm.[4]

  • Aromatic & Olefinic Carbons: A cluster of signals in the δ 105-157 ppm range.[4]

G structure C3-NH₂ C2-CN C1-H Aromatic Carbons spectra ~160 ppm ~56 ppm ~37 ppm 105-157 ppm structure:c3->spectra:s_c3 Downfield shift due to -NH₂ structure:c2->spectra:s_c2 Aliphatic region structure:c1->spectra:s_c1 Chiral center structure:Aromatic->spectra:s_ar Deshielded region

Caption: Correlation of key carbons with their expected ¹³C NMR chemical shift regions.

Mass Spectrometry (MS)

Principle & Application: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the parent compound with high precision. It also provides information about the molecule's structure through the analysis of its fragmentation patterns.

Experimental Protocol (Typical):

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source.

  • Ionization: The ESI source generates gas-phase ions of the analyte, typically protonated molecules [M+H]⁺.

  • Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Data Interpretation: For a 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivative, the most important piece of information is the molecular ion peak. For example, for 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile (C₂₀H₁₄N₂O), the expected exact mass is 298.1106. The high-resolution mass spectrum should show a peak at or very near m/z 299.1184 for the [M+H]⁺ ion.

In cases where chlorine or bromine atoms are present, the characteristic isotopic patterns for these halogens provide definitive proof of their presence. For instance, a compound with one chlorine atom will show two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio of intensity.[6] A compound with one bromine atom will show [M]⁺ and [M+2]⁺ peaks in an approximate 1:1 ratio.

Table 3: Mass Spectrometry Data for Representative Benzo[f]chromene Analogs

Compound NameFormulaExpected M⁺Observed Ion (m/z)Source
3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrileC₂₀H₁₄N₂O298.34298 (M⁺)[6]
3-Amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrileC₂₀H₁₃ClN₂O332.79332 (M⁺), 334 (M⁺+2)[6]
3-Amino-1-(4-iodophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileC₂₁H₁₅IN₂O₂454.26454 (M⁺)[5]

Conclusion: An Integrated Approach to Structural Verification

The structural elucidation of this compound and its derivatives is a process of convergent evidence. No single technique provides the complete picture, but together, they offer an unambiguous confirmation of the molecular structure.

  • FT-IR confirms the presence of the key N-H and C≡N functional groups.

  • ¹H NMR maps the proton environment, confirming the presence of the crucial C1-H methine and the exchangeable -NH₂ protons, while detailing the complex aromatic systems.

  • ¹³C NMR provides a census of the carbon atoms, identifying the characteristic shifts of the enamine, nitrile-bearing, and methine carbons.

  • Mass Spectrometry provides the definitive molecular weight and, through isotopic patterns, confirms the elemental composition.

This integrated analytical approach ensures the identity and purity of these high-value compounds, forming a reliable foundation for further research in drug discovery and development. The consistency of the spectroscopic data across a wide range of derivatives provides a robust and predictive framework for the characterization of new members of the benzo[f]chromene family.

References

  • Elgaafary, M., Fouda, A. M., Mohamed, H. M., Hamed, A., El-Mawgoud, H. K. A., Jin, L., Ulrich, J., Simmet, T., Syrovets, T., & El-Agrody, A. M. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry. [Link]

  • Elgaafary, M., Fouda, A. M., Mohamed, H. M., et al. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. National Center for Biotechnology Information (PMC). [Link]

  • El-Agrody, A. M., El-Mawgoud, H. K. A., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. MDPI. [Link]

  • El-Agrody, A. M., El-Mawgoud, H. K. A., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. MDPI. [Link]

  • El-Agrody, A. M., El-Mawgoud, H. K. A., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. MDPI. [Link]

  • Ghorab, M. M., Alsaid, M. S., et al. (2016). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. National Center for Biotechnology Information (PMC). [Link]

Sources

A Comprehensive Technical Guide to the Stability Evaluation of 3-amino-1H-benzo[f]chromene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Stability Profiling in Drug Discovery

In the landscape of modern drug development, the intrinsic stability of a new chemical entity (NCE) is a cornerstone of its therapeutic potential and commercial viability. A molecule that cannot withstand the rigors of storage, formulation, and physiological environments is destined for failure, regardless of its pharmacological potency. This guide provides a robust framework for the comprehensive stability assessment of 3-amino-1H-benzo[f]chromene-2-carbonitrile, a heterocyclic scaffold of significant interest due to the emerging cytotoxic and antimicrobial properties of its derivatives.[1][2][3][4] By proactively identifying degradation pathways and understanding the molecule's liabilities, researchers can make informed decisions, accelerate development timelines, and build a strong foundation for subsequent formulation and regulatory activities. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

Introduction to this compound: A Molecule of Therapeutic Promise

The benzo[f]chromene ring system is a privileged scaffold in medicinal chemistry, with various derivatives demonstrating a wide array of biological activities, including anticancer and antimicrobial effects.[1][3][4][5] The specific molecule, this compound, belongs to the β-enaminonitrile class of compounds. Its structure, characterized by a fused three-ring system, an amino group, and a nitrile group, presents a unique combination of chemical functionalities that are critical to both its biological activity and its chemical stability.

The synthesis of this and related compounds is often achieved through multi-component reactions, for instance, by reacting a naphthol derivative with an aldehyde and malononitrile, sometimes under microwave irradiation to improve yields.[1][2][6] Understanding the potential chemical liabilities of the aminonitrile and chromene moieties is paramount for designing a scientifically sound stability testing program. The aminonitrile group, for instance, can be susceptible to hydrolysis, which may be catalyzed by acidic or basic conditions, potentially leading to the formation of the corresponding amino amide or amino acid.[7] Furthermore, the potential for retro-Strecker type reactions, especially under thermal stress, cannot be disregarded.[7] The extended conjugated system of the benzochromene core suggests a potential sensitivity to light (photodegradation) and oxidation.

This guide will systematically address these potential vulnerabilities through a series of forced degradation studies, designed to not only identify degradation products but also to establish and validate a stability-indicating analytical method.

The Imperative of Stability Testing: A Regulatory and Scientific Mandate

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[8][9][10] This information is used to establish a re-test period for the drug substance and recommended storage conditions.[8][10] International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), provide a harmonized approach to stability testing that is accepted by regulatory authorities in the EU, Japan, and the USA.[8][11][12]

For an early-stage molecule like this compound, initiating forced degradation studies is a critical first step. These studies, also known as stress testing, are designed to accelerate the degradation of the molecule to identify likely degradation products and pathways.[10][13][14] The outcomes of forced degradation studies are instrumental in:

  • Developing and Validating Stability-Indicating Methods: A stability-indicating analytical method is a validated quantitative analytical procedure that can detect the changes with time in the pertinent properties of the drug substance. It must be able to separate the parent drug from its degradation products, allowing for an accurate assay of the active ingredient.

  • Elucidating Degradation Pathways: Understanding how a molecule degrades helps in identifying its weak points and can guide future formulation and packaging development to mitigate these instabilities.

  • Informing Formulation Development: Knowledge of a molecule's sensitivity to pH, light, or oxidation will guide the selection of excipients, buffers, and manufacturing processes to create a stable drug product.

  • Guiding Packaging Selection: If a compound is found to be light-sensitive, for example, the use of amber vials or opaque packaging will be mandated.[15]

The logical workflow for a comprehensive stability study, from initial stress testing to long-term evaluation, is depicted below.

G cluster_0 Phase 1: Forced Degradation (Stress Testing) cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Formal Stability Studies A Drug Substance (this compound) B Hydrolytic Stress (Acidic, Basic, Neutral) A->B Expose to stress conditions C Oxidative Stress (e.g., H2O2) A->C Expose to stress conditions D Photolytic Stress (ICH Q1B Conditions) A->D Expose to stress conditions E Thermal Stress (Elevated Temperature) A->E Expose to stress conditions F Develop Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) B->F Analyze stressed samples C->F Analyze stressed samples D->F Analyze stressed samples E->F Analyze stressed samples G Validate Method (Specificity, Linearity, Accuracy, Precision) F->G Optimize & Finalize H Long-Term Stability (e.g., 25°C/60% RH) G->H Apply validated method I Accelerated Stability (e.g., 40°C/75% RH) G->I Apply validated method J Establish Re-test Period and Storage Conditions H->J Evaluate data I->J Evaluate data

Caption: Workflow for the stability assessment of a new chemical entity.

Forced Degradation Studies: A Practical Guide

Forced degradation studies should be conducted on a single batch of this compound. The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the degradation products are formed at a sufficient concentration for detection and characterization, without being so excessive that it leads to secondary degradation.[16]

Analytical Methodology: The Cornerstone of Stability Assessment

A robust, stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this type of analysis. Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products by providing mass-to-charge ratio information.

Initial HPLC Method Parameters (to be optimized):

ParameterRecommended Starting ConditionRationale
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µmGood retention and separation for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic compounds like the target molecule.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common and effective organic modifier for reverse-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutesA broad gradient to ensure elution of the parent compound and any potential degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 10 µLA typical injection volume.
UV Detection Photodiode Array (PDA) detector, monitor at 254 nm and max wavelengthPDA allows for the assessment of peak purity and selection of the optimal monitoring wavelength.
MS Detection Electrospray Ionization (ESI) in positive modeThe amino group is readily protonated, making positive mode ESI a suitable ionization technique.
Protocol for Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds with susceptible functional groups like nitriles.[7][17] The study should be conducted across a range of pH values as recommended by ICH guidelines.[10]

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To a vial, add a known volume of the stock solution and dilute with 0.1 M Hydrochloric Acid (HCl) to a final concentration of ~100 µg/mL.

    • Heat the solution at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before analysis.

  • Base Hydrolysis:

    • To a vial, add a known volume of the stock solution and dilute with 0.1 M Sodium Hydroxide (NaOH) to a final concentration of ~100 µg/mL.

    • Maintain the solution at room temperature.

    • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours). Note: Base-catalyzed hydrolysis of nitriles can be rapid.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • To a vial, add a known volume of the stock solution and dilute with purified water to a final concentration of ~100 µg/mL.

    • Heat the solution at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze all samples by the developed stability-indicating HPLC method.

Protocol for Oxidative Degradation

Oxidative degradation can be a significant issue for electron-rich aromatic systems. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol.

  • Oxidation:

    • To a vial, add a known volume of the stock solution and dilute with 3% Hydrogen Peroxide (H₂O₂) to a final concentration of ~100 µg/mL.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze all samples by HPLC. It is important to ensure that the peroxide does not interfere with the analysis.

Protocol for Photostability Testing

Photostability testing is crucial for compounds with chromophores that absorb UV or visible light. The extended conjugation in the benzo[f]chromene system makes it a likely candidate for photodegradation. Testing should follow ICH Q1B guidelines.[18][19]

G cluster_0 Sample Preparation cluster_1 Exposure Conditions (ICH Q1B) A Prepare Solid Sample C Exposed Sample A->C Prepare sets D Dark Control (wrapped in aluminum foil) A->D Prepare sets B Prepare Solution Sample (in a photostable solvent) B->C Prepare sets B->D Prepare sets E Photostability Chamber - Overall illumination ≥ 1.2 million lux hours - Near UV energy ≥ 200 watt hours/m² C->E Place in chamber D->E Place in chamber F Analyze all samples by Stability-Indicating Method E->F After exposure G Compare Exposed vs. Dark Control to assess photodegradation F->G

Caption: Experimental workflow for ICH Q1B photostability testing.

Step-by-Step Protocol:

  • Sample Preparation:

    • Solid State: Place a thin layer of the solid drug substance in a chemically inert, transparent container.

    • Solution State: Prepare a solution of the compound (~100 µg/mL) in a suitable solvent (e.g., acetonitrile/water) and place it in a quartz cuvette or other transparent container.

  • Control Sample: Prepare a "dark control" for each condition by wrapping an identical sample in aluminum foil to protect it from light.[15]

  • Exposure: Place the samples and their corresponding dark controls in a calibrated photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[18][19]

  • Analysis: After the exposure period, analyze both the exposed and dark control samples by the stability-indicating HPLC method. Compare the chromatograms to determine if any degradation has occurred due to light exposure.

Protocol for Thermal Degradation

Thermal degradation studies assess the stability of the drug substance at elevated temperatures. This is important for understanding potential degradation during manufacturing (e.g., drying) and long-term storage in hot climates.

Step-by-Step Protocol:

  • Solid State:

    • Place the solid drug substance in a vial and place it in a calibrated oven at a high temperature (e.g., 70°C, or in 10°C increments above the accelerated stability condition).[10]

    • Withdraw samples at various time points (e.g., 1, 3, 7, 14 days).

    • Allow samples to cool to room temperature, then dissolve in a suitable solvent for analysis.

  • Solution State:

    • Prepare a solution of the compound (~100 µg/mL) in a suitable solvent.

    • Heat the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze all samples by HPLC.

Data Interpretation and Reporting

The results of the forced degradation studies should be compiled into a comprehensive summary table. This allows for easy comparison of the stability of this compound under various stress conditions.

Example Data Summary Table:

Stress ConditionDuration% Assay of Parent CompoundNumber of Degradants% Area of Major DegradantMass of Major Degradant (m/z)
0.1 M HCl 24 hrs88.5%27.2%[To be determined]
0.1 M NaOH 8 hrs82.1%311.4%[To be determined]
Water (60°C) 24 hrs99.2%0N/AN/A
3% H₂O₂ 24 hrs91.3%15.8%[To be determined]
Photolytic (Solid) ICH Q1B94.7%13.1%[To be determined]
Thermal (Solid, 70°C) 14 days98.8%10.9%[To be determined]

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The mass spectral data obtained for the major degradation products will be crucial for proposing degradation pathways. For example, in the case of acid hydrolysis of the nitrile group, an increase in mass of 18 amu (addition of H₂O) would suggest the formation of the corresponding amide.

Formal Stability Studies

Once the stability-indicating method is validated, formal stability studies should be initiated on at least three primary batches of the drug substance to establish a re-test period.[8][10]

ICH Recommended Storage Conditions for Formal Studies:

Study TypeStorage ConditionMinimum Duration at SubmissionTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[8]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, and 6 months.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsA minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[8][11]

"Significant change" for a drug substance is defined as a failure to meet its specification.[11] The data from these studies will be evaluated to determine the re-test period and the appropriate storage statement for the label.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the stability of this compound, grounded in the principles of the ICH guidelines. By systematically investigating the molecule's response to hydrolytic, oxidative, photolytic, and thermal stress, researchers can build a deep understanding of its degradation profile. This knowledge is not merely a regulatory requirement; it is a fundamental component of successful drug development that informs critical decisions from formulation to packaging. The execution of these studies will provide the necessary data to ensure the quality, safety, and efficacy of this promising therapeutic candidate as it progresses through the development pipeline.

References

  • ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. MDPI. Retrieved from [Link]

  • Al-Warhi, T., et al. (n.d.). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. MDPI. Retrieved from [Link]

  • Abdel-Fattah, M. T., et al. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry. Retrieved from [Link]

  • Jagadishbabu, N., & Shivashankar, K. (2023). Synthesis of chromene analogues via oxidative cleavage of 1,2-diols. Journal of Chemical Sciences. Retrieved from [Link]

  • Lattman, E., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR. Semantic Scholar. Retrieved from [Link]

  • Abdolmohammadi, S., Afsharpour, M., & Keshavarz-Fatideh, S. (n.d.). Synthesis of 3-amino-1-(3-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile (4b) under different conditions. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Photostability of N@C. Retrieved from [Link]

  • Welankiwar, A. (2013). Photostability testing of pharmaceutical products. ResearchGate. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. MDPI. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Research progress on enzymatic hydrolysis of nitrile. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of chromene analogues via oxidative cleavage of 1,2-diols. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. MDPI. Retrieved from [Link]

  • Fayed, E. A., et al. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Retrieved from [Link]

  • Johnson, L. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Retrieved from [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Domingo-Almenara, X., et al. (2016). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Retrieved from [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • RSC Publishing. (n.d.). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. Retrieved from [Link]

  • Frontiers Media. (n.d.). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Sławiński, J., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability and decomposition of pharmaceutical compounds. Retrieved from [Link]

  • Poursattar Marjani, A., et al. (2018). Synthesis of a New Series of 4H-benzo[h]chromenes by a Multicomponent Reaction under Solvent-Free Microwave Conditions. ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Evaluating the Cytotoxic Activity of 3-amino-1H-benzo[f]chromene-2-carbonitrile on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzo[f]chromenes

The scaffold of 1H-benzo[f]chromene has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Among these, 3-amino-1H-benzo[f]chromene-2-carbonitrile and its analogues have garnered significant attention for their potent cytotoxic effects against various human cancer cell lines.[1][2][3] These compounds represent a promising class of novel anti-cancer agents, and this document provides a comprehensive guide for researchers to investigate their cytotoxic properties.

The rationale for focusing on this particular chemical entity stems from published studies indicating that these molecules can induce cell cycle arrest and apoptosis in cancer cells.[1][3] The mechanism of action is thought to be multifactorial, potentially involving the dual inhibition of topoisomerase I and II, or the inhibition of critical signaling kinases such as c-Src.[1][4] This guide will provide detailed protocols for assessing the cytotoxic efficacy, elucidating the mode of cell death, and analyzing the impact on cell cycle progression.

Part 1: Synthesis of this compound Derivatives

A common and efficient method for synthesizing the this compound core is through a one-pot, multi-component reaction. This typically involves the condensation of a naphthalen-2-ol derivative, an appropriate aromatic aldehyde, and malononitrile.[1][5][6][7] Microwave-assisted synthesis has been shown to be a particularly effective method, often leading to high yields in short reaction times.[1][2][6][7][8]

General Synthetic Scheme:

A mixture of the substituted naphthalen-2-ol, the desired aromatic aldehyde, and malononitrile is heated in the presence of a basic catalyst, such as piperidine, in a suitable solvent like ethanol.[1][6]

  • Example Synthesis: The synthesis of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile can be achieved by reacting 6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, and malononitrile in ethanol with a catalytic amount of piperidine under microwave irradiation.[1]

The resulting product can be purified by recrystallization and its structure confirmed using standard analytical techniques such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry.[1][2][6]

Part 2: In Vitro Cytotoxicity Assessment

A fundamental first step in evaluating any potential anti-cancer compound is to determine its cytotoxic activity against a panel of cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_seeding Seed Cancer Cells in 96-well Plates treatment Treat Cells with Compound Dilutions cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT/XTT Assay incubation->mtt_assay readout Measure Absorbance mtt_assay->readout ic50 Calculate IC50 Values readout->ic50

Caption: Workflow for determining the IC50 of a test compound.

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.

Materials:

  • Cancer cell lines of interest (e.g., MDA-MB-231, A549, HCT-116)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound test compound

  • MTT solution (5 mg/mL in PBS)[9][10]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[11][12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Expected Results and Data Presentation

The cytotoxic activity of various this compound derivatives has been reported against several cancer cell lines. The IC50 values provide a quantitative measure of their potency.

Table 1: Reported IC50 Values (µM) of selected this compound Derivatives

Compound DerivativeMCF-7 (Breast)HCT-116 (Colon)HepG-2 (Liver)MDA-MB-231 (Breast)A549 (Lung)MIA PaCa-2 (Pancreas)
Derivative A DataDataDataDataDataData
Derivative B DataDataDataDataDataData
Derivative C DataDataDataDataDataData
Etoposide (Control) DataDataDataDataDataData
Doxorubicin (Control) DataDataDataDataDataData
Note: This table is a template. Actual IC50 values should be populated from experimental data or literature sources such as those found in the references.[1][2][13][14]

Part 3: Mechanistic Studies - Unraveling the Mode of Action

Once the cytotoxic potential of a compound is established, the next critical step is to investigate its mechanism of action. Key questions to address are whether the compound induces apoptosis (programmed cell death) and if it affects the normal progression of the cell cycle.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells.[16] Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[17]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cancer cells treated with the test compound at its IC50 concentration for 24-48 hours.

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in your target cells by treating them with the test compound. Include both negative (vehicle-treated) and positive (e.g., treated with a known apoptosis inducer like staurosporine) controls.[15]

  • Harvesting: Harvest the cells (both adherent and suspension) and wash them once with cold PBS.[15][17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15][17][18]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[18]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[19] This can be analyzed by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and measuring the fluorescence intensity of individual cells using a flow cytometer.[20]

Materials:

  • Cancer cells treated with the test compound at its IC50 concentration for 24 hours.

  • Cold 70% ethanol[20]

  • PBS

  • PI staining solution (containing PI and RNase A)[20]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described previously.

  • Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or overnight at -20°C.[20][21]

  • Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the PI/RNase A staining solution. The RNase A is crucial to degrade any double-stranded RNA that might otherwise be stained by PI.[20][21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Data Interpretation: A histogram of DNA content will be generated. The x-axis represents the fluorescence intensity (DNA content), and the y-axis represents the cell count.

  • The first peak corresponds to cells in the G0/G1 phase (2N DNA content).

  • The second peak corresponds to cells in the G2/M phase (4N DNA content).

  • The region between the two peaks represents cells in the S phase (synthesizing DNA). An increase in the percentage of cells in a particular phase compared to the control suggests a cell cycle arrest at that point.

Protocol 4: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases.[22] Their activation is a hallmark of apoptosis. Luminescent or colorimetric assays can be used to measure their activity.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or a similar colorimetric kit (e.g., based on DEVD-pNA substrate).[22][23][24]

  • White-walled 96-well plates (for luminescent assays) or clear 96-well plates (for colorimetric assays).

  • Luminometer or spectrophotometer.

Procedure (using a luminescent assay as an example):

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[22]

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Interpretation: An increase in luminescence (or absorbance in a colorimetric assay) in treated cells compared to control cells indicates an activation of caspase-3/7 and suggests that the compound induces apoptosis through the caspase-dependent pathway.

Proposed Signaling Pathway

G cluster_cellular Cellular Effects cluster_molecular Molecular Mechanisms compound 3-amino-1H-benzo[f]chromene -2-carbonitrile apoptosis Apoptosis Induction compound->apoptosis topoisomerase Topoisomerase I/II Inhibition compound->topoisomerase Inhibits kinase c-Src Kinase Inhibition compound->kinase Inhibits cell_cycle Cell Cycle Arrest (G2/M or S Phase) cell_cycle->apoptosis caspases Caspase-3/7 Activation apoptosis->caspases Leads to topoisomerase->cell_cycle kinase->cell_cycle

Caption: Putative mechanism of action for this compound.

Conclusion

The this compound scaffold holds significant promise for the development of new anti-cancer therapeutics. The protocols detailed in these application notes provide a robust framework for researchers to systematically evaluate the cytotoxic and mechanistic properties of novel derivatives. By combining cytotoxicity screening with in-depth analyses of apoptosis and cell cycle effects, a comprehensive understanding of a compound's anti-cancer potential can be achieved, paving the way for further preclinical and clinical development.

References

  • Al-Warhi, T., et al. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules. Available at: [Link]

  • Lee, S. E., & Lee, J. (2014). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 107(1), 25-2. Available at: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Available at: [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Available at: [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • Mohamed, H. M., et al. (2019). Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. RSC advances, 9(50), 29339-29351. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values expressed in (µg/mL) of 3-amino-1H-benzo[f]chromene... Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. Molecules. Available at: [Link]

  • Al-Warhi, T., et al. (2020). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry. Available at: [Link]

  • ACS Omega. (2026). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Available at: [Link]

  • Sethi, R., & El-Guindy, A. (2012). Caspase Protocols in Mice. Methods in molecular biology (Clifton, N.J.), 844, 25–36. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Available at: [Link]

  • Semantic Scholar. (2022). 9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Doc. Available at: [Link]

  • ACS Omega. (2026). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules. Available at: [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Available at: [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Available at: [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Available at: [Link]

  • Semantic Scholar. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Available at: [Link]

  • Abdelsalam, K., et al. (2023). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Scientific reports, 13(1), 1085. Available at: [Link]

  • Al-Warhi, T., et al. (2020). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Activity of Benzo[f]chromene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for researchers investigating the antimicrobial and antifungal properties of novel benzo[f]chromene derivatives. This document outlines the scientific rationale behind the evaluation of these compounds and provides detailed, field-proven protocols for determining their efficacy against a range of microbial pathogens. The methodologies described herein are grounded in internationally recognized standards to ensure data integrity and reproducibility.

Introduction: The Therapeutic Potential of Benzo[f]chromenes

Benzo[f]chromenes are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Structurally characterized by a fusion of a benzene ring with a chromene moiety, these scaffolds have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The growing threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action, and benzo[f]chromene derivatives represent a promising avenue of investigation.[3]

The antimicrobial and antifungal efficacy of benzo[f]chromene derivatives is influenced by the nature and position of substituents on the core structure. For instance, the presence of hydroxyl and bromo groups has been shown to enhance antimicrobial activity.[1] Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent derivatives.

Proposed Mechanism of Action

While the precise mechanisms of action for all benzo[f]chromene derivatives are not fully elucidated and can be diverse, current research suggests several potential microbial targets.[4] These include:

  • Inhibition of Cell Wall Synthesis: Some chromene derivatives interfere with the key enzymes involved in peptidoglycan biosynthesis in bacteria.[3]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the benzopyran core may facilitate the insertion of these molecules into the microbial cell membrane, leading to its disruption and leakage of cellular contents.[5]

  • Interference with Nucleic Acid Synthesis: Molecular docking studies have suggested that some derivatives may bind to the N-terminal domain of DNA gyrase B subunit, an essential enzyme for bacterial DNA replication.[6]

  • Inhibition of Key Fungal Enzymes: In fungi, a proposed target is the sterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.[7]

  • Targeting Other Microbial Proteins: Research has also pointed towards the choline-binding domain of microbial proteins as a potential target for some benzo[f]chromene derivatives.[1]

Proposed Mechanism of Action of Benzo[f]chromene Derivatives cluster_microbe Microbial Cell Cell Wall Cell Wall Cell Membrane Cell Membrane DNA DNA Ribosome Ribosome Enzymes Ergosterol Synthesis (Fungi) Benzo[f]chromene Benzo[f]chromene Benzo[f]chromene->Cell Wall Inhibition of Peptidoglycan Synthesis Benzo[f]chromene->Cell Membrane Disruption of Membrane Integrity Benzo[f]chromene->DNA Inhibition of DNA Gyrase Benzo[f]chromene->Enzymes Inhibition of CYP51

Caption: Proposed antimicrobial and antifungal mechanisms of benzo[f]chromene derivatives.

Quantitative Assessment of Antimicrobial and Antifungal Activity

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for selected benzo[f]chromene derivatives against various bacterial and fungal strains. These data serve as a benchmark for researchers synthesizing and evaluating new analogues.

Table 1: Antibacterial Activity of Benzo[f]chromene Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
C3 ---[8]
C4 ---[8]
C9 ---[8]
4b -0.007-3.9-[5]
4c -0.007-3.9-[5]
13e -0.007-3.9-[5]
13i -0.007-3.9-[5]

Table 2: Antifungal Activity of Benzo[f]chromene Derivatives (MIC in µg/mL)

Compound IDCandida albicansAspergillus clavatusCandida glabrataCandida dubliniensisCandida tropicalisEpidermophyton floccosumReference
C3 -----Significant Inhibition[8]
C4 -----Significant Inhibition[8]
C9 8 to <= 1288 to <= 1288 to <= 1288 to <= 1288 to <= 128-[8]

Experimental Protocols

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which are considered the gold standard for antimicrobial susceptibility testing.[9][10][11] Adherence to these standardized methods is critical for generating reliable and comparable data.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the MIC of benzo[f]chromene derivatives against both bacteria and fungi, following the principles outlined in CLSI documents M07-A10 and M27-A3.[9][12][13][14][15][16][17]

MIC Determination Workflow Start Start Prepare Stock Solution Prepare Stock Solution of Benzo[f]chromene Derivative Start->Prepare Stock Solution Serial Dilution Perform 2-fold Serial Dilutions in 96-well plate Prepare Stock Solution->Serial Dilution Inoculate Plate Inoculate Wells with Microbial Suspension Serial Dilution->Inoculate Plate Inoculum Prep Prepare Standardized Microbial Inoculum Inoculum Prep->Inoculate Plate Incubate Incubate at Appropriate Temperature and Duration Inoculate Plate->Incubate Read Results Visually Inspect for Growth and Determine MIC Incubate->Read Results End End Read Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • Benzo[f]chromene derivative of interest

  • Appropriate solvent (e.g., DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi

  • Bacterial or fungal strains to be tested

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Benzo[f]chromene Stock Solution:

    • Dissolve the benzo[f]chromene derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The final concentration of the solvent in the assay should not exceed 1% (v/v) as it may inhibit microbial growth.

  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the benzo[f]chromene stock solution to the first well of each row to be tested. This will be the highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no compound), and the twelfth well will be a sterility control (no inoculum).

  • Preparation of Microbial Inoculum:

    • For Bacteria: From a fresh agar plate (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

    • For Fungi (Yeasts): From a fresh Sabouraud Dextrose Agar plate (24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized microbial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

    • Incubate the plates at 35-37°C. Incubation times are typically 16-20 hours for bacteria and 24-48 hours for yeasts.

  • Determination of MIC:

    • The MIC is the lowest concentration of the benzo[f]chromene derivative that completely inhibits visible growth of the microorganism. Growth is indicated by turbidity or a pellet at the bottom of the well.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay and determines the lowest concentration of the compound that results in microbial death.[18][19][20][21][22]

MBC_MFC_Workflow Start Start MIC_Plate Completed MIC Plate Start->MIC_Plate Subculture Subculture from Wells with No Visible Growth MIC_Plate->Subculture Agar_Plate Plate onto Agar Medium Subculture->Agar_Plate Incubate Incubate Agar Plates Agar_Plate->Incubate Count_Colonies Count Colonies and Determine MBC/MFC Incubate->Count_Colonies End End Count_Colonies->End

Caption: Workflow for MBC/MFC determination.

Materials:

  • Completed MIC microtiter plate

  • Appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile inoculation loops or micropipette

  • Incubator

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the completed MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

  • Plating onto Agar:

    • Spread the aliquot evenly onto the surface of an appropriate agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial inoculum preparation (e.g., 35-37°C for 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MBC/MFC:

    • The MBC or MFC is the lowest concentration of the benzo[f]chromene derivative that results in a ≥99.9% reduction in the initial inoculum count. This is typically observed as the lowest concentration plate with no colony growth or only one or two colonies.

References

  • Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. PubMed. Available at: [Link]

  • CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Standards. GlobalSpec. Available at: [Link]

  • CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. ANSI Webstore. Available at: [Link]

  • Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard. Semantic Scholar. Available at: [Link]

  • Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry. Available at: [Link]

  • CLSI M07-A10 and CLSI M100-S25 - Package contains. ANSI Webstore. Available at: [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry. Available at: [Link]

  • EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. Scribd. Available at: [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available at: [Link]

  • CLSI—Clinical and Laboratory Standards Institute (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Approved Standard M27-A3, 3rd Edition, CLSI, Wayne, 33 p. Scientific Research Publishing. Available at: [Link]

  • Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Minimum fungicidal concentration assessment method. MIC = minimum... ResearchGate. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. Available at: [Link]

  • M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate. Slideshare. Available at: [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH. Available at: [Link]

  • Evaluation of Inoculum Preparation for Etest and EUCAST Broth... Semantic Scholar. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

  • Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. PMC - NIH. Available at: [Link]

  • Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. PMC - PubMed Central. Available at: [Link]

  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. ASM Journals. Available at: [Link]

  • 4.3.2. Antifungal Activity Testing. Bio-protocol. Available at: [Link]

  • Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Pacific BioLabs. Available at: [Link]

  • Minimum bactericidal concentration. Grokipedia. Available at: [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. Available at: [Link]

  • Antimicrobial efficacy of various chromenes and their mode of action.. ResearchGate. Available at: [Link]

  • Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. NIH. Available at: [Link]

  • The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. MDPI. Available at: [Link]

  • method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts EDef 7.2 (EUCAST-AFST). PubMed. Available at: [Link]

  • Synthesis, antifungal activity and docking study of 2-amino-4H-benzochromene-3- carbonitrile derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. PubMed. Available at: [Link]

  • Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation. PMC - NIH. Available at: [Link]

  • Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Bentham Science. Available at: [Link]

Sources

The Emerging Role of 3-Amino-1H-benzo[f]chromene-2-carbonitrile in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel molecular scaffolds that can serve as privileged structures in drug discovery is a central theme in medicinal chemistry. Among the diverse heterocyclic systems, the benzo[f]chromene core has garnered significant attention due to its presence in various biologically active compounds. This application note delves into the synthesis, multifaceted biological activities, and therapeutic potential of a particularly promising derivative: 3-amino-1H-benzo[f]chromene-2-carbonitrile . This guide is intended for researchers, scientists, and drug development professionals, providing both a high-level overview and detailed experimental protocols to facilitate further exploration of this versatile scaffold.

The Strategic Importance of the 3-Amino-2-carbonitrile Moiety

The this compound scaffold is a β-enaminonitrile. This structural motif is of great interest due to the unique electronic and steric properties conferred by the vicinal amino and cyano groups. The enamine character allows for extended conjugation and the potential for diverse chemical modifications, while the cyano group can act as a hydrogen bond acceptor and contribute to the molecule's overall polarity and metabolic stability. This combination has proven to be a fertile ground for the development of potent modulators of various biological targets.

Synthesis: A Facile and Efficient Multicomponent Approach

A key advantage of the this compound scaffold is its accessible synthesis, typically achieved through a one-pot, three-component reaction. This convergent approach offers high atom economy and allows for the rapid generation of a library of diverse analogs.

The most common synthetic route involves the condensation of a naphthol derivative (e.g., 2-naphthol, 6-methoxy-2-naphthol, or 7-methoxynaphthalen-2-ol), an aromatic aldehyde, and malononitrile.[1][2][3][4][5] The reaction is typically catalyzed by a base, such as piperidine, and can be significantly accelerated using microwave irradiation, often reducing reaction times from hours to mere minutes.[2][6][3][4][5]

Protocol 1: Microwave-Assisted Synthesis of a Representative this compound Derivative

This protocol describes the synthesis of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile as a representative example.[3][4]

Materials:

  • 7-methoxynaphthalen-2-ol

  • 4-chlorobenzaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 7-methoxynaphthalen-2-ol (1 mmol), 4-chlorobenzaldehyde (1 mmol), and malononitrile (1 mmol) in 15 mL of ethanol.

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140°C for 2-5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[6][3]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and DMF, to yield the pure compound.

Rationale: The reaction proceeds via an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, followed by a Michael addition of the naphthol. Subsequent intramolecular cyclization and tautomerization yield the final benzo[f]chromene product. Microwave irradiation provides efficient and uniform heating, drastically increasing the reaction rate and often improving yields.[7]

Applications in Medicinal Chemistry: A Focus on Oncology and Infectious Diseases

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with the most significant findings in the fields of oncology and antimicrobial research.

Anticancer Activity: A Multi-pronged Attack on Tumor Cells

The this compound scaffold has emerged as a promising template for the design of novel anticancer agents. Numerous studies have reported potent cytotoxic effects against a wide range of human cancer cell lines, including those of the breast, lung, colon, liver, and pancreas.[1][2][8][9][10][11][12]

Mechanisms of Action: The anticancer activity of these compounds is not attributed to a single mechanism but rather a combination of effects on various cellular processes:

  • Induction of Apoptosis: Many derivatives have been shown to trigger programmed cell death in cancer cells.[1][2][9][13] This is often mediated through the activation of caspases and modulation of the Bcl-2 family of proteins.[14]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, most commonly the S, G2/M, or G1 phases.[1][2][9][12][13]

  • Enzyme Inhibition: Specific derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as c-Src kinase and topoisomerases I and II.[1][6]

  • Overcoming Multidrug Resistance (MDR): Some analogs have demonstrated the ability to inhibit the function of P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to MDR in cancer cells.[11][12][13]

Structure-Activity Relationship (SAR): The cytotoxic potency of these compounds is highly dependent on the nature and position of substituents on both the aromatic ring at the 1-position and the benzo[f]chromene core.

  • Substitution on the Phenyl Ring: The presence of halogen atoms (F, Cl, Br) on the phenyl ring at the 1-position often leads to enhanced cytotoxic activity.[2][9] The position of the halogen also plays a critical role, with meta and para substitutions often being favorable.[9]

  • Substitution on the Benzo[f]chromene Core: Methoxy or bromo substituents at various positions on the fused naphthalene ring system have been shown to modulate the anticancer activity.[8][10]

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Representative this compound Derivatives

CompoundR (Position 1)R' (Position 9)MCF-7 (Breast)HCT-116 (Colon)HepG-2 (Liver)
4a 4-FluorophenylMethoxy1.32.9>50
4c 3-ChlorophenylMethoxy0.21.54.9
4d 4-ChlorophenylMethoxy7.02.5>50
4i 4-MethylphenylMethoxy0.82.11.5
Doxorubicin --0.40.50.6
Data compiled from multiple sources.[11][12]
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Rationale: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.

Antimicrobial Activity

In addition to their anticancer properties, certain this compound derivatives have demonstrated promising antibacterial and antifungal activities.[3][4][7][15][16][17] The proposed mechanism for this activity in some cases is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the biosynthesis of nucleic acids and amino acids in microorganisms.[3][4] This dual activity profile makes the scaffold particularly attractive for further investigation, especially in the context of developing novel therapeutics for immunocompromised cancer patients who are susceptible to opportunistic infections.

Visualizing the Synthetic and Biological Pathways

To better understand the concepts discussed, the following diagrams illustrate the general synthetic workflow and a simplified representation of a key biological pathway affected by these compounds.

G cluster_reactants Starting Materials cluster_reaction One-Pot Reaction Naphthol Naphthol Derivative Reaction Piperidine, Ethanol Microwave Irradiation (140°C, 2-5 min) Naphthol->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Product This compound Reaction->Product High Yield G cluster_cell Cancer Cell Compound Benzo[f]chromene Derivative CellCycle Cell Cycle Progression (G2/M, S, G1) Compound->CellCycle Arrest Apoptosis Apoptosis Evasion Compound->Apoptosis Induction Kinases c-Src, Topo I/II Activity Compound->Kinases Inhibition Proliferation Uncontrolled Proliferation CellCycle->Proliferation Apoptosis->Proliferation Inhibits Kinases->Proliferation

Caption: Simplified overview of the anticancer mechanisms of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and synthetically accessible platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential, particularly in the realm of oncology, through their ability to induce apoptosis, arrest the cell cycle, and inhibit key enzymes implicated in cancer progression. The observed antimicrobial activity further broadens the potential applications of this promising molecular framework.

Future research should focus on a more detailed elucidation of the structure-activity relationships to design more potent and selective analogs. Further investigation into their in vivo efficacy, pharmacokinetic properties, and toxicity profiles will be crucial for translating the current in vitro findings into clinically viable drug candidates. The ease of synthesis and the rich chemical space that can be explored around this scaffold ensure that this compound will remain an area of active investigation in medicinal chemistry for the foreseeable future.

References

  • Elgaafary, M., Fouda, A. M., Mohamed, H. M., Hamed, A., El-Mawgoud, H. K. A., Jin, L., Ulrich, J., Simmet, T., Syrovets, T., & El-Agrody, A. M. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 9, 759593. [Link]

  • El Gaafary, M., Fouda, A. M., Mohamed, H. M., Hamed, A., El-Mawgoud, H. K. A., Jin, L., Ulrich, J., Simmet, T., Syrovets, T., & El-Agrody, A. M. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 26(24), 7593. [Link]

  • El-Agrody, A. M., Fouda, A. M., El-Mawgoud, H. K. A., Elgaafary, M., & Mohamed, H. M. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. Molecules, 28(1), 1. [Link]

  • El-Henawy, A. A., El-Agrody, A. M., & Amr, A. E.-G. E. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Crystals, 12(7), 982. [Link]

  • Fouda, A. M., El-Agrody, A. M., El-Mawgoud, H. K. A., & Mohamed, H. M. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega, 8(2), 2247–2260. [Link]

  • El-Agrody, A. M., Fouda, A. M., El-Mawgoud, H. K. A., Elgaafary, M., & Mohamed, H. M. (2022). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Current Organic Synthesis, 19(6), 665-679. [Link]

  • El-Henawy, A. A., El-Agrody, A. M., & Amr, A. E.-G. E. (2022). 9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Doc. Semantic Scholar. [Link]

  • El-Agrody, A. M., Fouda, A. M., El-Mawgoud, H. K. A., Elgaafary, M., & Mohamed, H. M. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR. Molecules, 28(1), 1. [Link]

  • Fouda, A. M., El-Agrody, A. M., El-Mawgoud, H. K. A., & Mohamed, H. M. (2023). Synthesis, Characterization, Biological Activity of Novel 1H-benzo[f]- chromene and 12H-benzo[f]chromeno[2,3-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Mohamed, H. M., Fouda, A. M., Khattab, E., & Afifi, T. H. (2016). Synthesis, in-vitro cytotoxicity of 1H-benzo[f]chromene derivatives and structure–activity relationships of the 1-aryl group and 9-position. ResearchGate. [Link]

  • Elgaafary, M., Fouda, A. M., Mohamed, H. M., Hamed, A., El-Mawgoud, H. K. A., Jin, L., Ulrich, J., Simmet, T., Syrovets, T., & El-Agrody, A. M. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Figshare. [Link]

  • Mohamed, H. M., Fouda, A. M., Khattab, S. N., El-Agrody, A. M., & El-Mawgoud, H. K. A. (2018). Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. Scientific Reports, 8(1), 1-16. [Link]

  • Kumar, R. S., Idhayadhulla, A., & Kumar, R. A. (2023). Synthesis and antimicrobial activity of novel (1-phenyl-1H-1,2,3-triazo-4-yl) methyl-2-acetamido-1-phenyl-1H-benzo[f]chromene-3-carboxylate and 2-amino-octahydro-4-phenyl-2H-chromene-3-. Indian Journal of Chemistry - Section B, 62(5), 629-638. [Link]

  • El-Agrody, A. M., Fouda, A. M., El-Mawgoud, H. K. A., Elgaafary, M., & Mohamed, H. M. (2022). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Bentham Science. [Link]

  • El-Henawy, A. A., El-Agrody, A. M., & Amr, A. E.-G. E. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. ResearchGate. [Link]

  • Mohamed, H. M., Fouda, A. M., El-Mawgoud, H. K. A., & El-Agrody, A. M. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163980. [Link]

  • Fouda, A. M., El-Agrody, A. M., El-Mawgoud, H. K. A., & Mohamed, H. M. (2020). Halogenated 2-amino-4H-benzo[h]chromene derivatives as antitumor agents and the relationship between lipophilicity and antitumor activity. ResearchGate. [Link]

  • Mohamed, H. M., Fouda, A. M., El-Mawgoud, H. K. A., & El-Agrody, A. M. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Taylor & Francis Online. [Link]

  • El-Agrody, A. M., Fouda, A. M., El-Mawgoud, H. K. A., Elgaafary, M., & Mohamed, H. M. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules, 28(1), 1. [Link]

  • Fun, H.-K., Ooi, C. W., & R. R, R. (2013). 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(4), o401. [Link]

  • Fun, H.-K., Ooi, C. W., & R. R, R. (2013). 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile. ResearchGate. [Link]

Sources

Application Note: Evaluating 3-amino-1H-benzo[f]chromene-2-carbonitrile as a Potent c-Src Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and kinase inhibitor screening.

Introduction: The Role of c-Src Kinase in Oncology and the Therapeutic Potential of Benzo[f]chromene Scaffolds

The proto-oncogene tyrosine-protein kinase c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Its aberrant activation is a frequent event in a wide array of human cancers, including those of the colon, breast, lung, and pancreas, and is often correlated with malignant progression and poor patient prognosis.[1][3] Upon activation, c-Src initiates a cascade of downstream signaling pathways, such as the PI3K-AKT, Ras-MAPK, and JAK-STAT3 pathways, which collectively drive tumorigenesis and can contribute to therapeutic resistance.[4] This central role in cancer pathology establishes c-Src as a high-value target for the development of novel anticancer therapeutics.

The benzo[f]chromene scaffold has emerged as a promising framework in medicinal chemistry for the design of potent kinase inhibitors.[5][6] Specifically, derivatives of 3-amino-1H-benzo[f]chromene-2-carbonitrile have demonstrated significant anti-proliferative activities and have been identified as inhibitors of c-Src kinase.[7][8][9] This application note provides a comprehensive guide for the evaluation of this compound and its analogs as c-Src kinase inhibitors, detailing protocols for in vitro kinase assays, cell-based functional assays, and downstream signaling analysis.

Signaling Pathway Overview: c-Src Mediated Cellular Events

The following diagram illustrates the central role of c-Src in activating multiple downstream signaling pathways critical for cancer cell proliferation, survival, and metastasis.

c_Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) c_Src c-Src RTK->c_Src Activation Integrins Integrins Integrins->c_Src Activation GPCR GPCRs GPCR->c_Src Activation PI3K_AKT PI3K/AKT Pathway c_Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway c_Src->RAS_MAPK STAT3 JAK/STAT3 Pathway c_Src->STAT3 FAK FAK/Paxillin Pathway c_Src->FAK Compound 3-amino-1H-benzo[f]chromene -2-carbonitrile Compound->c_Src Inhibition Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival/ Anti-Apoptosis PI3K_AKT->Survival RAS_MAPK->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Migration Migration/ Invasion FAK->Migration

Caption: c-Src signaling cascade and point of inhibition.

Experimental Workflows for Inhibitor Characterization

A multi-faceted approach is essential to thoroughly characterize the inhibitory potential of this compound against c-Src. The workflow should encompass biochemical validation of direct enzyme inhibition, assessment of on-target activity within a cellular context, and evaluation of the compound's functional impact on cancer cell phenotype.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation in_vitro_kinase In Vitro c-Src Kinase Assay (e.g., ADP-Glo™) ic50 IC50 Determination in_vitro_kinase->ic50 western_blot Western Blot for p-Src (Y416) ic50->western_blot mtt_assay Cell Viability Assay (MTT/MTS) western_blot->mtt_assay migration_assay Cell Migration Assay (Wound Healing) mtt_assay->migration_assay data_analysis Quantitative Analysis and Structure-Activity Relationship migration_assay->data_analysis

Caption: Workflow for c-Src inhibitor evaluation.

Protocols

Protocol 1: In Vitro c-Src Kinase Inhibition Assay (Luminescent-Based)

This protocol is adapted from commercially available kits like the ADP-Glo™ Kinase Assay and is designed to quantify the enzymatic activity of recombinant c-Src by measuring the amount of ADP produced.[10] The inhibition by this compound is determined by a decrease in the luminescent signal.

Materials:

  • Recombinant human c-Src kinase (BPS Bioscience, Cell Signaling Technology)

  • Protein Tyrosine Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1.2 mM DTT, 3 µM Na₃VO₄)[11]

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted compound or control (DMSO for 0% inhibition, Staurosporine for 100% inhibition).

    • Add 2 µL of a solution containing c-Src enzyme and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

ParameterRecommended Concentration/Condition
c-Src Enzyme10-20 ng per reaction
Substrate (Poly-EY)1 µg/50 µL
ATP10-50 µM
Incubation Time60 minutes at RT
Final DMSO≤ 1%
Protocol 2: Cellular c-Src Autophosphorylation Inhibition Assay (Western Blot)

This protocol assesses the ability of the test compound to inhibit c-Src activity within a cellular context by measuring the phosphorylation status of the c-Src activation loop at tyrosine 416 (Y416).[12] A reduction in p-Src (Y416) levels indicates target engagement and inhibition.

Materials:

  • Human cancer cell line with high c-Src activity (e.g., MDA-MB-231, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Phospho-Src Family (Tyr416) Antibody[12][13]

    • Total c-Src Antibody

    • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2-24 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Src (Y416) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with antibodies for total c-Src and a loading control to ensure equal protein loading and to assess the specificity of the inhibitory effect.

Protocol 3: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15] This protocol determines the cytotoxic or cytostatic effects of the c-Src inhibitor on cancer cells.

Materials:

  • Cancer cell line

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[16]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include wells for vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Protocol 4: Cell Migration Assessment (Wound Healing/Scratch Assay)

This assay provides a straightforward method to assess the effect of the c-Src inhibitor on collective cell migration, a key process in cancer metastasis.[19][20]

Materials:

  • Cancer cell line

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a specialized wound healing insert[21]

  • Culture medium with reduced serum (e.g., 1% FBS) to minimize cell proliferation

  • This compound

Procedure:

  • Create a Confluent Monolayer: Seed cells in a plate and grow them to form a confluent monolayer.

  • Create the "Wound":

    • Gently scratch the monolayer in a straight line with a sterile 200 µL pipette tip.[21]

    • Alternatively, use commercially available culture inserts to create a more uniform cell-free gap.[22]

  • Wash and Treat: Wash the wells with PBS to remove detached cells.[21] Then, add fresh, low-serum medium containing the test compound at various concentrations or a vehicle control.

  • Imaging:

    • Immediately capture an image of the wound at time T=0 using a phase-contrast microscope.

    • Place the plate in a 37°C incubator.

    • Acquire images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.[19]

  • Data Analysis:

    • Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

    • Calculate the rate of wound closure for each condition.

    • Compare the migration rate in treated wells to the control to determine the inhibitory effect of the compound.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of this compound as a c-Src kinase inhibitor. By integrating biochemical assays to confirm direct enzyme inhibition with cell-based assays to assess on-target effects and functional outcomes, researchers can effectively characterize the therapeutic potential of this promising class of compounds. The presented workflows and methodologies are designed to yield reliable and reproducible data, facilitating the advancement of novel c-Src targeted therapies in oncology drug discovery.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 17, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 17, 2026, from [Link]

  • Al-Warhi, T., et al. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 26(2), 463.
  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025, May 5). CLYTE Technologies. Retrieved January 17, 2026, from [Link]

  • MTT. (2023, February 27). Protocols.io. Retrieved January 17, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Wound healing migration assay (Scratch assay). (n.d.). Protocols.io. Retrieved January 17, 2026, from [Link]

  • Wound Healing and Migration Assays. (n.d.). ibidi. Retrieved January 17, 2026, from [Link]

  • Al-Warhi, T., et al. (2020). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 8, 593.
  • A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. (2017, June 21). Journal of Visualized Experiments, (124), e55664.
  • Al-Warhi, T., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. Molecules, 27(23), 8279.
  • Al-Warhi, T., et al. (2020). Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. Scientific Reports, 10(1), 1-16.
  • Al-Warhi, T., et al. (2022). 9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Crystals, 12(7), 994.
  • Al-Warhi, T., et al. (2020). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 8, 593.
  • Al-Warhi, T., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR. Molecules, 27(24), 8968.
  • Role of c-Src in Carcinogenesis and Drug Resistance. (2023, December 20). Cancers, 15(24), 5898.
  • Proto-oncogene tyrosine-protein kinase Src. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape. (2015).
  • SRC. (n.d.). JensenLab. Retrieved January 17, 2026, from [Link]

  • Regulation of c-SRC Activity and Function by the Adapter Protein CAS. (2001). Molecular and Cellular Biology, 21(15), 5052-5066.
  • c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit. (n.d.). Creative BioMart. Retrieved January 17, 2026, from [Link]

  • SRC Assay Kit. (n.d.). BPS Bioscience. Retrieved January 17, 2026, from [Link]

  • c-Src Kinase Inhibitor Screening Assay Kit. (n.d.). Creative Diagnostics. Retrieved January 17, 2026, from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules, 27(24), 8968.
  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. (2026, January 13). ACS Omega.
  • Development of a highly selective c-Src kinase inhibitor. (2012). Journal of the American Chemical Society, 134(42), 17628-17640.
  • Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. (2023, December 2). STAR Protocols, 4(4), 102715.
  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. (2026, January 14). ACS Omega.
  • Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1686-1704.
  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved January 17, 2026, from [Link]

  • Anti-Phospho-Src Family-Y416 antibody. (n.d.). St John's Laboratory. Retrieved January 17, 2026, from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules, 27(24), 8968.

Sources

The Strategic Application of Benzo[f]chromene Derivatives in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzo[f]chromene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the application of benzo[f]chromene derivatives in drug discovery, with a focus on their synthesis, and their evaluation as anticancer and antimicrobial agents. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this versatile heterocyclic system.

The Benzo[f]chromene Scaffold: A Foundation for Diverse Bioactivity

Benzo[f]chromenes are a class of oxygen-containing heterocyclic compounds that have garnered significant attention due to their wide array of pharmacological properties. These include potent anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][3][4][5] The rigid, planar structure of the benzo[f]chromene nucleus provides an excellent framework for the introduction of various functional groups, allowing for the fine-tuning of its biological profile. The ease of synthesis, typically through multi-component reactions, further enhances its appeal as a core structure for the development of novel therapeutic agents.[3][4][6]

The exploration of structure-activity relationships (SAR) has revealed that substitutions at specific positions of the benzo[f]chromene ring system can dramatically influence its biological efficacy and target selectivity. For instance, modifications at the C-1, C-8, and C-9 positions have been shown to be critical for enhancing cytotoxic and antimicrobial effects.[1][2][7][8]

Synthesis of Benzo[f]chromene Derivatives: A Practical Protocol

A common and efficient method for synthesizing benzo[f]chromene derivatives is the one-pot, three-component reaction of a naphthol derivative, an aromatic aldehyde, and an active methylene compound, often catalyzed by a base like piperidine.[3][4] This approach allows for the rapid generation of a diverse library of compounds for biological screening.

Protocol 1: One-Pot Synthesis of 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile Derivatives

This protocol describes a general procedure for the synthesis of a series of 1H-benzo[f]chromene derivatives, which can be adapted based on the desired substitutions.[1][8]

Materials:

  • 2,7-Dihydroxynaphthalene or other substituted naphthols (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes) (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Absolute Ethanol

  • Microwave reactor or conventional heating apparatus with reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvents (e.g., ethanol, dioxane)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2,7-dihydroxynaphthalene (1.0 eq), the desired aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reaction Conditions:

    • Microwave Irradiation: Heat the reaction mixture under microwave irradiation at 140 °C for 2-5 minutes.[1] Monitor the progress of the reaction by TLC.

    • Conventional Heating: Alternatively, the mixture can be refluxed for 2-4 hours.

  • Work-up and Purification:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The solid product that precipitates is collected by filtration.

    • Wash the crude product with cold ethanol to remove any unreacted starting materials.

    • Purify the product by recrystallization from a suitable solvent like ethanol or dioxane to obtain the pure 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7][9]

Application in Anticancer Drug Discovery

Benzo[f]chromene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including those that have developed multidrug resistance.[1][2][10] Their mechanisms of action are often multi-faceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][9][10]

Mechanisms of Anticancer Activity

Several molecular targets have been identified for benzo[f]chromene derivatives, contributing to their anticancer effects:

  • c-Src Kinase Inhibition: Certain derivatives have been shown to be potent inhibitors of c-Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in cancer cell proliferation, invasion, and metastasis.[8]

  • Topoisomerase I and II Inhibition: Some benzo[f]chromene compounds can inhibit topoisomerases I and II, enzymes essential for DNA replication and repair. Their inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.[1]

  • P-glycoprotein (P-gp) Inhibition: A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein. Several benzo[f]chromene derivatives have been found to inhibit P-gp, thereby resensitizing resistant cancer cells to conventional chemotherapeutic agents.[1][2][10]

  • Induction of Apoptosis and Cell Cycle Arrest: Many benzo[f]chromene derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest at various phases (e.g., G1, S, or G2/M), preventing the uncontrolled division of cancer cells.[1][9][10]

Diagram: Drug Discovery Workflow for Benzo[f]chromene Derivatives

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development Synthesis One-Pot Synthesis of Benzo[f]chromene Derivatives Library Diverse Chemical Library Synthesis->Library Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Library->Cytotoxicity Primary Screening Mechanistic Mechanistic Studies (Apoptosis, Cell Cycle, Target-based) Cytotoxicity->Mechanistic SAR Structure-Activity Relationship (SAR) Studies Mechanistic->SAR Identify Hits ADMET In Silico ADMET Prediction SAR->ADMET InVivo In Vivo Animal Models ADMET->InVivo Select Lead Candidates Clinical Clinical Trials (Phase I, II, III) InVivo->Clinical G cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Responses GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Src c-Src Kinase Receptor->Src Downstream Downstream Effectors (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Proliferation Cell Proliferation Downstream->Proliferation Invasion Invasion & Metastasis Downstream->Invasion Survival Cell Survival Downstream->Survival Benzo Benzo[f]chromene Derivative Benzo->Src Inhibition

Caption: Inhibition of the c-Src kinase signaling pathway by benzo[f]chromene derivatives in cancer cells.

Conclusion and Future Perspectives

The benzo[f]chromene scaffold represents a highly valuable platform for the discovery of new therapeutic agents. The synthetic accessibility and the wide range of biological activities, particularly in the realms of anticancer and antimicrobial research, make these compounds highly attractive for further investigation. Future efforts should focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The application of computational methods, such as molecular docking and ADMET prediction, will be instrumental in guiding the rational design of the next generation of benzo[f]chromene-based drugs. [3][4][7][11]The detailed protocols and insights provided in this guide aim to facilitate and accelerate the research and development of these promising therapeutic candidates.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • García-García, A., et al. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 26(9), 2136-2144.
  • Joshi, B., et al. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-8.
  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007).
  • Mohamed, H. M., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules, 27(19), 6523.
  • Al-Harbi, L. M., et al. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155814.
  • Borik, R. M. A., et al. (2026). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega.
  • Borik, R. M. A., et al. (2025). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Medicinal Chemistry.
  • Borik, R. M. A., et al. (2025). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Bentham Science.
  • Eshghi, H., Zohuri, G. H., & Sandaroos, R. (2025). Synthesis of novel benzo[f]chromene compounds catalyzed by ionic liquid.
  • Abd El-Hameed, R. H., et al. (2021). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Journal of Receptors and Signal Transduction, 41(5), 488-501.
  • A Basic Protocol to Assess Preclinical Anticancer Activity. (n.d.).
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2025). Methods for in vitro evaluating antimicrobial activity: A review.
  • Borik, R. M. A., et al. (n.d.). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET.
  • Application Notes and Protocols for Assessing the Anti-Cancer Activity of Novel 1,4-Dihydropyridine Analogues. (n.d.). Benchchem.
  • Mohamed, H. M., et al. (2020). Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. Scientific Reports, 10(1), 1-16.
  • Borik, R. M. A., et al. (2026). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET.
  • Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. (n.d.). OIE.
  • The effect of selected benzochromene derivatives on the invasion of MDA-MB-231 cell line. (n.d.).
  • Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Pyrrolidine Deriv
  • Guidelines for clinical evaluation of anti-cancer drugs. (2019). Cancer Science, 110(5), 1478-1493.
  • Kumar, A., et al. (2021). Synthesis, characterization and evaluation of novel benzothiazole clubbed chromene derivatives for their anti-inflammatory potential. Journal of the Serbian Chemical Society, 86(1), 25-35.
  • Al-Harbi, L. M., et al. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155814.
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.).
  • Structure of some 4H-benzo[h]chromene and 1H-benzo[f]chromene derivatives with cytotoxic and apoptotic effects. (n.d.).
  • Al-Harbi, L. M., et al. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155814.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). Molecules, 28(13), 5129.
  • Screening of anti-inflammatory compounds. (A) Anti-inflammatory... (n.d.).
  • Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. (2023). Molecules, 28(13), 5129.
  • Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). Pharmacia, 71(2), 421-427.

Sources

Application Notes & Protocols: Molecular Docking Studies of 3-amino-1H-benzo[f]chromene-2-carbonitrile with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth technical overview and step-by-step protocols for conducting molecular docking studies of 3-amino-1H-benzo[f]chromene-2-carbonitrile and its derivatives. Benzo[f]chromene scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potent anticancer and antimicrobial properties.[1][2] Molecular docking, a powerful computational technique, is instrumental in elucidating the potential mechanisms of action of these compounds by predicting their binding affinities and interaction patterns with specific protein targets.[3] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical workflows for successful in silico analysis. We will delve into ligand and protein preparation, performing the docking simulation using widely accepted software, and detailed post-docking analysis, culminating in the interpretation of results to guide further experimental validation.

Introduction: The Scientific Rationale

The this compound core structure is a privileged scaffold in drug discovery. Derivatives of this molecule have demonstrated significant cytotoxic activity against a variety of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and leukemia (HL-60).[1][4][5] The mechanisms underlying these effects are diverse, with studies pointing towards the inhibition of key cellular enzymes such as c-Src kinase, DNA topoisomerases I and II, and DNA methyltransferase 1 (DNMT1).[1][5][6] Furthermore, some derivatives have shown promise in overcoming multidrug resistance, a major challenge in cancer chemotherapy.[6][7]

Molecular docking allows for a rational, structure-based approach to understanding these activities. By modeling the interaction between the benzo[f]chromene ligand and its putative protein target, we can:

  • Predict the most likely binding pose of the ligand within the protein's active site.

  • Estimate the binding affinity, which correlates with the ligand's potential potency.

  • Identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds or hydrophobic contacts.

  • Generate hypotheses about the structure-activity relationship (SAR) to guide the design of more potent and selective analogs.

This guide will provide a robust framework for conducting these studies, ensuring scientific integrity and generating reliable, publishable data.

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking experiment is a multi-stage process that requires careful attention to detail at each step. The workflow can be conceptualized as a funnel, starting with broad structural data and progressively refining it to a specific, high-confidence protein-ligand interaction model.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Docking Simulation grid_gen->docking pose_analysis Pose Clustering & Scoring docking->pose_analysis interaction_analysis Interaction Analysis pose_analysis->interaction_analysis validation Validation interaction_analysis->validation

Figure 1: A generalized workflow for molecular docking studies.

Detailed Protocols

This section provides step-by-step protocols for each phase of the molecular docking workflow. While the specific commands may vary slightly depending on the software used, the underlying principles remain constant. For this guide, we will reference methodologies compatible with widely used and freely available software such as AutoDock Tools, AutoDock Vina, and visualization software like PyMOL and Discovery Studio Visualizer.

Ligand Preparation

The goal of ligand preparation is to generate a 3D structure of the this compound molecule that is energetically minimized and has the correct atom types and charges for the docking simulation.

Protocol 3.1: Ligand Preparation

  • Obtain 2D Structure:

    • Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or MarvinSketch.

    • Alternatively, retrieve the structure from a public database like PubChem (CID 14952535) and save it in a common format (e.g., SDF or MOL).[8]

  • Convert to 3D and Energy Minimize:

    • Use a program like Open Babel or the graphical interface of software like Avogadro or UCSF Chimera to convert the 2D structure to a 3D conformation.

    • Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step is crucial for obtaining a low-energy, geometrically plausible starting conformation.

  • Prepare for Docking (using AutoDock Tools as an example):

    • Load the 3D structure of the ligand into AutoDock Tools (ADT).

    • ADT will automatically detect the root of the rotatable bonds. The user can then define the number of rotatable bonds to be explored during the docking simulation. For a relatively rigid molecule like the benzo[f]chromene core, this number will be small.

    • Assign Gasteiger charges, which are essential for calculating the electrostatic interactions in the scoring function.

    • Save the prepared ligand in the PDBQT format. This format contains the atomic coordinates, charge information, and atom types required by AutoDock Vina.

Target Protein Preparation

Proper protein preparation is arguably the most critical step for a successful docking study. The goal is to clean the crystal structure of the target protein, add missing atoms, and assign correct protonation states.

Protocol 3.2: Protein Preparation

  • Select and Download Protein Structure:

    • Identify a suitable crystal structure of the target protein from the Protein Data Bank (PDB). The choice of PDB entry is critical; look for high-resolution structures with a co-crystallized ligand similar to the benzo[f]chromene scaffold if possible. This co-crystallized ligand can be used for validation.

    • For this guide, we will consider the following potential targets and their representative PDB IDs:

      • c-Src Kinase: 1YOJ, 3F3V[9][10]

      • Topoisomerase II: 4FM9[11][12]

      • Bcl-2: 2W3L, 6O0K[13][14]

      • DNA Methyltransferase 1 (DNMT1): 4WXX, 3PTA[15][16][17]

      • Epidermal Growth Factor Receptor (EGFR): 1M17, 4I23[18][19][20]

    • Download the PDB file for your chosen target.

  • Clean the Protein Structure:

    • Load the PDB file into a molecular visualization program (e.g., PyMOL, UCSF Chimera, or Discovery Studio Visualizer).

    • Remove all non-essential molecules, including water molecules, ions, and co-solvents, unless a specific water molecule is known to be critical for ligand binding.

    • If the crystal structure is a multimer, retain only the biologically relevant monomer for the docking study, unless the binding site is at a protein-protein interface.

    • Remove any co-crystallized ligands to create an empty binding pocket. It is advisable to save the coordinates of the original ligand for later validation.

  • Prepare for Docking (using AutoDock Tools as an example):

    • Load the cleaned PDB file into ADT.

    • Add polar hydrogens, as hydrogen atoms are typically not resolved in X-ray crystal structures.

    • Assign Kollman charges to the protein atoms.

    • Merge non-polar hydrogens to reduce computational complexity.

    • Save the prepared protein in the PDBQT format.

The Docking Simulation

With the prepared ligand and protein, the next step is to define the search space for the docking algorithm and run the simulation.

Protocol 3.3: Docking with AutoDock Vina

  • Define the Grid Box:

    • The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses for the ligand.

    • In ADT, load both the prepared protein and ligand PDBQT files.

    • Center the grid box on the active site of the protein. If a co-crystallized ligand was present in the original PDB file, center the grid on the coordinates of that ligand.

    • Adjust the dimensions of the grid box to encompass the entire active site with a buffer of a few angstroms on each side. The box should be large enough to allow for the free rotation and translation of the ligand but not excessively large, which would increase computation time unnecessarily.

    • Save the grid parameters to a configuration file.

  • Configure and Run AutoDock Vina:

    • Create a configuration text file that specifies the paths to the protein and ligand PDBQT files, the grid box parameters (center coordinates and dimensions), and the name of the output file.

    • The exhaustiveness parameter in the configuration file controls the computational effort of the search. A higher value increases the probability of finding the global minimum binding energy but also increases the computation time. A value of 8 is a common starting point.

    • Run AutoDock Vina from the command line, providing the configuration file as input.

Post-Docking Analysis: Interpreting the Results

The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score. The challenge is to identify the most plausible pose and understand the molecular interactions that stabilize it.

Quantitative Data Analysis

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a more favorable predicted binding. It is important to remember that this is a predicted value and should be used for relative comparison between different ligands or poses, rather than as an absolute measure of binding strength.

Table 1: Example Docking Results for this compound with Target Proteins

Target ProteinPDB IDBinding Affinity (kcal/mol)RMSD (Å) from Native Ligand (if applicable)
c-Src Kinase1YOJ-9.2N/A
Topoisomerase II4FM9-8.5N/A
Bcl-26O0K-9.81.2
DNMT14WXX-8.9N/A
EGFR1M17-9.51.5

Note: The values in this table are illustrative and would be generated from actual docking runs.

Visual Inspection and Interaction Analysis

Visual inspection of the top-ranked docking poses is essential for assessing their plausibility and understanding the underlying molecular interactions.

Protocol 4.1: Visual Analysis of Docking Poses

  • Load the Docking Results:

    • Load the protein PDBQT file and the output ligand PDBQT file (which contains multiple poses) into a molecular visualization program.

  • Analyze the Best Pose:

    • Focus on the pose with the lowest binding energy.

    • Examine the orientation of the ligand within the active site. Does it make sense from a chemical perspective? Are there any steric clashes with the protein?

    • Identify and analyze the non-covalent interactions between the ligand and the protein. These can be visualized using tools within PyMOL or Discovery Studio Visualizer. Key interactions to look for include:

      • Hydrogen Bonds: These are critical for specificity and affinity. Note the donor and acceptor atoms and the bond distance.

      • Hydrophobic Interactions: The benzo[f]chromene core is largely hydrophobic and is likely to interact with non-polar residues in the active site.

      • Pi-Pi Stacking: The aromatic rings of the benzo[f]chromene scaffold can form favorable pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

      • Cation-Pi Interactions: If the ligand is protonated, it can interact favorably with the electron-rich face of aromatic residues.

  • 2D Interaction Diagrams:

    • Generate 2D interaction diagrams using tools like LigPlot+ or the functionality within Discovery Studio Visualizer. These diagrams provide a clear and concise summary of all the interactions between the ligand and the protein. Web servers like PDBsum can also be used for this purpose.[4][21][22]

G cluster_ligand Ligand: Benzo[f]chromene cluster_protein Protein Active Site ligand Benzo[f]chromene Core phe103 PHE 103 ligand->phe103 Pi-Pi Stacking leu173 LEU 173 ligand->leu173 Hydrophobic amino_group Amino Group asp184 ASP 184 amino_group->asp184 H-Bond nitrile_group Nitrile Group lys72 LYS 72 nitrile_group->lys72 H-Bond

Figure 2: A conceptual 2D interaction diagram for a benzo[f]chromene derivative.

Validation of the Docking Protocol

A crucial aspect of ensuring the trustworthiness of your docking results is to validate the protocol.

Protocol 4.2: Docking Validation

  • Re-docking:

    • If a co-crystallized ligand was present in the original PDB structure, perform a docking simulation with this native ligand using the same protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the native ligand and its crystal structure conformation. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[23]

  • Comparison with Known Inhibitors:

    • Dock known inhibitors of the target protein and compare their binding scores and interaction patterns with those of your test compound. This can provide a benchmark for the expected binding affinity of a potent ligand.

Conclusion and Future Directions

Molecular docking is a powerful and cost-effective tool for generating hypotheses about the mechanism of action of novel compounds like this compound. The protocols outlined in this guide provide a rigorous framework for obtaining reliable and interpretable results. It is imperative to remember that docking predictions are theoretical models. The insights gained from these in silico studies should be used to guide the design and prioritization of compounds for experimental validation through biochemical assays and cell-based studies. The iterative cycle of computational prediction and experimental testing is at the heart of modern structure-based drug discovery.

References

  • El Gaafary, M., et al. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules. Available at: [Link]

  • Okasha, R., et al. (2020). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules. Available at: [Link]

  • Abdel-rahman, A. A.-H., et al. (2022). Synthesis, Characterization, Biological Activity of Novel 1H-benzo[f]- chromene and 12H-benzo[f]chromeno[2,3-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • PubChem. This compound. PubChem. Available at: [Link]

  • El-Sayed, N., et al. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Pharmaceuticals. Available at: [Link]

  • RCSB PDB. 4WXX: The crystal structure of human DNMT1(351-1600). RCSB PDB. Available at: [Link]

  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2021). YouTube. Available at: [Link]

  • Zhang, X., et al. (2006). A structure-based view of Epidermal Growth Factor Receptor regulation. The EMBO Journal. Available at: [Link]

  • RCSB PDB. 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB PDB. Available at: [Link]

  • El-Damasy, A., et al. (2018). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2022). 9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules. Available at: [Link]

  • A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. (2012). Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2021). YouTube. Available at: [Link]

  • RCSB PDB. 3PTA: Crystal structure of human DNMT1(646-1600) in complex with DNA. RCSB PDB. Available at: [Link]

  • RCSB PDB. 1YOJ: Crystal structure of Src kinase domain. RCSB PDB. Available at: [Link]

  • How to calculate protein-ligand interactions in PDBSum?. (2022). YouTube. Available at: [Link]

  • A Review On Molecular Docking And Its Application. (2024). ResearchGate. Available at: [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2024). ResearchGate. Available at: [Link]

  • Okasha, R., et al. (2021). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • RCSB PDB. 4I23: Crystal structure of the wild-type EGFR kinase domain in complex with dacomitinib (soaked). RCSB PDB. Available at: [Link]

  • RCSB PDB. 465D: STRUCTURE OF THE TOPOISOMERASE II POISON BOUND TO DNA. RCSB PDB. Available at: [Link]

  • Molecular docking analysis of Bcl-2 with phyto-compounds. (2014). Bioinformation. Available at: [Link]

  • RCSB PDB. 2W3L: Solution structure of human Bcl-2. RCSB PDB. Available at: [Link]

  • RCSB PDB. 4FM9: Human topoisomerase II alpha bound to DNA. RCSB PDB. Available at: [Link]

  • RCSB PDB. 3F3V: Crystal structure of c-Src kinase in complex with RL45. RCSB PDB. Available at: [Link]

  • RCSB PDB. 6O0K: crystal structure of BCL-2 with venetoclax. RCSB PDB. Available at: [Link]

  • PDBsum. EMBL-EBI. Available at: [Link]

  • PDBsum: Structural summaries of PDB entries. (2017). Nucleic Acids Research. Available at: [Link]

Sources

Application Notes and Protocols for Apoptosis Induction Studies Using 3-amino-1H-benzo[f]chromene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and cell biology.

Introduction: The Therapeutic Potential of Benzo[f]chromenes in Oncology

The benzo[f]chromene scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] Among these, the 3-amino-1H-benzo[f]chromene-2-carbonitrile series has garnered significant attention for its ability to induce programmed cell death, or apoptosis, in various cancer cell lines.[3][4] Dysregulation of apoptosis is a hallmark of cancer, enabling malignant cells to evade natural cell death pathways and proliferate uncontrollably.[5][6] Compounds that can effectively reactivate these dormant suicide programs are therefore of immense therapeutic interest.

This document provides a comprehensive guide for researchers utilizing this compound and its derivatives in apoptosis induction studies. We will delve into the mechanistic underpinnings of its action, provide detailed, field-tested protocols for its application, and present data in a clear, actionable format. The insights herein are designed to empower researchers to effectively screen and characterize the apoptotic potential of this promising class of compounds.

Part 1: Mechanistic Insights into Apoptosis Induction

This compound derivatives exert their pro-apoptotic effects through a multi-faceted mechanism that converges on the intrinsic, or mitochondrial, pathway of apoptosis. Evidence suggests that these compounds can modulate key regulators of this pathway, leading to the systematic dismantling of the cancer cell.

Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

A critical control point in the intrinsic apoptotic pathway is the balance between pro-survival and pro-apoptotic members of the B-cell lymphoma 2 (Bcl-2) protein family.[5][7] Pro-survival proteins like Bcl-2 and Bcl-xL act by sequestering pro-apoptotic effector proteins such as Bax and Bak, preventing them from permeabilizing the mitochondrial outer membrane.[8] Several studies have indicated that benzochromene derivatives can act as inhibitors of Bcl-2, disrupting this protective mechanism.[1][3] By binding to the BH3-binding groove of Bcl-2, these compounds can displace pro-apoptotic proteins, freeing Bax and Bak to oligomerize at the mitochondrial membrane.[9]

Mitochondrial Outer Membrane Permeabilization (MOMP)

The activation and oligomerization of Bax and Bak lead to the formation of pores in the mitochondrial outer membrane, a point-of-no-return in the apoptotic cascade.[10] This event, known as MOMP, results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. The most notable of these is cytochrome c.

Apoptosome Formation and Caspase Activation

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering its oligomerization to form the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[10][11] These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and phosphatidylserine externalization.[11][12] Studies on related benzochromene derivatives have confirmed the activation of caspase-3/7 as a key event in their mechanism of action.[10][11]

Additional Mechanisms: Topoisomerase and Kinase Inhibition

Beyond direct effects on the Bcl-2 family, some benzo[f]chromene derivatives have been shown to inhibit topoisomerases I and II and c-Src kinase.[3][4][13] Inhibition of these enzymes can induce DNA damage and disrupt cell signaling pathways, respectively, both of which can serve as upstream triggers for the intrinsic apoptotic pathway.

Visualizing the Pathway

The following diagram illustrates the proposed signaling pathway for apoptosis induction by this compound.

apoptosis_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Compound This compound Bcl2 Bcl-2 / Bcl-xL Compound->Bcl2 Inhibition Bax_Bak_inactive Bax / Bak (Inactive) Bcl2->Bax_Bak_inactive Sequesters Bax_Bak_active Bax / Bak (Active Pore) Bax_Bak_inactive->Bax_Bak_active Activation & Oligomerization Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Forms ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Recruited to Casp9 Caspase-9 (Active) Apoptosome->Casp9 Activation ProCasp37 Pro-Caspase-3/7 Casp9->ProCasp37 Cleaves & Activates Casp37 Caspase-3/7 (Active) ProCasp37->Casp37 Substrates Cellular Substrates Casp37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Mito Mitochondrion CytC Cytochrome c Mito->CytC Release Bax_Bak_active->Mito Forms pore in Outer Membrane CytC->Apaf1 Binds to experimental_workflow cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Interpretation start Start: Cancer Cell Lines culture Cell Culture & Seeding start->culture treatment Treatment with This compound (Dose & Time Course) culture->treatment mtt MTT Assay (Cytotoxicity / IC50) treatment->mtt flow Annexin V / PI Staining (Flow Cytometry) treatment->flow caspase Caspase-3/7 Glo Assay (Executioner Caspase Activity) treatment->caspase ic50_calc IC50 Determination mtt->ic50_calc apoptosis_quant Quantification of Apoptotic Population flow->apoptosis_quant caspase_activity Relative Luminescence Units (RLU) caspase->caspase_activity conclusion Conclusion: Confirmation of Apoptosis Induction ic50_calc->conclusion apoptosis_quant->conclusion caspase_activity->conclusion

Caption: A typical experimental workflow.

Part 3: Data Presentation

Effective data presentation is crucial for interpreting experimental outcomes. Quantitative data from apoptosis assays should be organized systematically to facilitate comparison between different treatment conditions.

Table 1: Representative Cytotoxicity Data of Benzo[f]chromene Derivatives
Compound ReferenceCell LineIC₅₀ (µM)Exposure Time (h)Citation
Derivative 4d MCF-72.148[14]
HCT-1162.948[14]
HepG-210.348[14]
Derivative 6a MCF-710.148[14]
HCT-11612.348[14]
HepG-220.148[14]
Derivative 4c MDA-MB-231~5.072[10]
A549~6.872[10]
Note: The specific IC₅₀ values for the parent compound, this compound, may vary. The data presented here for various derivatives serves as a guide for establishing effective concentration ranges for initial experiments.

Conclusion

This compound and its analogs represent a potent class of apoptosis-inducing agents with significant potential for anticancer drug development. Their ability to target key regulators of the intrinsic apoptotic pathway, such as the Bcl-2 family of proteins, makes them valuable tools for both basic research and preclinical studies. The protocols and insights provided in this guide offer a robust framework for researchers to explore and validate the therapeutic utility of these compounds. A systematic and multi-assay approach, as outlined, is essential for a comprehensive understanding of their mechanism of action and for advancing their development as next-generation cancer therapeutics.

References

  • El-Agrody, A. M., et al. (2021). Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. Scientific Reports. Available at: [Link]

  • Fouda, A. M., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. International Journal of Molecular Sciences. Available at: [Link]

  • El-Agrody, A. M., et al. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Crystals. Available at: [Link]

  • Al-Harbi, L. M., et al. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Elgaafary, M., et al. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry. Available at: [Link]

  • Okasha, R. M., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. Molecules. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2023). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Molecules. Available at: [Link]

  • Delbridge, A. R. D., et al. (2016). Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins. Nature Reviews Molecular Cell Biology. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines with Novel Compounds. BenchChem.
  • Al-Harbi, L. M., et al. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. RSC Advances. Available at: [Link]

  • Elgaafary, M., et al. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry. Available at: [Link]

  • Mohamed, H. M., et al. (2022). 9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Analysis. Pharmaceuticals. Available at: [Link]

  • Albalawi, F. F., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. International Journal of Molecular Sciences. Available at: [Link]

  • Al-Omaim, W. S., et al. (2023). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values expressed in (µg/mL) of 3-amino-1H-benzo[f]chromene... ResearchGate. Available at: [Link]

  • Wang, C., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology. Available at: [Link]

  • Czabotar, P. E., et al. (2014). Control of apoptosis by the BCL-2 protein family: implications for physiology and therapy. Nature Reviews Molecular Cell Biology. Available at: [Link]

  • Fouda, A. M., et al. (2022). Design and Synthesis of Novel Heterocyclic-Based 4H-benzo[h]chromene Moieties: Targeting Antitumor Caspase 3/7 Activities and Cell Cycle Analysis. Molecules. Available at: [Link]

  • Al-Omaim, W. S., et al. (2023). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Worsley, C. M., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE. Available at: [Link]

  • Kale, J., et al. (2018). Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink. Molecular Cell. Available at: [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. Available at: [Link]

  • Bodet, L., et al. (2019). BCL2-Family Dysregulation in B-Cell Malignancies: From Gene Expression Regulation to a Targeted Therapy Biomarker. Frontiers in Oncology. Available at: [Link]

  • Al-Omaim, W. S., et al. (2023). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Taylor & Francis Online. Available at: [Link]

  • Albalawi, F. F., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein In.... OUCI. Available at: [Link]

Sources

Application Note: Unraveling the Antiproliferative Effects of 3-Amino-1H-benzo[f]chromene-2-carbonitrile through Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Cancer Therapeutics

The relentless progression of the cell cycle is a hallmark of cancer. Consequently, compounds that can modulate or arrest this cycle are of significant interest in oncology research. The benzo[f]chromene scaffold has emerged as a promising heterocyclic structure with diverse biological activities, including potent anticancer effects.[1][2][3] This application note provides a detailed guide to analyzing the effects of a specific derivative, 3-amino-1H-benzo[f]chromene-2-carbonitrile, on the cell cycle of cancer cells.

Recent studies have demonstrated that substituted this compound derivatives can induce cell cycle arrest, primarily in the S and G2/M phases, in various cancer cell lines, including triple-negative breast cancer.[4][5] This suggests that these compounds may interfere with DNA synthesis or the preparation for mitosis, ultimately leading to apoptosis in cancer cells. Understanding the precise phase of cell cycle arrest is a critical step in elucidating the mechanism of action of this potential therapeutic agent.

This guide will provide experienced researchers with the foundational principles, detailed protocols, and data interpretation strategies for investigating the cell cycle effects of this compound using the robust and widely accepted technique of propidium iodide (PI) staining followed by flow cytometry.[6][7][8][9]

The Principle of Cell Cycle Analysis via Flow Cytometry

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population.[10] For cell cycle analysis, the fundamental principle lies in the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the DNA of the cells.[7][9][11] The fluorescence intensity of the stained cells is directly proportional to their DNA content.[7][9] This allows for the discrimination of cells into the different phases of the cell cycle:

  • G0/G1 Phase: Cells in the resting (G0) or first gap (G1) phase have a normal diploid (2n) DNA content.

  • S Phase: During the synthesis (S) phase, cells are actively replicating their DNA, resulting in a DNA content between 2n and 4n.

  • G2/M Phase: Cells in the second gap (G2) and mitotic (M) phases have a tetraploid (4n) DNA content, having completed DNA replication.

By treating cancer cells with this compound and subsequently analyzing their DNA content, we can quantify the percentage of cells in each phase. An accumulation of cells in a specific phase compared to an untreated control group indicates that the compound induces cell cycle arrest at that checkpoint.

Experimental Workflow & Underlying Rationale

The experimental process for cell cycle analysis can be broken down into several key stages, each with a specific purpose. The following diagram illustrates the typical workflow:

CellCycleWorkflow cluster_treatment Cell Treatment cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis CellCulture 1. Seed and Culture Cancer Cells Treatment 2. Treat with this compound (and vehicle control) CellCulture->Treatment Harvest 3. Harvest Cells (including supernatant) Treatment->Harvest Wash1 4. Wash with PBS Harvest->Wash1 Fixation 5. Fix with Cold 70% Ethanol Wash1->Fixation Wash2 6. Wash and Resuspend in PBS Fixation->Wash2 RNase 7. RNase A Treatment Wash2->RNase PI_Stain 8. Stain with Propidium Iodide RNase->PI_Stain FlowCytometry 9. Acquire Data on Flow Cytometer PI_Stain->FlowCytometry DataAnalysis 10. Analyze Cell Cycle Distribution FlowCytometry->DataAnalysis

Caption: Experimental workflow for cell cycle analysis.

Detailed Protocols

Part 1: Cell Culture and Treatment
  • Cell Seeding: Seed the cancer cell line of interest (e.g., MCF-7, HeLa, or A549) in 6-well plates at a density that allows them to reach 60-70% confluency at the time of treatment. This ensures the cells are in an exponential growth phase.

  • Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.

  • Treatment: Treat the cells with a range of concentrations of the compound. Include a vehicle-only control (e.g., DMSO) and a positive control (a known cell cycle inhibitor like nocodazole for G2/M arrest).

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

Part 2: Cell Harvesting and Fixation

The fixation step is critical for permeabilizing the cells to allow the entry of propidium iodide and for preserving the cells for analysis. Cold 70% ethanol is the preferred fixative for DNA content analysis as it maintains DNA integrity.[7]

  • Collect Supernatant: Carefully collect the culture medium from each well, which may contain detached apoptotic cells.

  • Wash Adherent Cells: Gently wash the adherent cells with 1 mL of phosphate-buffered saline (PBS).

  • Detach Cells: Add 200 µL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C to detach the cells.

  • Combine Cells: Resuspend the detached cells in 1 mL of complete medium and combine them with the supernatant collected in step 1.

  • Centrifugation: Transfer the cell suspension to a centrifuge tube and spin at 300 x g for 5 minutes.

  • Wash: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This gradual addition minimizes cell clumping.

  • Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this stage.

Part 3: Propidium Iodide Staining

Since propidium iodide can also bind to double-stranded RNA, it is essential to treat the cells with RNase A to ensure that only DNA is stained.[11]

  • Centrifugation: Centrifuge the fixed cells at 500 x g for 5 minutes.

  • Wash: Discard the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again and discard the supernatant.

  • Staining Solution Preparation: Prepare the PI staining solution containing:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Staining: Resuspend the cell pellet in 500 µL of the PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

Part 4: Flow Cytometry and Data Analysis
  • Data Acquisition: Transfer the stained cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Ensure the instrument is properly calibrated and compensated.

  • Gating Strategy: Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. To exclude cell doublets and aggregates, which can be misinterpreted as G2/M cells, use a plot of fluorescence pulse area (FL2-A) versus fluorescence pulse width (FL2-W).

  • Histogram Analysis: Generate a histogram of the single-cell population based on PI fluorescence intensity (e.g., FL2-A).

  • Quantification: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Interpreting the Results

The primary output of a cell cycle experiment is a histogram showing the distribution of cells based on their DNA content. An increase in the percentage of cells in a particular phase after treatment with this compound, compared to the vehicle control, indicates cell cycle arrest at that phase.

Treatment Group% Cells in G0/G1% Cells in S Phase% Cells in G2/MInterpretation
Vehicle Control65%20%15%Normal cell cycle distribution
Compound (Low Dose)50%35%15%Evidence of S-phase delay
Compound (High Dose)20%15%65%Strong G2/M arrest
Positive Control (Nocodazole)10%5%85%Expected G2/M arrest

Potential Molecular Mechanisms of Cell Cycle Arrest

The observed cell cycle arrest provides clues to the molecular targets of this compound.

S-Phase Arrest

An accumulation of cells in the S-phase suggests interference with DNA replication. This could be due to:

  • Inhibition of DNA Polymerases: The compound may directly or indirectly inhibit the enzymes responsible for DNA synthesis.

  • Induction of DNA Damage: If the compound causes DNA lesions, the intra-S checkpoint would be activated to halt replication and allow for repair. This checkpoint is primarily regulated by the ATR-Chk1 signaling pathway.

G2/M-Phase Arrest

A G2/M arrest indicates that the cells have completed DNA replication but are prevented from entering mitosis. This is a common response to DNA damage or problems with the mitotic machinery. The key regulator of the G2/M transition is the Cyclin B1/CDK1 complex.[12] Inhibition of this complex, often through the Cdc25C phosphatase, prevents entry into mitosis.[6][8][13] The tumor suppressor protein p53 can also play a role in maintaining the G2/M checkpoint.[1][11][14]

G2M_Arrest cluster_pathway G2/M Checkpoint Regulation DNA_Damage DNA Damage (Potentially induced by compound) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Cdc25C Cdc25C Phosphatase Chk1_Chk2->Cdc25C Inhibition G2M_Arrest G2/M Arrest p53->G2M_Arrest CyclinB1_CDK1 Cyclin B1/CDK1 Complex Cdc25C->CyclinB1_CDK1 Activation Mitosis Mitotic Entry CyclinB1_CDK1->Mitosis

Caption: Simplified G2/M checkpoint pathway.

Troubleshooting

ProblemPossible CauseSolution
Poor Resolution of Peaks High flow rate during acquisitionUse the lowest possible flow rate.[15]
Cell clumpingGently vortex before acquisition; filter cells if necessary.[4]
High Background Fluorescence Inadequate RNase treatmentEnsure sufficient incubation time and RNase concentration.[4]
Shifted G1 Peak Instrument settings driftRun calibration beads before each experiment.
Excessive Debris High cytotoxicity of the compoundHarvest cells gently and consider an earlier time point.

For a more comprehensive troubleshooting guide, refer to established resources from flow cytometry experts.[4][7][15][16]

Conclusion

Cell cycle analysis by flow cytometry is an indispensable tool for characterizing the antiproliferative effects of novel compounds like this compound. By providing a quantitative measure of cell cycle distribution, this technique offers crucial insights into the compound's mechanism of action, paving the way for further investigation into the specific molecular pathways involved. The protocols and principles outlined in this application note provide a robust framework for researchers to conduct these essential studies with confidence and scientific rigor.

References

  • Gabrielli, B. G., De Souza, C. P., Tonks, I. D., Clark, J. M., Hayward, N. K., & Ellem, K. A. (1998). The cdc25B phosphatase is essential for the G2/M phase transition in human cells. Journal of Cell Science, 111(Pt 16), 2445–2453. [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Kramer, A., Mailand, N., & Lukas, J. (2007). The G2/M checkpoint phosphatase cdc25C is located within centrosomes. International journal of biochemistry & cell biology, 39(9), 1707–1713. [Link]

  • NanoCellect Biomedical, Inc. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

  • El-Agrody, A. M., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules, 27(19), 6529. [Link]

  • Hutt, J. R., et al. (2005). The phase I clinical compound SNS-595 acts during S-phase and causes a sustained G2 arrest. Cancer Research, 65(9 Supplement), 538. [Link]

  • Jackson, D., & Durocher, D. (2013). p53 promotes cell survival due to the reversibility of its cell-cycle checkpoints. Molecular cancer research : MCR, 13(1), 16–28. [Link]

  • El-Sayed, N. N. E., et al. (2021). Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. Scientific reports, 11(1), 17424. [Link]

  • Gire, V., & Jacks, T. (2004). p53 and Cell Cycle Effects After DNA Damage. In Cell Cycle Checkpoint Control Protocols (pp. 143–155). Humana Press. [Link]

  • Yin, H., et al. (2016). The molecular mechanism of G 2 /M cell cycle arrest induced by AFB 1 in the jejunum. Oncotarget, 7(26), 40645–40656. [Link]

  • Hsieh, T. C., & Wu, J. M. (2009). Induction of G2/M cell cycle arrest and apoptosis by genistein in human bladder cancer T24 cells through inhibition of the ROS-dependent PI3k/Akt signal transduction pathway. International journal of oncology, 34(4), 1029–1035. [Link]

  • Hassan, A. H., et al. (2022). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega, 7(4), 3633–3644. [Link]

  • Wikipedia. (2023, December 29). Cell cycle analysis. Retrieved from [Link]

  • Manfredi, J. J. (n.d.). Role of p53 in cell cycle checkpoints. Grantome. Retrieved from [Link]

  • Amr, A. E.-G. E., et al. (2018). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 6, 569. [Link]

  • Lee, Y. M., et al. (2011). Induction of G2/M phase arrest and apoptosis by potent antitumor APCA in human cervix carcinoma cells. Archives of pharmacal research, 34(6), 983–991. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 6, 569. [Link]

Sources

"synthesis of novel 3-amino-1H-benzo[f]chromene-2-carbonitrile analogs for anticancer screening"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Drug Discovery Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and in vitro anticancer evaluation of novel 3-amino-1H-benzo[f]chromene-2-carbonitrile analogs. These compounds belong to the broader class of chromene derivatives, which are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities, including potent antitumor properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new oncology therapeutics.

The narrative that follows is grounded in established synthetic methodologies and standard biological evaluation practices, offering both detailed protocols and the scientific rationale behind the experimental designs.

Introduction: The Therapeutic Promise of Benzo[f]chromenes

The benzo[f]chromene core is a key structural motif found in numerous biologically active compounds. Analogs of this scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1][4] The mechanism of action for many of these compounds is multifaceted, involving the disruption of critical cellular processes such as microtubule dynamics, cell cycle progression, and the induction of apoptosis.[5][6] Some derivatives have also been identified as inhibitors of key signaling proteins like Bcl-2 and c-Src kinase.[7][8]

The 3-amino-2-carbonitrile substitution pattern on the 1H-benzo[f]chromene ring system has been shown to be particularly effective in conferring anticancer activity.[7][8] This application note will detail a robust and efficient one-pot, three-component synthesis for generating a library of these analogs and a standard protocol for assessing their cytotoxic potential.

Synthetic Workflow: A Modular Approach to Analog Generation

The synthesis of this compound analogs is elegantly achieved through a one-pot, three-component reaction. This approach is highly efficient, allowing for the rapid generation of a diverse range of derivatives for structure-activity relationship (SAR) studies.[2] The general synthetic scheme involves the condensation of a naphthol derivative, an aromatic aldehyde, and malononitrile, typically catalyzed by a base such as piperidine.[9] The use of microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter timeframes.[7][10][9][11]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_process Workup & Purification cluster_product Final Product Naphthol Naphthol ReactionVessel Ethanol, Piperidine Microwave Irradiation (Optional) Naphthol->ReactionVessel Aldehyde Aromatic Aldehyde Aldehyde->ReactionVessel Malononitrile Malononitrile Malononitrile->ReactionVessel Filtration Filtration & Washing ReactionVessel->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalCompound 3-Amino-1H-benzo[f]chromene- 2-carbonitrile Analog Recrystallization->FinalCompound

Caption: General workflow for the synthesis of benzo[f]chromene analogs.

Materials and Reagents
  • Substituted 2-naphthols (e.g., 2-naphthol, 6-bromo-2-naphthol, 6-methoxy-2-naphthol)

  • Various aromatic aldehydes

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Methanol

  • Microwave synthesizer (optional)

  • Standard reflux apparatus

  • Magnetic stirrer with hotplate

  • Filtration apparatus (Büchner funnel)

  • Melting point apparatus

  • Spectroscopic instruments for characterization (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry)

General Synthetic Protocol

This protocol describes a general method for the synthesis of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives.

  • Reaction Setup: In a suitable reaction vessel, combine the 2-naphthol derivative (10 mmol), the desired aromatic aldehyde (10 mmol), and malononitrile (10 mmol) in absolute ethanol (25-30 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the mixture.

  • Reaction:

    • Conventional Heating: Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 140°C for 2-5 minutes.[10][9] This is often the preferred method for its efficiency.

  • Isolation: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude product with cold methanol and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure this compound analog.[12]

  • Characterization: Confirm the structure of the synthesized compounds using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. The purity can be assessed by melting point determination and elemental analysis.

Anticancer Screening Protocols

The initial evaluation of the anticancer potential of newly synthesized compounds is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.[13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, as it measures the metabolic activity of cells, which is an indicator of cell viability.[14]

Anticancer_Screening_Workflow Start Cancer Cell Culture Seeding Seed Cells in 96-well Plates Start->Seeding Incubation1 24h Incubation (Cell Attachment) Seeding->Incubation1 Treatment Add Serial Dilutions of Test Compounds Incubation1->Treatment Incubation2 48-72h Incubation Treatment->Incubation2 MTT Add MTT Reagent Incubation2->MTT Incubation3 3-4h Incubation (Formazan Formation) MTT->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Readout Measure Absorbance (Microplate Reader) Solubilization->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Materials and Equipment
  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)[4][15]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

  • Positive control (e.g., Doxorubicin)

Cytotoxicity Assay Protocol (MTT)
  • Cell Seeding: Culture the selected cancer cell lines in a humidified incubator. Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[14]

  • Cell Attachment: Incubate the plates for 24 hours to allow the cells to attach to the bottom of the wells.

  • Compound Treatment: Prepare stock solutions of the synthesized benzo[f]chromene analogs in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations. Add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (DMSO) and a positive control.[16]

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for an additional 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[14]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells, by plotting a dose-response curve.[14]

Data Presentation and Interpretation

The results from the anticancer screening should be presented in a clear and concise manner to facilitate the identification of lead compounds and to inform SAR studies.

Table 1: Synthesis and Cytotoxic Activity of Benzo[f]chromene Analogs
Compound IDAr-substituentYield (%)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. HepG-2
4a 4-Fluorophenyl855.26.87.1
4b 4-Chlorophenyl883.14.55.3
4c 4-Bromophenyl902.53.94.8
4d 4-Methoxyphenyl8210.812.415.6
Doxorubicin --0.81.11.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific analogs synthesized and tested.

Interpretation: The IC₅₀ values provide a quantitative measure of the cytotoxic potency of each compound. A lower IC₅₀ value indicates higher potency. In the illustrative data above, the halogen-substituted analogs (4a-4c) show greater activity than the methoxy-substituted analog (4d), suggesting that electron-withdrawing groups on the pendant aryl ring may enhance cytotoxicity. This type of analysis is crucial for guiding the next round of analog design in a drug discovery program.[7]

Conclusion and Future Directions

The synthetic and screening protocols outlined in this application note provide a robust framework for the discovery and initial characterization of novel this compound analogs as potential anticancer agents. The one-pot synthesis is highly adaptable for creating a library of compounds, and the MTT assay is a reliable method for primary cytotoxicity screening.

Promising compounds identified through this workflow should be subjected to further investigation to elucidate their mechanism of action. This can include cell cycle analysis, apoptosis assays (e.g., caspase activation), and tubulin polymerization assays.[5][6] Further optimization of lead compounds through medicinal chemistry efforts can ultimately lead to the development of new and effective cancer therapeutics.

References

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.

  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem.

  • Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. MDPI.

  • Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Taylor & Francis Online.

  • Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. Benchchem.

  • Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. PMC - NIH.

  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Publications.

  • Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. MDPI.

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC - NIH.

  • Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Bentham Science Publishers.

  • Application Note: Structure-Activity Relationship (SAR) Studies of Chromene Derivatives as Anticancer Agents. Benchchem.

  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. MDPI.

  • Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. PMC - NIH.

  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. MDPI.

  • Synthesis of novel chromene derivatives of expected antitumor activity. PubMed.

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC - NIH.

  • 9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Doc. Semantic Scholar.

  • Synthesis of 3-amino-1-(3-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile (4b) under different conditions. ResearchGate.

  • PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar.

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications.

  • ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Revue Roumaine de Chimie.

  • 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile. PMC - NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-1H-benzo[f]chromene-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this multicomponent reaction. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and achieve high yields of your target compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing insights into the reaction mechanism, choice of reagents, and optimal conditions.

Q1: What is the underlying mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of a domino reaction, specifically a piperidine-catalyzed three-component reaction involving a naphthol (e.g., 2-naphthol), an aromatic aldehyde, and malononitrile. The reaction proceeds through a sequence of three key steps:

  • Knoevenagel Condensation: The reaction is initiated by the piperidine-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile. Piperidine, a basic catalyst, facilitates the deprotonation of the active methylene group of malononitrile, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields an arylidenemalononitrile intermediate.[1][2]

  • Michael Addition: The hydroxyl group of the naphthol acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the arylidenemalononitrile intermediate.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the negatively charged nitrogen attacks the cyano group, followed by tautomerization to yield the stable this compound.[3]

Reaction_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization Aldehyde Aldehyde Arylidenemalononitrile Arylidenemalononitrile Aldehyde->Arylidenemalononitrile + Malononitrile (Piperidine) Malononitrile Malononitrile Michael_Adduct Michael_Adduct Arylidenemalononitrile->Michael_Adduct + Naphthol Naphthol Naphthol Final_Product 3-Amino-1H-benzo[f]- chromene-2-carbonitrile Michael_Adduct->Final_Product Intramolecular Cyclization

Caption: Reaction mechanism for the synthesis of this compound.

Q2: Why is piperidine a commonly used catalyst for this reaction?

A2: Piperidine is an effective basic catalyst for several reasons. Its pKa of approximately 11.2 is suitable for deprotonating the active methylene protons of malononitrile (pKa ~11) to initiate the Knoevenagel condensation without being so strong as to cause self-condensation of the aldehyde.[2] It also plays a role in catalyzing the Michael addition and the subsequent cyclization steps. While other bases can be used, piperidine often provides a good balance of reactivity and selectivity for this transformation.

Q3: What are the advantages of using microwave irradiation for this synthesis?

A3: Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods for this reaction:[4][5][6]

  • Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to just a few minutes.[7][8][9]

  • Higher Yields: Often, microwave heating leads to higher isolated yields of the desired product.[10]

  • Increased Purity: The rapid and uniform heating can minimize the formation of byproducts, leading to a cleaner reaction mixture and simpler purification.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

Q4: Can I use other solvents besides ethanol?

A4: Ethanol is a common and effective solvent for this reaction as it readily dissolves the starting materials and is compatible with microwave heating. Other polar protic solvents like methanol could also be used. The choice of solvent can influence the reaction rate and yield, so optimization may be necessary if deviating from established protocols. In some cases, solvent-free conditions have also been successfully employed, which aligns with green chemistry principles.[3]

II. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_reagents Verify Starting Material Purity and Stoichiometry start->check_reagents check_catalyst Assess Catalyst Activity and Concentration start->check_catalyst check_conditions Evaluate Reaction Parameters start->check_conditions check_workup Review Work-up and Purification Procedure start->check_workup solution1 Recrystallize/purify starting materials. Dry solvents. Ensure accurate weighing. check_reagents->solution1 Impure or wet reagents? solution2 Use fresh piperidine. Optimize catalyst loading. check_catalyst->solution2 Catalyst old or incorrect amount? solution3 Optimize microwave power, temperature, and time. Ensure proper stirring. check_conditions->solution3 Suboptimal T, time, or power? solution4 Ensure complete precipitation. Wash with appropriate solvent. Optimize recrystallization solvent. check_workup->solution4 Product loss during isolation?

Caption: A troubleshooting workflow for low yield in the synthesis.

Problem 1: Low or No Product Yield

Possible Cause 1: Purity of Starting Materials

  • Rationale: Multicomponent reactions are sensitive to the purity of the starting materials. Impurities in the naphthol, aldehyde, or malononitrile can inhibit the reaction or lead to the formation of side products. Aldehydes are particularly susceptible to oxidation to carboxylic acids, which can neutralize the basic catalyst.

  • Troubleshooting Steps:

    • Verify Purity: Check the purity of your starting materials by an appropriate analytical method (e.g., NMR, melting point).

    • Purify if Necessary: If impurities are detected, purify the starting materials. Aldehydes can be purified by distillation or recrystallization. Naphthols and malononitrile can be recrystallized.

    • Proper Storage: Ensure that starting materials, especially aldehydes, are stored under an inert atmosphere to prevent degradation.

Possible Cause 2: Inaccurate Stoichiometry

  • Rationale: The reaction requires an equimolar ratio of the three components. An excess of one reactant can lead to incomplete conversion of the others and complicate purification.

  • Troubleshooting Steps:

    • Accurate Measurement: Carefully weigh each reactant to ensure a 1:1:1 molar ratio.

    • Volumetric Precision: If preparing stock solutions, use calibrated volumetric flasks and pipettes.

Possible Cause 3: Inactive Catalyst

  • Rationale: Piperidine can degrade over time, especially if not stored properly. A decrease in its basicity will result in a slower or incomplete reaction.

  • Troubleshooting Steps:

    • Use Fresh Catalyst: Use freshly opened or recently distilled piperidine.

    • Optimize Catalyst Loading: While a catalytic amount is sufficient, the optimal concentration may vary depending on the specific substrates. A typical loading is around 10-20 mol%.

Possible Cause 4: Suboptimal Reaction Conditions

  • Rationale: While microwave irradiation is robust, the reaction is still sensitive to temperature, time, and microwave power.

  • Troubleshooting Steps:

    • Temperature: Ensure the reaction reaches the target temperature (typically 140 °C).[7][8] Lower temperatures will result in slower reaction rates.

    • Time: While the reaction is fast, insufficient reaction time will lead to incomplete conversion. Monitor the reaction by TLC to determine the optimal time.

    • Microwave Power: The power should be sufficient to maintain the target temperature. A typical power setting is around 400 W.[9]

    • Stirring: Ensure adequate stirring to promote mixing and uniform heating of the reaction mixture.

Problem 2: Presence of Significant Impurities in the Crude Product

Possible Cause 1: Formation of Knoevenagel Adduct

  • Rationale: The Knoevenagel condensation product, arylidenemalononitrile, can be a major byproduct if the subsequent Michael addition and cyclization are slow.

  • Troubleshooting Steps:

    • Increase Reaction Time/Temperature: Pushing the reaction to completion by increasing the reaction time or temperature can help consume this intermediate.

    • Optimize Catalyst Loading: Ensure sufficient catalyst is present to promote all steps of the domino sequence.

Possible Cause 2: Unreacted Starting Materials

  • Rationale: Incomplete conversion will result in the presence of starting materials in the crude product.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use TLC to monitor the consumption of the limiting reagent.

    • Re-evaluate Reaction Conditions: If the reaction stalls, refer to the troubleshooting steps for low yield.

Possible Cause 3: Formation of Michael Adduct

  • Rationale: The intermediate formed after the Michael addition may not efficiently cyclize, leading to its accumulation as a byproduct.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: The presence of water can sometimes interfere with the final cyclization step. Ensure that the solvent and reagents are dry.

    • Increase Temperature: Higher temperatures can provide the necessary activation energy for the intramolecular cyclization.

Problem 3: Difficulty in Product Purification

Possible Cause 1: Product Precipitation

  • Rationale: The desired product often precipitates from the reaction mixture upon cooling.[7] Incomplete precipitation will lead to loss of product during filtration.

  • Troubleshooting Steps:

    • Cooling: Ensure the reaction mixture is thoroughly cooled, possibly in an ice bath, to maximize precipitation.

    • Solvent for Washing: Wash the filtered solid with a cold solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold ethanol or methanol).

Possible Cause 2: Recrystallization Issues

  • Rationale: Choosing an appropriate solvent for recrystallization is crucial for obtaining a pure product.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solvent screening to identify a suitable recrystallization solvent or solvent system. Ethanol is often a good starting point.[7]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to promote the formation of well-defined crystals.

III. Optimized Experimental Protocol

This protocol is based on literature-proven methodologies for the microwave-assisted synthesis of this compound derivatives.[7][8]

Materials:

  • 2-Naphthol (or substituted naphthol) (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (0.1-0.2 mmol)

  • Ethanol (5-10 mL)

  • Microwave reactor vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine 2-naphthol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).

  • Solvent and Catalyst Addition: Add ethanol (5-10 mL) and piperidine (0.1-0.2 mmol) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 140 °C for 2-5 minutes with a power of 400 W.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexane as the eluent).

  • Work-up: After the reaction is complete, cool the vial to room temperature. The product will often precipitate.

  • Isolation: Collect the solid product by filtration and wash it with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Table 1: Summary of Optimized Reaction Parameters

ParameterRecommended ValueRationale
Stoichiometry 1:1:1 (Naphthol:Aldehyde:Malononitrile)Ensures complete conversion of all reactants.
Catalyst Piperidine (10-20 mol%)Efficiently catalyzes the domino reaction.
Solvent EthanolGood solubility for reactants and compatible with microwave heating.
Temperature 140 °CProvides sufficient energy for all reaction steps.[7][8]
Time 2-5 minutesRapid conversion under microwave irradiation.[7][8]
Microwave Power 400 WMaintains the desired reaction temperature.[9]

IV. References

  • Dalessandro, E. V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300-5307. Available at: [Link]

  • Elgaafary, M., et al. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 9, 706825. Available at: [Link]

  • Knoevenagel Condensation. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Kumar, A., & Maurya, R. A. (2008). An efficient one-pot synthesis of 2-amino-4H-chromenes and pyran-annulated heterocyclic scaffolds using organocatalyst in aqueous medium. Tetrahedron, 64(18), 3477-3484.

  • Mousavi, S. H., et al. (2016). A simple and eco-friendly method to obtain bis-spiro piperidines using formaldehyde, dimedone, aromatic amines and acetic acid as solvent and catalyst. RSC Advances, 6(10), 8345-8350.

  • Banu, H., & Singh, P. (2015). Microwave-assisted synthesis of chromenes: biological and chemical importance. Future Medicinal Chemistry, 7(9), 1165-1185. Available at: [Link]

  • Shaabani, A., et al. (2012). Versatile three-component procedure for combinatorial synthesis of spiro-oxindoles with fused chromenes catalysed by L-proline. Journal of Chemical Sciences, 124(4), 865-869. Available at: [Link]

  • Ravichandran, S., et al. (2018). Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. Oriental Journal of Chemistry, 34(1), 473-479. Available at: [Link]

  • Knoevenagel condensation. (n.d.). In Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.

  • Tandem Knoevenagel–Michael–cyclocondensation reaction of malononitrile, various aldehydes and 2-naphthol over acetic acid functionalized ionic liquid. (2014). ResearchGate. Available at: [Link]

  • The reaction of malononitrile 2, aromatic aldehyde 7 and α-naphthol 178... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (2019). Oriental Journal of Chemistry, 35(1), 1-8. Available at: [Link]

  • Al-Dies, A. M., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 27(23), 8206. Available at: [Link]

  • Dadras, A., & Mahon, P. J. (2013). ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Revue Roumaine de Chimie, 58(11-12), 941-947.

  • Vinylogous Michael Addition catalyzed by Dihydroquinidine Derivative. (n.d.). Buchler GmbH. Retrieved January 17, 2026, from [Link]

  • Elgaafary, M., et al. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 9, 706825. Available at: [Link]

  • El-Agrody, A. M., et al. (2022). 9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Doc. Semantic Scholar. Available at: [Link]

  • 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile. (2012). ResearchGate. Available at: [Link]

  • 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile. (2012). PMC. Available at: [Link]

  • Dalessandro, E. V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300-5307. Available at: [Link]

  • Microwave-Assisted Synthesis of some chromene compounds and Their Biological Activity Assessment. (2016). JMEST. Available at: [Link]

  • Pseudo-multicomponent reactions. (2023). RSC Advances. Available at: [Link]

  • Shanthi, G., & Perumal, P. T. (2012). Versatile three-component procedure for combinatorial synthesis of spiro-oxindoles with fused chromenes catalysed by L-proline. Journal of Chemical Sciences, 124(4), 865-869. Available at: [Link]

  • Zhu, W., et al. (2009). Multicomponent reactions for the synthesis of complex piperidine scaffolds. Angewandte Chemie International Edition, 48(32), 5880-5883. Available at: [Link]

  • Tandem Knoevenagel–Michael–cyclocondensation reaction of malononitrile, various aldehydes and 2-naphthol over acetic acid functionalized ionic liquid. (2014). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Amino-1H-benzo[f]chromene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and obtain a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

The most common and efficient method is a one-pot, three-component reaction. This involves the condensation of an aromatic aldehyde, a naphthol derivative (typically 2-naphthol or a substituted variant), and an active methylene compound, which is usually malononitrile.[1] The reaction is typically catalyzed by a base and can be performed under conventional heating or microwave irradiation.[2][3]

Q2: What type of catalyst should I use, and is it always necessary?

While some protocols report catalyst-free synthesis, the use of a catalyst is generally recommended to improve reaction rates and yields.[4] Basic catalysts are the most common.

  • Organic Bases: Piperidine and triethylamine (TEA) are frequently used and have been shown to give excellent yields.[2][3]

  • Inorganic Catalysts: ZnO nanoparticles have been explored as a reusable, heterogeneous catalyst, particularly for greener synthesis.[5]

  • Ionic Liquids: Certain ionic liquids can also serve as effective catalysts.[6]

The choice of catalyst can depend on your specific reactants, desired reaction time, and environmental considerations. For most standard syntheses, a catalytic amount of TEA or piperidine is a reliable starting point.[2]

Q3: Should I use conventional heating or microwave irradiation?

Both methods are effective, and the choice depends on available equipment and desired reaction time.

  • Conventional Heating (Reflux): This is a classic and widely accessible method. Reactions are typically refluxed in a solvent like ethanol for a few hours.[2] This method is straightforward to scale up.

  • Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often results in high yields.[3][7][8][9] Optimization of microwave power and irradiation time is crucial for success.[3][9]

Q4: What kind of yields can I realistically expect?

Under optimized conditions, this reaction is known to produce very high to excellent yields, often in the range of 80-95%.[2][4][10] However, yields can be significantly lower if the reaction conditions are not optimized or if there are issues with reactant purity.

Q5: What is the best solvent for this reaction?

Ethanol is the most commonly reported solvent and generally gives good results, as the product has low solubility in it at room temperature, facilitating precipitation upon cooling.[2] Other polar solvents like dimethylformamide (DMF) have also been used.[11] In some green chemistry approaches, water has been utilized as the reaction medium.[5]

Q6: How is the product typically purified?

A significant advantage of this synthesis is that the product often precipitates out of the reaction mixture in high purity upon cooling to room temperature.[2][10] The standard purification procedure involves:

  • Cooling the reaction mixture.

  • Collecting the solid product by filtration.

  • Washing the crude product with cold ethanol to remove residual reactants and byproducts.[2]

  • Drying the product under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.[2][10] In many cases, non-chromatographic purification is sufficient.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Category 1: Low or No Yield

Problem: I followed the protocol, but no solid precipitated from the reaction mixture upon cooling.

  • Potential Cause 1: Incomplete Reaction. The reaction may not have reached completion due to insufficient reaction time, low temperature, or an inactive catalyst.

    • Solution (Causality): The formation of the benzo[f]chromene ring is a multi-step process. If it stalls at an intermediate stage, the final product will not be formed. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, extend the reaction time or, if using conventional heating, ensure the mixture is consistently at reflux temperature. For microwave synthesis, consider increasing the irradiation time or power, but be cautious of potential side reactions at excessive power levels.[3][7][9]

  • Potential Cause 2: Catalyst Issue. The base catalyst may have degraded or been used in an insufficient amount.

    • Solution (Causality): Basic catalysts like TEA and piperidine are crucial for promoting the initial Knoevenagel condensation and subsequent Michael addition. Ensure you are using a fresh bottle of the catalyst. It is also worthwhile to slightly increase the catalyst loading, for example, from a "catalytic amount" to 0.1 equivalents, to see if it drives the reaction forward.

  • Potential Cause 3: Product is Soluble in the Reaction Mixture. While the product is typically insoluble in cold ethanol, using a different solvent or having a very low concentration of product might keep it in solution.

    • Solution (Causality): If you suspect the product is in solution, try to induce precipitation. You can place the flask in an ice bath to further decrease solubility. If that fails, carefully reduce the solvent volume using a rotary evaporator. As the solution becomes more concentrated, the product should precipitate out.

Problem: My final yield after filtration and drying is very low.

  • Potential Cause 1: Suboptimal Reaction Conditions. The combination of solvent, catalyst, temperature, and time might not be ideal for your specific substrates.

    • Solution (Causality): The yield is sensitive to reaction parameters. A systematic optimization may be necessary. For instance, while ethanol is common, a different solvent might be better for your specific aldehyde. The choice of base can also be critical; if TEA is giving low yields, trying piperidine could be beneficial. It has been reported that the presence of water can significantly impact the yield, with an optimal amount leading to higher yields in some cases.[4]

  • Potential Cause 2: Loss of Product During Workup. The product might have some solubility in the wash solvent, leading to losses.

    • Solution (Causality): When washing the crude product, ensure the solvent (e.g., ethanol) is ice-cold to minimize the amount of product that dissolves. Use the minimum amount of solvent necessary for an effective wash.

  • Potential Cause 3: Side Reactions. The formation of byproducts will consume starting materials and reduce the yield of the desired product.

    • Solution (Causality): The primary side reaction is often the formation of the Knoevenagel adduct between the aldehyde and malononitrile, which may not proceed to the final cyclized product. Ensure equimolar amounts of the three reactants are used. Adding the naphthol and malononitrile first, followed by the aldehyde, can sometimes favor the complete three-component reaction over the simple Knoevenagel condensation.

Category 2: Impure Product

Problem: The isolated product has a broad melting point or appears discolored.

  • Potential Cause 1: Incomplete Reaction. The crude product may be contaminated with unreacted starting materials or intermediates.

    • Solution (Causality): As mentioned, monitoring the reaction by TLC is crucial to ensure all starting materials are consumed. If the reaction was stopped prematurely, the isolated solid will be a mixture. The best solution is to re-run the reaction and ensure it goes to completion.

  • Potential Cause 2: Insufficient Washing. The crude product was not washed thoroughly enough after filtration.

    • Solution (Causality): The initial solid precipitate can have adsorbed starting materials and soluble byproducts on its surface. A thorough wash with cold ethanol is essential to remove these impurities.[2] If the product is still impure, consider performing a slurry wash: suspend the solid in fresh, cold ethanol, stir vigorously for 10-15 minutes, and then filter again.

  • Potential Cause 3: Degradation. The product or reactants may have degraded due to excessive heat or prolonged reaction times, especially under microwave conditions.

    • Solution (Causality): Dark coloration (e.g., brown or black) often indicates degradation. Reduce the reaction temperature or time. For microwave synthesis, use the minimum power and time required to complete the reaction.[3][7]

Problem: My TLC analysis of the final product shows multiple spots.

  • Potential Cause: Presence of Intermediates or Side Products. The spots could correspond to the Knoevenagel adduct, the Michael adduct, or other unforeseen byproducts.

    • Solution (Causality): If washing does not remove the impurities, recrystallization is necessary. Ethanol is a good first choice for a recrystallization solvent.[2][10] The goal is to dissolve the product in a minimum amount of hot solvent and then allow it to cool slowly. The desired product should crystallize out in a purer form, leaving the impurities in the mother liquor. If ethanol is not effective, you may need to screen other solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).

Visualizations and Data

Reaction Mechanism and Experimental Workflow

The synthesis of this compound is a classic example of a domino reaction, where multiple bonds are formed in a single pot. The generally accepted mechanism involves an initial Knoevenagel condensation, followed by a Michael addition, and finally an intramolecular cyclization and tautomerization.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization Aldehyde Ar-CHO Knoevenagel_Adduct Ar-CH=C(CN)₂ Aldehyde->Knoevenagel_Adduct Malononitrile CH₂(CN)₂ Malononitrile->Knoevenagel_Adduct Base1 Base Base1->Knoevenagel_Adduct Catalyzes Michael_Adduct Michael Adduct Intermediate Knoevenagel_Adduct->Michael_Adduct Reacts with Naphthol 2-Naphthol Naphthol->Michael_Adduct Base2 Base Base2->Michael_Adduct Catalyzes Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Final_Product 3-Amino-1H-benzo[f]chromene -2-carbonitrile Tautomerization Tautomerization Cyclization->Tautomerization Tautomerization->Final_Product caption Fig. 1: Proposed reaction mechanism.

Fig. 1: Proposed reaction mechanism.

A typical experimental workflow for this synthesis is outlined below.

G A 1. Combine Reactants (Naphthol, Aldehyde, Malononitrile) in Solvent (e.g., Ethanol) B 2. Add Catalyst (e.g., TEA or Piperidine) A->B C 3. Heat Reaction Mixture (Reflux or Microwave) B->C D 4. Monitor by TLC Until Starting Materials Disappear C->D E 5. Cool to Room Temperature (Product Precipitates) D->E F 6. Isolate by Filtration E->F G 7. Wash Solid with Cold Ethanol F->G H 8. Dry Under Vacuum G->H I 9. Characterize Product (Melting Point, NMR, etc.) H->I J Recrystallize if Impure I->J Check Purity caption Fig. 2: General experimental workflow.

Sources

Technical Support Center: Troubleshooting Multicomponent Synthesis of Benzo[f]chromenes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of benzo[f]chromene derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing multicomponent reactions (MCRs) to construct this valuable heterocyclic scaffold. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights to help you navigate your synthesis successfully.

Overview of the Reaction

The one-pot, three-component synthesis of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitriles is a powerful and atom-economical method. It typically involves the condensation of a naphthalen-2-ol derivative, an aromatic aldehyde, and an active methylene compound such as malononitrile. The reaction is generally catalyzed by a base (e.g., piperidine) or other catalysts like ionic liquids.

Core Reaction Mechanism

Understanding the reaction pathway is critical for effective troubleshooting. The process unfolds in a sequential cascade:

  • Knoevenagel Condensation: The catalyst activates the aromatic aldehyde and malononitrile, leading to the formation of an arylidene malononitrile intermediate.

  • Michael Addition: The naphthol acts as a nucleophile, attacking the electron-deficient double bond of the Knoevenagel adduct.

  • Intramolecular Cyclization & Tautomerization: The hydroxyl group of the naphthol attacks one of the nitrile groups, leading to cyclization. A subsequent tautomerization yields the stable 1H-benzo[f]chromene product.[1][2][3]

Reaction_Mechanism Aldehyde Ar-CHO Knoevenagel Knoevenagel Adduct Ar-CH=C(CN)₂ Aldehyde->Knoevenagel 1. Knoevenagel    Condensation Malononitrile CH₂(CN)₂ Malononitrile->Knoevenagel 1. Knoevenagel    Condensation Naphthol β-Naphthol Michael Michael Adduct Naphthol->Michael 2. Michael    Addition Catalyst Catalyst (e.g., Piperidine) Catalyst->Knoevenagel 1. Knoevenagel    Condensation Knoevenagel->Michael 2. Michael    Addition Cyclized Cyclized Intermediate Michael->Cyclized 3. Intramolecular    Cyclization Product Benzo[f]chromene Cyclized->Product 4. Tautomerization

Caption: Plausible reaction mechanism for the three-component synthesis of benzo[f]chromenes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: Why is my reaction yield consistently low or zero?

Low yield is the most frequent challenge. The cause can often be traced back to one of three areas: reagents, catalyst, or reaction conditions.

Answer:

A low or non-existent yield points to a fundamental issue in the reaction setup. Let's diagnose this systematically.

1. Purity and Stoichiometry of Reagents:

  • Aldehyde Quality: Aromatic aldehydes are prone to oxidation to carboxylic acids upon storage. An aged aldehyde will significantly reduce the formation of the necessary Knoevenagel intermediate. Recommendation: Use freshly purified or newly purchased aldehydes. If in doubt, run a quick purity check (e.g., TLC or ¹H NMR).

  • Naphthol and Malononitrile: Ensure these reagents are dry and pure. While generally stable, contamination can inhibit the reaction.

  • Stoichiometry: An exact 1:1:1 stoichiometry of naphthol, aldehyde, and malononitrile is crucial. Any deviation can lead to an excess of one starting material and the formation of side products.

2. Catalyst Activity and Loading:

  • Catalyst Choice: Basic catalysts like piperidine are commonly used and effective.[4][5][6] However, for sensitive substrates, other catalysts may be superior. Ionic liquids, for example, can offer excellent yields and reusability.[1][7]

  • Catalyst Deactivation: If you are reusing a catalyst, ensure it has been properly recovered and reactivated. Acidic impurities can neutralize basic catalysts.

  • Insufficient Loading: Typically, 10 mol% of a catalyst is a good starting point.[1] If the reaction is sluggish, a slight increase in catalyst loading may be beneficial. However, excessive catalyst can sometimes promote side reactions.

3. Reaction Conditions:

  • Temperature: Most protocols call for refluxing in a solvent like ethanol.[4][5][8] Insufficient temperature will result in slow or incomplete conversion. Ensure your heating mantle and condenser are functioning correctly. Some syntheses also work well under microwave irradiation, which can dramatically shorten reaction times.[6][9]

  • Solvent: Ethanol is a standard choice due to its ability to dissolve the reactants and its suitable boiling point. However, solvent-free conditions have also been reported to give excellent yields and are environmentally benign.[1] The choice of solvent can significantly influence reaction efficiency.[10]

Troubleshooting_Yield Start Low or No Yield CheckReagents Verify Reagent Purity (Aldehyde, Naphthol) & Stoichiometry Start->CheckReagents CheckCatalyst Assess Catalyst - Activity - Loading (10-20 mol%) - Choice CheckReagents->CheckCatalyst Reagents OK CheckConditions Optimize Conditions - Temperature (Reflux?) - Solvent Choice - Reaction Time CheckCatalyst->CheckConditions Catalyst OK Analyze Analyze Crude Mixture (TLC, ¹H NMR) CheckConditions->Analyze Conditions Set Analyze->Start Still Low Yield Success Improved Yield Analyze->Success Problem Identified

Caption: Systematic workflow for diagnosing low reaction yield.

Q2: My TLC shows multiple spots, and purification is difficult. What are the likely impurities?

A complex reaction mixture indicates the formation of stable intermediates or side products.

Answer:

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a common observation. The key is to identify these species to adjust the reaction conditions accordingly.

  • Unreacted Starting Materials: The least polar spots are often the aromatic aldehyde, while the naphthol and malononitrile will have their own characteristic Rf values.

  • Knoevenagel Adduct (Ar-CH=C(CN)₂): This is a frequent and often stable intermediate. If a significant amount is present, it suggests that the subsequent Michael addition is the rate-limiting step. You can often isolate and characterize this intermediate. Its accumulation might be due to a less nucleophilic naphthol or steric hindrance.

  • Michael Adduct (Open-Chain): This intermediate forms after the naphthol adds to the Knoevenagel adduct but before cyclization. Its presence suggests that the final intramolecular cyclization is slow. This can sometimes be addressed by increasing the reaction temperature or time.

  • Dimeric Byproducts: In some cases, particularly with photocatalyzed or radical-mediated reactions, dimeric structures can form.[11] While less common in standard MCRs, it's a possibility if reaction conditions are harsh.

Troubleshooting Strategy:

  • Monitor by TLC: Run the reaction and take aliquots every 30-60 minutes. Spot them on a TLC plate alongside your starting materials. This will allow you to visualize the consumption of reactants and the formation of intermediates and the final product.

  • Increase Temperature/Time: If intermediates are accumulating, increasing the reaction temperature or extending the reaction time can often drive the reaction to completion.

  • Change the Catalyst: A more active catalyst might accelerate the slower steps (Michael addition or cyclization), preventing the buildup of intermediates.

Q3: How do I select the optimal catalyst and solvent for my specific substrates?

The "no one size fits all" rule applies here. The electronic and steric properties of your aldehyde and naphthol will dictate the best conditions.

Answer:

The choice of catalyst and solvent is a critical optimization step and should be tailored to your specific substrates.

Catalyst Selection
Catalyst TypeExamplesTypical LoadingAdvantages & ConsiderationsReferences
Organic Base Piperidine, DABCO10-20 mol%Inexpensive, effective for many substrates. Can be difficult to remove during workup.[2][3][4][5]
Ionic Liquid [pmim]HSO₄, 1-allyl-3-methyl-imidazolium halides10 mol%High efficiency, often reusable, environmentally friendly. Can be more expensive.[1][7]
Green Catalysts Rochelle Salt, Mg-Al hydrotalciteVariesBiodegradable, reusable, promotes green chemistry principles. May require specific conditions.[8][12]
  • For Electron-Deficient Aldehydes (e.g., nitro- or halo-substituted): These are highly reactive in the Knoevenagel condensation. A mild base like piperidine is usually sufficient.

  • For Electron-Rich Aldehydes (e.g., methoxy- or hydroxy-substituted): These are less electrophilic and may require a more active catalyst or longer reaction times to push the initial condensation step.

Solvent Selection

The primary role of the solvent is to dissolve all reactants to facilitate the reaction.

  • Ethanol: The most common and often best choice. It effectively dissolves the reactants and has a convenient reflux temperature.[4][6]

  • Water: An excellent green alternative, especially when used with a catalyst like Rochelle salt.[8]

  • Solvent-Free: This approach, often combined with heating or microwave irradiation, is highly efficient and environmentally friendly. It forces the reactants into close proximity, accelerating the reaction.[1][12]

  • Acetonitrile: A polar aprotic solvent that can be effective, particularly in microwave-assisted syntheses.[2][3]

Parameter_Interdependence Yield Reaction Yield Catalyst Catalyst Catalyst->Yield activity Temperature Temperature Catalyst->Temperature Solvent Solvent Solvent->Yield solubility Solvent->Temperature Temperature->Yield rate Substrates Substrates (Sterics/Electronics) Substrates->Yield reactivity Substrates->Catalyst choice Substrates->Solvent solubility

Caption: Interdependence of key reaction parameters affecting benzo[f]chromene synthesis.

Experimental Protocols

General Procedure for the Synthesis of 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Naphthalen-2-ol derivative (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Piperidine (0.2 mmol, 0.02 mL)

  • Absolute Ethanol (15-20 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the naphthalen-2-ol (1.0 mmol), aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and absolute ethanol (15 mL).

  • Stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Add the piperidine catalyst (0.2 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for the required time (typically 2-6 hours). Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will often form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, dioxane, or an ethanol/benzene mixture) to afford the pure benzo[f]chromene derivative.[4][6][9]

  • Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).[4][6][13]

References

  • ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Revue Roumaine de Chimie.
  • Eshghi, H., Zohuri, G. H., & Sandaroos, R. (2025). Synthesis of novel benzo[f]chromene compounds catalyzed by ionic liquid.
  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. (2026).
  • Green Chemistry: New Synthesis of Substituted Chromenes and Benzochromenes via Three-Component Reaction Utilizing Rochelle Salt as Novel Green Catalyst.
  • Borik, R. M. A., et al. (2025). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Bentham Science.
  • Multicomponent reaction for the synthesis of novel fluorinated 2-amino-4H-benzo[g]chromene-5,10-dione-3-carbonitriles. VAST JOURNALS SYSTEM. (2023).
  • Multicomponent reaction for the synthesis of novel fluorinated 2-amino-4H-benzo[g]chromene-5,10-dione-3-carbonitriles. Semantic Scholar.
  • Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. MDPI.
  • Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. PMC - NIH.
  • Synthesis of 6H-Benzo[c]chromene Scaffolds from O-Benzylated Phenols through a C–H Sulfenylation/Radical Cycliz
  • Influence of solvent on the synthesis of the benzo[f]chromene derivative.
  • Synthesis of a New Series of 4H-benzo[h]chromenes by a Multicomponent Reaction under Solvent-Free Microwave Conditions.
  • Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. PMC - PubMed Central.

Sources

Technical Support Center: Purification of 3-amino-1H-benzo[f]chromene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-amino-1H-benzo[f]chromene-2-carbonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. The benzo[f]chromene scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anticancer agents.[1][2][3] However, achieving high purity of the final product after synthesis can be a significant challenge, directly impacting downstream applications and data reproducibility.

This document moves beyond simple protocols to provide in-depth troubleshooting advice in a practical question-and-answer format, grounded in the principles of organic chemistry.

General Purification and Troubleshooting Workflow

The purification strategy for this compound typically involves a decision between recrystallization and chromatography, based on an initial assessment of the crude product. The following workflow provides a high-level overview of the process.

PurificationWorkflow crude Crude Product (Post-Reaction Workup) assess Initial Assessment (TLC, Crude ¹H NMR) crude->assess decision Impurity Profile? assess->decision recryst Recrystallization (Preferred Method) decision->recryst Single major product with minor impurities chrom Column Chromatography (For Complex Mixtures) decision->chrom Multiple products or inseparable impurities pure_prod Pure Product recryst->pure_prod chrom->pure_prod verify Purity Verification (NMR, MP, LC-MS) pure_prod->verify

Caption: General purification workflow for this compound.

FAQs and Troubleshooting Guides

Category 1: Initial Workup and Crude Product Handling

Question: My one-pot synthesis is complete, and a solid has precipitated from the reaction mixture. What is the most effective first step to clean it up?

Answer: The most efficient initial purification step is a combination of filtration and trituration (washing). After your reaction, which is often a multi-component reaction of a naphthol, an aromatic aldehyde, and malononitrile, the crude product typically precipitates directly from the reaction solvent (commonly ethanol).[4][5]

Expert Insight: Do not proceed directly to recrystallization or chromatography. The crude solid is often contaminated with residual starting materials and inorganic salts from the catalyst (e.g., piperidine). A simple wash is highly effective at removing these bulk impurities.

Step-by-Step Protocol: Filtration and Trituration

  • Cooling: Ensure the reaction mixture has cooled to room temperature, and then chill it further in an ice bath for 15-30 minutes to maximize precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Trituration (Washing): While the solid is still in the funnel, wash it liberally with a stream of cold solvent. Cold ethanol is frequently cited and is an excellent choice.[6][7] The key is to use a solvent in which your desired product has very low solubility at low temperatures, but in which the impurities are at least moderately soluble.

  • Drying: Press the solid dry on the filter to remove as much solvent as possible. Then, transfer the solid to a watch glass or drying dish and dry it thoroughly under vacuum.

Causality: The rationale for washing with cold ethanol is based on solubility differences. This compound is significantly less soluble in cold ethanol than the unreacted polar starting materials like aldehydes or malononitrile, allowing them to be washed away.

Category 2: Recrystallization - The Primary Purification Technique

Question: My crude product is a solid that looks reasonably clean. How do I perform an optimal recrystallization?

Answer: Recrystallization is the most commonly reported and highly effective method for purifying this compound derivatives, with ethanol being the solvent of choice in numerous reports.[1][4][6][8] The goal is to dissolve the compound in a minimum amount of hot solvent and allow it to slowly crystallize upon cooling, leaving impurities behind in the solution.

Step-by-Step Protocol: Recrystallization from Ethanol

  • Solvent Addition: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. It is critical to use the minimum amount of hot solvent required to achieve dissolution to ensure good recovery.

  • Decolorization (Optional): If the hot solution is highly colored (e.g., dark yellow or brown), it may indicate the presence of polymeric or other colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol, and dry them under vacuum.

Troubleshooting Recrystallization

TroubleshootingRecrystallization start Problem During Recrystallization oiled_out Compound 'Oiled Out' start->oiled_out no_crystals No Crystals Form start->no_crystals still_colored Product Still Colored start->still_colored sol_too_hot Reason: Solution cooled too quickly or impurity level is too high. oiled_out->sol_too_hot too_much_sol Reason: Solution is not supersaturated (too much solvent). no_crystals->too_much_sol colored_imp Reason: Colored impurities co-crystallized or were not fully removed. still_colored->colored_imp fix_oil Solution: 1. Re-heat to dissolve oil. 2. Add slightly more solvent. 3. Allow to cool much slower. sol_too_hot->fix_oil fix_nocryst Solution: 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Slowly evaporate some solvent. too_much_sol->fix_nocryst fix_color Solution: Re-dissolve and treat with activated charcoal, then re-filter hot. colored_imp->fix_color

Caption: Decision tree for troubleshooting common recrystallization issues.

Category 3: Column Chromatography

Question: My product is an oil, or my TLC/NMR shows multiple, inseparable impurities after recrystallization. How should I approach column chromatography?

Answer: When recrystallization is ineffective, flash column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase. For the polar, aromatic structure of this compound, a normal-phase silica gel column is standard.

Expert Insight: The key to successful chromatography is choosing the right solvent system (mobile phase). This is determined by running analytical Thin Layer Chromatography (TLC) plates first. You are aiming for a solvent system that gives your desired product an Rf (retention factor) value of 0.25 - 0.35 . This provides the best balance between separation and elution time.

Recommended Starting Conditions

ParameterRecommendationRationale & Causality
Stationary Phase Silica Gel (230-400 mesh)The polar Si-OH groups on the silica surface interact with the polar amine (-NH2), nitrile (-CN), and ether (-O-) groups of the molecule, allowing for separation based on polarity.
Mobile Phase Hexane/Ethyl Acetate GradientThis is a standard solvent system for compounds of intermediate polarity. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of the more polar ethyl acetate to elute your compounds.
Alternative Mobile Phase Dichloromethane/Methanol GradientIf your compound is highly polar and does not move from the baseline in Hexane/EtOAc, a DCM/MeOH system can be used. Use this sparingly, as methanol can sometimes cause issues with silica gel.

Troubleshooting Column Chromatography

  • Problem: My compound is streaking on the TLC plate and the column.

    • Cause: This is often caused by the basicity of the amino group interacting too strongly with the acidic silica gel.

    • Solution: Add 0.5-1% triethylamine (Et3N) to your mobile phase. The triethylamine will neutralize the acidic sites on the silica, resulting in sharper bands and better separation.[9]

  • Problem: My product comes off the column with a persistent yellow color, but the TLC shows a single spot.

    • Cause: This could be a co-eluting impurity that has a similar polarity but is not UV-active, or it could be slight on-column degradation. Some complex organic molecules can also have an inherent color.

    • Solution: First, ensure the product is stable on silica by spotting it on a TLC plate and letting it sit for an hour before eluting. If it degrades (new spots appear), consider switching to a less acidic stationary phase like alumina. If it's a persistent impurity, a second purification by recrystallization after the column may be necessary to yield a pure, colorless solid.[9]

Category 4: Final Purity Verification

Question: I have a white solid after purification. How do I confirm its identity and purity?

Answer: Final purity should always be confirmed with a combination of analytical techniques. Comparison with literature data is the gold standard.

Analysis MethodExpected Result for 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrileReference
Melting Point (M.p.) 290 °C[6]
¹H NMR (DMSO-d₆) Signals for NH₂, aromatic protons, and a key singlet for the C1-H proton. The exact shifts will vary with substitution.[4][8]
IR (KBr) Strong absorption for C≡N (nitrile) around 2190-2210 cm⁻¹ and N-H stretches (amine) around 3300-3500 cm⁻¹.[4][8]
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the specific derivative. For the parent phenyl derivative (C₂₀H₁₄N₂O), the expected M+ is ~298.34 g/mol .[8]

Expert Insight: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden. A clean ¹H NMR spectrum, free of unidentifiable peaks, is essential for confirming structural integrity and the absence of soluble organic impurities.

References

  • Hassan, A., et al. (2023). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 405-422. [Link][1][8][10]

  • Al-Abdullah, E. S., et al. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Molecules, 26(16), 4995. [Link][4]

  • Al-Omair, M. A., et al. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. [Link][11]

  • Akkurt, M., et al. (2013). 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(3), o401. [Link][6][12]

  • Al-Soud, Y. A., et al. (2015). Crystal structure of 3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(5), o481-o482. [Link][7]

  • Al-Soud, Y. A., et al. (2015). Crystal structure of 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o581–o582. [Link][13]

  • El Gaafary, M. O., et al. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 26(24), 7486. [Link][5]

  • Al-Sehli, M. H., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. Molecules, 28(1), 101. [Link][14]

  • Al-Zahrani, N. A., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules, 27(24), 8968. [Link][2][3][15]

  • Reddit User Discussion. (2022). Purification Troubleshooting. r/Chempros. [Link][9]

Sources

Technical Support Center: Synthesis of 3-Amino-1H-benzo[f]chromene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the one-pot, three-component condensation reaction. Here, we address common challenges, provide mechanistic insights, and offer robust protocols to enhance your synthetic success.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Q1: My reaction mixture turned dark brown or black, and the isolated product is heavily colored. What is the cause, and how can I prevent it?

A1: This is a frequent issue, typically stemming from the oxidation of the naphthol starting material. 2-Naphthol and its derivatives are susceptible to air oxidation, especially at elevated temperatures and under basic conditions, which can form highly colored quinone-type species.

Causality & Troubleshooting:

  • Oxidation of 2-Naphthol: The phenoxide anion, formed under basic catalytic conditions, is highly electron-rich and prone to oxidation.

  • Thermal Decomposition: Prolonged reaction times at high temperatures (e.g., refluxing in high-boiling solvents) can lead to the decomposition of reactants or the product itself. Microwave synthesis, while rapid, can cause localized overheating if not properly controlled[1][2].

Recommended Solutions:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Control Temperature: Avoid excessive temperatures. If using conventional heating, maintain the lowest temperature that allows the reaction to proceed efficiently. For microwave synthesis, control the reaction by power rather than temperature alone to prevent thermal runaway[3].

  • Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC). Avoid unnecessarily long reaction times once the starting materials are consumed.

  • Purification: If a colored product is obtained, it can often be purified by recrystallization from a suitable solvent like ethanol or dioxane, sometimes with the addition of activated charcoal to absorb colored impurities.

Q2: The reaction yield is consistently low, with significant recovery of unreacted 2-naphthol and the aldehyde. How can I drive the reaction to completion?

A2: Low conversion is typically linked to catalyst inefficiency, suboptimal reaction conditions, or issues with reagent purity. The reaction proceeds via a tandem Knoevenagel condensation-Michael addition-cyclization sequence, and a bottleneck at any stage will result in poor overall yield[4].

Causality & Troubleshooting:

  • Catalyst Activity: The base catalyst (commonly piperidine or triethylamine) is crucial for both the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent Michael addition of the 2-naphthol[5][6]. An insufficient amount or a poor-quality catalyst will stall the reaction.

  • Reagent Purity: Aldehydes can oxidize to carboxylic acids, which will neutralize the basic catalyst. Ensure all reagents are pure and the aldehyde is freshly distilled or from a recently opened bottle.

  • Reaction Conditions: The reaction may require thermal energy to overcome the activation barriers of the Michael addition and cyclization steps. Room temperature conditions may be insufficient for less reactive substrates[7].

Recommended Solutions:

  • Optimize Catalyst Loading: The catalyst amount is critical. Typically, 10-20 mol% of a base like piperidine is used[8]. Systematically screen catalyst loading to find the optimal concentration.

  • Increase Temperature: Gradually increase the reaction temperature. Refluxing in ethanol is a common condition that provides good results[6]. Microwave irradiation is highly effective at reducing reaction times and increasing yields[1][9].

  • Solvent Choice: While ethanol is standard, exploring other polar protic solvents can sometimes improve solubility and reaction rates. Green media like water have also been used successfully with specific catalysts[10].

Q3: My crude NMR spectrum shows the desired product, but also a significant amount of the benzylidenemalononitrile intermediate. Why is the reaction stalling?

A3: The presence of the benzylidenemalononitrile intermediate indicates that the initial Knoevenagel condensation is successful, but the subsequent Michael addition of 2-naphthol is the rate-limiting step.

Causality & Troubleshooting:

  • Steric Hindrance: A sterically hindered aldehyde or naphthol can slow down the Michael addition.

  • Nucleophilicity: The nucleophilicity of the 2-naphthol anion is crucial. If the basicity of the medium is too low, the concentration of the reactive phenoxide will be insufficient to drive the Michael addition forward efficiently.

Recommended Solutions:

  • Stronger Base/Higher Concentration: Consider using a slightly stronger base or increasing the concentration of the current catalyst to generate a higher steady-state concentration of the naphthoxide anion.

  • Sequential Addition: Try a stepwise procedure. First, synthesize and isolate the benzylidenemalononitrile intermediate. Then, react it with 2-naphthol under optimized basic conditions. This allows you to push the more challenging Michael addition step to completion separately.

  • Extended Reaction Time: Simply allowing the reaction to proceed for a longer period can often allow the slower Michael addition to catch up.

Q4: The workup is complicated by a sticky, insoluble precipitate that is not my product. What is this byproduct?

A4: This is often due to the polymerization of malononitrile or the Knoevenagel intermediate, which can be promoted by excessive base or high temperatures.

Causality & Troubleshooting:

  • Malononitrile Polymerization: Under strongly basic conditions, malononitrile can undergo self-condensation and polymerization.

  • Knoevenagel Adduct Reactivity: The benzylidenemalononitrile intermediate is an electron-deficient alkene and can also polymerize.

Recommended Solutions:

  • Controlled Addition of Base: Add the base catalyst slowly and in a controlled manner to the reaction mixture, avoiding localized high concentrations.

  • Order of Addition: Add the malononitrile last or slowly to a mixture of the aldehyde, naphthol, and catalyst. This ensures it reacts in the desired pathway before it has a chance to polymerize.

  • Lower Temperature: Running the initial phase of the reaction at a lower temperature can minimize these side reactions before proceeding to heat the mixture to drive the cyclization.

Frequently Asked Questions (FAQs)

  • FAQ1: What is the detailed reaction mechanism for this synthesis? The synthesis is a classic example of a domino reaction. It proceeds through three key steps:

    • Knoevenagel Condensation: The base catalyst deprotonates malononitrile, which then acts as a nucleophile, attacking the aldehyde. Subsequent dehydration yields a benzylidenemalononitrile intermediate.

    • Michael Addition: The base deprotonates the hydroxyl group of 2-naphthol, forming a nucleophilic naphthoxide ion. This ion then attacks the electron-deficient double bond of the Knoevenagel intermediate in a conjugate addition.

    • Intramolecular Cyclization & Tautomerization: The intermediate from the Michael addition undergoes an intramolecular cyclization, where the nitrile group is attacked by the newly formed enolate. This is followed by tautomerization to yield the final, stable this compound product.

  • FAQ2: How does microwave irradiation accelerate this reaction? Microwave irradiation provides rapid and uniform heating of the polar solvent (like ethanol) and reactants. This leads to a significant reduction in reaction time—from hours under conventional reflux to mere minutes[2][3]. The high energy input can efficiently overcome the activation barriers for the Michael addition and cyclization steps, often leading to higher yields and cleaner product profiles by minimizing the time for side reactions to occur[1].

  • FAQ3: Can I use ethyl cyanoacetate instead of malononitrile? Yes, ethyl cyanoacetate is a common alternative active methylene compound. Using it in place of malononitrile will result in the corresponding 3-amino-1H-benzo[f]chromene-2-carboxylate ester instead of the carbonitrile[6]. The reaction mechanism is analogous. Note that reaction conditions may need re-optimization, as the reactivity and acidity of ethyl cyanoacetate differ slightly from malononitrile.

Visualized Reaction and Troubleshooting Workflow

Reaction Mechanism

Reaction_Mechanism Reactants Aldehyde + Malononitrile + 2-Naphthol Knoevenagel Knoevenagel Intermediate (Benzylidenemalononitrile) Reactants->Knoevenagel Knoevenagel Condensation Michael Michael Adduct (Open-Chain Intermediate) Knoevenagel->Michael Michael Addition Product 3-Amino-1H-benzo[f]chromene -2-carbonitrile Michael->Product Intramolecular Cyclization

Caption: The domino reaction pathway for the synthesis of this compound.

Troubleshooting Flowchart

Troubleshooting Start Problem Observed LowYield Low Yield / Poor Conversion Start->LowYield Discoloration Dark & Discolored Product Start->Discoloration Impurity Impure Product (TLC/NMR) Start->Impurity Cause_Catalyst Cause: Inefficient Catalyst or Reagent Impurity LowYield->Cause_Catalyst Cause_Oxidation Cause: Oxidation or Thermal Decomposition Discoloration->Cause_Oxidation Cause_SideRxn Cause: Side Reactions (e.g., Polymerization) Impurity->Cause_SideRxn Sol_Catalyst Solution: - Optimize Catalyst Load - Check Reagent Purity - Increase Temperature Cause_Catalyst->Sol_Catalyst Sol_Oxidation Solution: - Use Inert Atmosphere - Reduce Temperature/Time - Recrystallize w/ Charcoal Cause_Oxidation->Sol_Oxidation Sol_SideRxn Solution: - Control Base Addition - Optimize Reactant Order - Use Milder Conditions Cause_SideRxn->Sol_SideRxn

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

Data Summary & Recommended Parameters

The following table summarizes key experimental variables and their typical ranges for this synthesis.

ParameterRecommended RangeImpact on ReactionPotential Issues if Outside Range
Catalyst (Piperidine) 5 - 20 mol%Catalyzes both Knoevenagel and Michael steps.<5%: Slow or incomplete reaction. >20%: Increased risk of malononitrile polymerization.
Temperature 25°C - 80°C (Ethanol)Controls reaction rate.Too Low: Stalls at intermediate stage. Too High: Promotes side reactions, decomposition.
Microwave Power 100 - 400 WDrastically reduces reaction time.Too High: Risk of solvent boiling over, localized charring, decomposition[1].
Reaction Time 2-24 hours (Conventional)Determines overall conversion.Too Short: Incomplete reaction. Too Long: Increased byproduct formation and discoloration.
2-10 minutes (Microwave)
Solvent Ethanol, Methanol, WaterSolubilizes reactants, mediates heat transfer.Poor choice can lead to precipitation of starting materials or low reaction rates.

Optimized Experimental Protocol (Microwave-Assisted)

This protocol is a general guideline for the synthesis of an archetypal 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile.

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • 2-Naphthol (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (0.2 mmol)

  • Absolute Ethanol (10 mL)

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • To the microwave reaction vessel, add the aromatic aldehyde (1.0 mmol), 2-naphthol (1.0 mmol), malononitrile (1.0 mmol), and absolute ethanol (10 mL).

  • Add the magnetic stir bar, followed by the piperidine catalyst (0.2 mmol).

  • Seal the vessel and place it in the microwave reactor cavity.

  • Irradiate the mixture at 120-140°C (power modulation, typically starting at ~300W) for 2-5 minutes with active stirring[1][2][5].

  • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).

  • After completion, cool the vessel to room temperature in an ice bath. A solid product should precipitate.

  • Collect the solid by vacuum filtration.

  • Wash the crude product with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials[7].

  • Dry the product under vacuum. If necessary, recrystallize from ethanol or dioxane to obtain a high-purity crystalline solid.

  • Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity[5][9].

References

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. (n.d.). Indian Academy of Sciences. Retrieved January 17, 2026, from [Link]

  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Green method of synthesis of different derivatives of 2-amino-Chromenes by using CAN as a catalyst. (n.d.). Jetir.org. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-amino-4H-chromene derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Scheme 1. Synthesis of 2-amino-4H-chromenes under sonic condition. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. (2021). MDPI. Retrieved January 17, 2026, from [Link]

  • Akkurt, M., Kennedy, A. R., Mohamed, S. K., Younes, S. H. H., & Miller, G. J. (2013). 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o401–o402. [Link]

  • Synthesis of 3-amino-1-(3-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile (4b) under different conditions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Okasha, R., El-Agrody, A., Ali, A., El-Sayed, A., & El-Gazzar, A. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 9, 747656. [Link]

  • Ali, A. A., El-Agrody, A. M., El-Sayed, A. A., & Okasha, R. M. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules, 27(23), 8232. [Link]

  • El-Agrody, A. M., El-Gazzar, A. B. A., El-Sayed, A. A., & Ali, A. A. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules, 27(24), 8969. [Link]

  • Okasha, R. M., El-Agrody, A. M., Ali, A. A., El-Sayed, A. A., & El-Gazzar, A. B. A. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. PMC. Retrieved January 17, 2026, from [Link]

  • (PDF) 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • El-Sayed, A. A., Ali, A. A., El-Agrody, A. M., & Okasha, R. M. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Amino-1H-benzo[f]chromene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-amino-1H-benzo[f]chromene-2-carbonitrile and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this important multi-component reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Issue: Low or No Product Yield

Q1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I improve it?

A1: Low yields in this one-pot, three-component synthesis are a common challenge, often stemming from issues with reactants, catalyst activity, or reaction conditions. Let's break down the key factors:

  • Causality: The reaction proceeds through a cascade of equilibria: a Knoevenagel condensation between the aromatic aldehyde and malononitrile, followed by a Michael addition of the naphthol, and finally an intramolecular cyclization and tautomerization.[1] A failure at any step will halt the entire sequence.

  • Troubleshooting Steps:

    • Reactant Quality: Ensure the purity of your starting materials. β-naphthol can oxidize over time, and aldehydes can degrade to the corresponding carboxylic acids. Use freshly purified or commercially available high-purity reagents.

    • Catalyst Choice & Concentration: The choice of catalyst is pivotal. Basic catalysts like piperidine or triethylamine are commonly used to facilitate the condensation and cyclization steps.[2][3]

      • Piperidine/Triethylamine: These are effective but can be difficult to remove during workup on a large scale.

      • Alternative Catalysts: For improved yields, easier workup, and greener chemistry, consider solid-supported or reusable catalysts. Ionic liquids (e.g., 1-allyl-3-methyl-imidazolium halides) have shown excellent yields (up to 95%) in short reaction times under solvent-free conditions.[1] Rochelle salt has also been used effectively in aqueous media.[4]

    • Temperature & Reaction Time: The reaction is sensitive to thermal conditions.

      • Microwave Irradiation: This method is frequently reported to give high yields in very short reaction times (e.g., 2-5 minutes) at temperatures around 140°C.[5][6][7] The high efficiency is due to rapid, uniform heating.

      • Conventional Heating: When scaling up, conventional heating is more practical. Reaction times will be longer, and optimization is required. A typical starting point is refluxing in ethanol for 2-4 hours.[3] Over-heating or prolonged reaction times can lead to byproduct formation and degradation.

    • Solvent Polarity: Ethanol is the most common solvent and generally provides good solubility for the reactants and the intermediate species.[2] For certain substrates or catalysts, exploring solvent-free conditions or greener solvents like water may improve yields and simplify downstream processing.[1][8]

Issue: Impurity Formation and Side Reactions

Q2: My final product is contaminated with significant impurities, which are difficult to separate. What are these byproducts and how can I prevent their formation?

A2: Impurity profiles can be complex, but they typically arise from incomplete reactions or undesired side pathways.

  • Causality: The primary impurity is often the uncyclized Knoevenagel intermediate (the adduct of the aldehyde and malononitrile). Another possibility is the formation of Michael adducts that fail to cyclize, or byproducts from the self-condensation of reactants under basic conditions.

  • Prevention & Mitigation Strategies:

    • Stoichiometry Control: Ensure a precise 1:1:1 molar ratio of naphthol, aldehyde, and malononitrile. An excess of any single reactant can promote side reactions.

    • Order of Addition: While this is a one-pot reaction, the order of addition can matter at scale. Pre-mixing the aldehyde and malononitrile with the catalyst for a short period before adding the naphthol can sometimes favor the initial Knoevenagel condensation and lead to a cleaner reaction profile.

    • Temperature Management: Exothermic reactions can occur, especially at a large scale. Runaway temperatures can lead to byproduct formation. Ensure adequate cooling and controlled heating. Lowering the reaction temperature and extending the reaction time may minimize the formation of thermally induced byproducts.[9]

    • Atmosphere Control: For sensitive substrates, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation of the naphthol and aldehyde, leading to a cleaner product.

Issue: Purification Challenges at Scale

Q3: I am struggling to purify my this compound derivative, especially on a multi-gram scale. What methods are most effective?

A3: Purification is a critical bottleneck in scaling up. The target compounds are often crystalline solids but can sometimes precipitate as oils or with occluded impurities.

  • Causality: The polarity of the amino and nitrile groups, combined with the large aromatic system, can lead to moderate solubility in many common organic solvents, complicating both recrystallization and chromatography.

  • Effective Purification Techniques:

    • Direct Precipitation & Washing: In many cases, the product precipitates directly from the reaction mixture upon cooling.[6] This is the ideal scenario for scale-up. The crude product should be collected by filtration and washed thoroughly with a cold solvent (e.g., ethanol or methanol) to remove residual reactants and soluble impurities.[3][10]

    • Recrystallization: This is the most common and scalable method for obtaining high-purity material. Ethanol is frequently the solvent of choice.[3][10] If the product "oils out," try using a larger volume of solvent, a different solvent system (e.g., ethyl acetate/hexanes, isopropanol), or cooling the solution more slowly with gentle agitation.

    • Slurry Washing: If recrystallization proves difficult, suspending the crude solid in a suitable solvent (one in which the product is poorly soluble but impurities are soluble) at room or elevated temperature can be very effective. Ethyl acetate or diethyl ether are good candidates.

    • Column Chromatography: While effective at the lab scale, chromatography is often undesirable for large-scale production due to cost and solvent waste. It should be reserved for cases where high-value material cannot be purified by other means.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when choosing a catalyst for scaling up this synthesis?

A1: When moving from bench-scale to pilot or production scale, catalyst selection criteria shift from pure effectiveness to a balance of performance, cost, safety, and process compatibility.

Catalyst TypeLab-Scale AdvantagesScale-Up Challenges & ConsiderationsReferences
Homogeneous Base (Piperidine, TEA) High reactivity, inexpensive, well-documented.Difficult to remove from product, potential for product contamination, requires aqueous workup and extraction.[2][3][6]
Ionic Liquids (e.g., [pmim]HSO4) High yields, short reaction times, reusable, solvent-free potential.Higher initial cost, potential for leaching into the product, viscosity can be an issue for material handling.[1][11]
Heterogeneous Catalysts (ZnO, Rochelle Salt) Easily removed by filtration, reusable, environmentally benign ("green").Potentially lower reaction rates, catalyst deactivation over time, may require specific reaction media (e.g., water).[4][8]

Recommendation for Scale-Up: Start by optimizing the reaction with a low-cost homogeneous base like triethylamine.[3] In parallel, evaluate heterogeneous catalysts. While their initial development may be slower, the ease of removal via filtration offers a significant advantage in large-scale processing by simplifying the workup procedure immensely.[4][8]

Q2: My lab protocol uses microwave irradiation. How do I translate this to a conventional jacketed reactor for scale-up?

A2: Translating a microwave-assisted synthesis to conventional heating is not always straightforward due to differences in heat transfer mechanisms.

  • Microwave Heating: Heats the entire reaction volume simultaneously and rapidly.[7][12]

  • Conventional Heating: Heats from the outside in (via the reactor jacket), leading to temperature gradients within the vessel.

Translation Strategy:

  • Expect Longer Reaction Times: A reaction that takes 2-5 minutes in a microwave may take several hours in a conventional reactor.[3][6]

  • Monitor by TLC/HPLC: Do not rely on the microwave reaction time. Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the reaction to completion.

  • Optimize Temperature: The reported microwave temperature (e.g., 140°C) is a good starting point for your conventional reactor's target internal temperature. However, you may find a lower temperature for a longer duration gives a cleaner product profile.

Q3: What are the primary safety concerns when scaling up this reaction?

A3: The primary concerns are:

  • Malononitrile: This reagent is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Exotherms: The reaction can be exothermic. When scaling up, ensure the reactor has adequate cooling capacity to manage the heat generated. A slow, controlled addition of one of the reactants can help manage the rate of heat evolution.

  • Solvent Handling: Use of large volumes of flammable solvents like ethanol requires adherence to all safety protocols for handling and storage to mitigate fire and explosion risks.

Visualizations & Protocols

General Reaction Mechanism

The synthesis is a classic example of a domino reaction, where multiple bonds are formed in a single pot.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization Aldehyde Ar-CHO Knoevenagel_Adduct Ar-CH=C(CN)₂ Aldehyde->Knoevenagel_Adduct + Malononitrile (Base Catalyst) Malononitrile CH₂(CN)₂ Michael_Adduct Naphthol-O⁻ adduct Knoevenagel_Adduct->Michael_Adduct Naphthol β-Naphthol Naphthol->Michael_Adduct + Knoevenagel Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product This compound Cyclized_Intermediate->Final_Product Tautomerization

Caption: Proposed mechanism for the three-component synthesis.

Troubleshooting Workflow for Low Yield

G start Low Product Yield q1 Are reactants pure? start->q1 sol1 Purify reactants (distill aldehyde, recrystallize naphthol) q1->sol1 No q2 Is catalyst active/correct? q1->q2 Yes sol1->q2 sol2 Use fresh catalyst. Consider alternative catalysts (see table). q2->sol2 No q3 Are reaction conditions (T, time) optimized? q2->q3 Yes sol2->q3 sol3 Monitor reaction by TLC/HPLC. Adjust T and time accordingly. q3->sol3 No end Yield Improved q3->end Yes sol3->end

Caption: Decision tree for troubleshooting low reaction yields.

Detailed Experimental Protocol (Baseline)

Synthesis of 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile via Microwave Irradiation

This protocol is adapted from methodologies frequently described in the literature and serves as a reliable starting point for optimization.[6][7][12]

  • Reactant Preparation: To a 10 mL microwave reaction vessel, add β-naphthol (1.44 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (5 mL) to the vessel, followed by piperidine (0.1 mL, ~1 mmol, 10 mol%).

  • Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 140°C and hold for 3 minutes with stirring.

  • Workup: After the reaction is complete, cool the vessel to room temperature. The product will typically precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove unreacted starting materials and catalyst.

  • Drying & Purification: Dry the solid under vacuum. The product is often of high purity at this stage. If further purification is needed, recrystallize from hot ethanol.

Expected Yield: 85-95%.

References
  • El Gaafary, M., et al. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. MDPI. Available at: [Link]

  • Jagannadham, Y., et al. (2025).
  • Al-Warhi, T., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. MDPI. Available at: [Link]

  • Ghahremanzadeh, R., et al. (2017). ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Revue Roumaine de Chimie.
  • Fahmy, H., et al. (2022). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry. Available at: [Link]

  • BenchChem (2025). How to avoid common pitfalls in chromone synthesis. BenchChem Technical Support.
  • Jagannadham, Y., et al. (2017). One pot synthesis of substituted 1H-benzo[f]chromen-3-yl-2H-chromen-2-one derivatives. European Journal of Chemistry. Available at: [Link]

  • Safaei-Ghomi, J., et al. (2017). An Efficient Green Synthesis of 3-Amino-1H-chromenes Catalyzed by ZnO Nanoparticles Thin-film.
  • El-Sayed, N., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR. Semantic Scholar.
  • Al-Warhi, T., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. MDPI. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. MDPI. Available at: [Link]

  • Fadda, A. A., et al. (2015). Green Chemistry: New Synthesis of Substituted Chromenes and Benzochromenes via Three-Component Reaction Utilizing Rochelle Salt as Novel Green Catalyst.
  • BenchChem (2025). A Comparative Guide to Catalysts in Chromene Synthesis: Moving Beyond Triethylamine Hydrobromide. BenchChem Technical Support.
  • Akkurt, M., et al. (2013). 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile.
  • Eshghi, H., et al. (2012). Synthesis of novel benzo[f]chromene compounds catalyzed by ionic liquid.
  • Akkurt, M., et al. (2013). Crystal structure of 3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile. Acta Crystallographica Section E. Available at: [Link]

Sources

Benzo[f]chromene Derivatives Characterization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of benzo[f]chromene derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this unique class of compounds. My aim is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and interpret your data with confidence. Benzo[f]chromenes, with their rigid, polycyclic aromatic structure and potential for stereoisomerism and photochromism, present a fascinating yet challenging analytical puzzle. This resource is structured to address the most common hurdles you may encounter during your experimental work.

Section 1: Navigating the Labyrinth of Isomerism

One of the most frequent challenges in the synthesis and purification of benzo[f]chromene derivatives is the formation of regioisomers and stereoisomers. Distinguishing between these closely related molecules is critical for understanding their structure-activity relationships.

Frequently Asked Questions (FAQs)

Q1: My reaction has produced a mixture of what I suspect are regioisomers of a substituted benzo[f]chromene. How can I confirm this and which analytical technique is best for differentiation?

A1: This is a classic challenge with multi-component reactions often used to synthesize these scaffolds. Your primary tools for distinguishing regioisomers will be Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

  • NMR Spectroscopy: For regioisomers, particularly those with different substitution patterns on the aromatic rings, ¹H NMR is invaluable. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.[1][2][3][4] Look for subtle differences in the aromatic region (typically δ 6.5-8.5 ppm). If the 1D ¹H NMR spectrum is too complex due to overlapping signals, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals and thus distinguish the isomers.[1] A less common but powerful technique is the use of a lanthanide shift reagent or changing the NMR solvent (e.g., from CDCl₃ to benzene-d₆) to induce differential shifts in the proton signals, which can help resolve overlapping multiplets.[5][6]

  • HPLC: HPLC is an excellent technique for separating isomers. The choice of the stationary phase is critical. For aromatic isomers, columns with phenyl or pentafluorophenyl (PFP) stationary phases often provide better separation than standard C18 columns due to π-π interactions.[7][8][9] Experimenting with different mobile phase compositions and gradients is also key.

Q2: I've synthesized a benzo[f]chromene derivative with a chiral center, and I suspect I have a racemic mixture. How can I separate the enantiomers?

A2: The separation of enantiomers requires a chiral environment. You have a few options:

  • Chiral HPLC: This is the most direct method. You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for this class of compounds.

  • Diastereomeric Salt Formation: If your molecule has an acidic or basic handle, you can react it with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by standard crystallization or chromatography. The chiral auxiliary can then be removed to yield the pure enantiomers.

  • Asymmetric Synthesis: While not a characterization technique, employing an asymmetric synthesis from the start can circumvent the need for chiral separation.

Section 2: Decoding Complex Spectroscopic Data

The polycyclic and often substituted nature of benzo[f]chromenes can lead to complex NMR and mass spectra. This section provides guidance on how to tackle these challenges.

Troubleshooting NMR Spectra

Q1: The aromatic region of my ¹H NMR spectrum is a mess of overlapping multiplets. How can I simplify it for interpretation?

A1: Overlapping aromatic signals are a common issue with these compounds.[10][11] Here’s a systematic approach to deconvolute the spectrum:

  • Increase Magnetic Field Strength: If available, re-running your sample on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of your signals.

  • Solvent Effects: As mentioned for isomers, changing the solvent can alter the chemical shifts of your protons. Benzene-d₆ is particularly useful for aromatic compounds due to its solvent-induced shifts.[5][6]

  • 2D NMR Techniques:

    • COSY: Will help you identify coupled proton systems within the aromatic rings.

    • TOCSY (Total Correlation Spectroscopy): Can reveal entire spin systems, which is useful for identifying all the protons on a particular aromatic ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space correlations between protons, helping to establish the spatial relationships between different parts of the molecule.

  • Temperature Variation: For molecules with conformational flexibility, variable temperature NMR can sometimes simplify the spectrum by either sharpening broad peaks at higher temperatures or "freezing out" conformers at lower temperatures.[12][13]

Workflow for Deconvoluting Complex ¹H NMR Spectra

Caption: A logical workflow for troubleshooting complex ¹H NMR spectra of benzo[f]chromene derivatives.

Mass Spectrometry Fragmentation

Q2: I'm seeing unexpected fragments in the mass spectrum of my benzo[f]chromene derivative. What are the common fragmentation pathways?

A2: While specific fragmentation patterns are highly dependent on the substitution, some general principles apply, drawing parallels from similar heterocyclic systems like coumarins.[14][15][16][17]

  • Loss of Small Neutral Molecules: Look for losses of CO (28 Da) and CO₂ (44 Da) if you have carbonyl functionalities.

  • Retro-Diels-Alder (RDA) Reaction: The pyran ring can undergo an RDA fragmentation, leading to characteristic losses.

  • Cleavage of Substituents: Side chains are often cleaved. For example, the loss of an alkyl radical from an ether substituent.

  • Halogen Isotope Patterns: If your derivative contains chlorine or bromine, look for the characteristic isotopic patterns (e.g., M+ and M+2 peaks) to confirm their presence.

Table 1: Common Neutral Losses in Mass Spectrometry of Benzo[f]chromene Derivatives

Neutral LossMass (Da)Possible Origin
CO28From a pyrone-like structure or carbonyl group
C₂H₄28From an ethyl substituent
H₂O18From a hydroxyl group
CH₃15From a methyl or methoxy group
OCH₃31From a methoxy group

Section 3: Challenges in Characterizing Photochromic Benzo[f]chromenes

Many benzo[f]chromene derivatives exhibit photochromism, a property that is both fascinating and a source of analytical challenges. The reversible change between a colorless (closed) and colored (open) form upon UV irradiation can interfere with characterization.

Frequently Asked Questions (FAQs)

Q1: The color of my photochromic benzo[f]chromene solution keeps changing during analysis, leading to inconsistent results. How can I manage this?

A1: This is a common issue when working with photochromic compounds.[18][19][20] The key is to control the light exposure during your experiments.

  • Work in the Dark or Under Red Light: Prepare your samples and run your experiments in a dark room or under red light conditions, which typically do not induce the photochromic transition.

  • Wrap Your Vials: Use amber vials or wrap your standard glassware in aluminum foil to prevent exposure to ambient light.

  • In-situ Irradiation: For studying the photochromic properties themselves, you will need a setup that allows for controlled irradiation of the sample within the instrument (e.g., a UV-Vis spectrometer with a fiber-optic UV source).

Q2: I'm concerned about the stability of my photochromic benzo[f]chromene. How can I assess its fatigue resistance?

A2: Fatigue resistance, or the ability to undergo many coloring/fading cycles without degradation, is a critical parameter.[21][22]

  • Cyclic UV-Vis Spectroscopy: A common method is to repeatedly irradiate a solution of your compound with a UV lamp and monitor the change in the absorbance of the colored form over many cycles. A stable compound will show minimal decrease in the maximum absorbance after numerous cycles.

Protocol for Assessing Photostability

  • Prepare a dilute solution of the photochromic benzo[f]chromene in a suitable solvent (e.g., acetonitrile or toluene).

  • Record the initial UV-Vis spectrum (this is your baseline for the colorless form).

  • Irradiate the solution with a UV lamp (e.g., 365 nm) for a fixed period (e.g., 60 seconds) until the colored form reaches its photostationary state.

  • Record the UV-Vis spectrum of the colored form.

  • Allow the solution to revert to its colorless state in the dark (or assist with visible light if applicable).

  • Repeat steps 3-5 for a large number of cycles (e.g., 100 or more).

  • Plot the maximum absorbance of the colored form as a function of the cycle number. A small decrease indicates good fatigue resistance.

Section 4: Purification and Stability Issues

Beyond characterization, the purification and handling of benzo[f]chromene derivatives can be challenging.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble purifying my benzo[f]chromene derivative using column chromatography. It seems to be degrading on the silica gel.

A1: Benzo[f]chromenes, especially those with electron-donating groups, can be sensitive to acidic conditions. Silica gel is slightly acidic and can cause degradation.

  • Neutralize Your Silica: You can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base, like triethylamine, in your eluent system.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a polymer-based stationary phase for your chromatography.

  • Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography.

Q2: My purified benzo[f]chromene derivative seems to be decomposing upon storage. What are the best storage conditions?

A2: The stability of these compounds can be influenced by light, air, and temperature.

  • Store in the Dark: As many of these compounds are light-sensitive, always store them in amber vials or wrapped in foil.

  • Inert Atmosphere: If your compound is sensitive to oxidation, store it under an inert atmosphere (e.g., nitrogen or argon).

  • Low Temperature: Storing your compounds at low temperatures (-20 °C or -80 °C) can significantly slow down degradation pathways.

Logical Flow for Purification and Stability

Purification_Stability cluster_purification Troubleshooting Purification cluster_storage Improving Storage Stability synthesis Crude Product purification Purification Challenge Degradation on Silica Gel synthesis->purification neutral_silica Neutralize Silica Gel with Triethylamine purification->neutral_silica alt_phase Use Alternative Stationary Phase (e.g., Alumina) purification->alt_phase flash_chrom Employ Flash Chromatography purification->flash_chrom storage Storage Instability Decomposition Over Time dark Store in the Dark (Amber Vials) storage->dark inert Store Under Inert Atmosphere (N₂/Ar) storage->inert cold Store at Low Temperature (-20°C or -80°C) storage->cold neutral_silica->storage alt_phase->storage flash_chrom->storage final_product Pure, Stable Compound dark->final_product inert->final_product cold->final_product

Caption: A decision-making diagram for addressing purification and stability challenges with benzo[f]chromene derivatives.

References

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Patil, V. S., et al. (2022). Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one. ACS Omega. [Link]

  • SpotSee. (n.d.). Photochromic Dye Technical Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Film characterization and photostability of photochromic materials. Retrieved from [Link]

  • MDPI. (2024). Photochromic Responses and Stability of Functional Inks Applied on Sustainable Packaging Materials. Retrieved from [Link]

  • AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]

  • Taylor & Francis Online. (1990). Benzene Induced 1H NMR Shifts of Chromeno-Compounds: An Aid to Differentiate Linear and Angular Chromenoflavones. Retrieved from [Link]

  • ACS Publications. (2021). Characterization of Photochromic Dye Solar Cells Using Small-Signal Perturbation Techniques. Retrieved from [Link]

  • Taylor & Francis Online. (1990). Benzene Induced = H NMR SHIFTS OF CHROMENO-COMPOUNDS: AN AID TO DIFFERENTIATE LINEAR AND. Retrieved from [Link]

  • ResearchGate. (n.d.). Photostability and Durability Properties of Photochromic Organosilica Coating on Fabric. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Diaryl-Pyrano-Chromenes Atropisomers: Stereodynamics and Conformational Studies. Retrieved from [Link]

  • RSC Publishing. (1991). Chromone studies. Part 3. NMR analysis of rotational isomerism in 4-oxo-4H-chromene-2-carboxamides. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of some 4H-benzo[h]chromene and 1H-benzo[f]chromene derivatives with cytotoxic and apoptotic effects. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Retrieved from [Link]

  • NIH. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Retrieved from [Link]

  • ResearchGate. (n.d.). Rationale for designing target benzochromene derivatives and previous studies compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • NIH. (n.d.). Exploring Benzo[h]chromene Derivatives as Agents against Protozoal and Mycobacterial Infections. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Nitro-1H-Benzo[f]Chromenes. Retrieved from [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Retrieved from [Link]

  • PubMed. (1990). Characterization of benzodiazepine receptors with a fluorescence-quenching ligand. Retrieved from [Link]

  • PubMed. (2025). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Retrieved from [Link]

  • NIH. (n.d.). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Retrieved from [Link]

  • Bentham Science. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Inter- and Intramolecular Fluorescence Quenching of Organic Dyes by Tryptophan. Retrieved from [Link]

  • NIH. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Stereochemical Integrity in Chiral Benzo[f]chromene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development engaged in the synthesis of chiral benzo[f]chromenes. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of maintaining stereochemical integrity at the often-labile C-1 position of the 1H-benzo[f]chromene scaffold. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues related to racemization, ensuring the successful enantioselective synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a 1-substituted-1H-benzo[f]chromene resulted in a racemic mixture, even though I started with chiral precursors. What are the likely causes?

A1: The formation of a racemic mixture in the synthesis of 1H-benzo[f]chromenes is a common challenge, primarily due to the lability of the stereocenter at the C-1 position.[1] Several factors during the reaction or workup can lead to racemization. The underlying mechanism often involves the formation of a planar, achiral intermediate, such as a carbocation or an enolate, which can then be attacked from either face with equal probability, leading to a loss of stereochemical information.[2]

Common culprits for racemization include:

  • Harsh Reaction Conditions: Elevated temperatures, prolonged reaction times, and the presence of strong acids or bases can promote the formation of achiral intermediates.

  • Inappropriate Solvent Choice: The polarity and proticity of the solvent can influence the stability of charged intermediates that may lead to racemization.

  • Catalyst-Related Issues: The choice of catalyst is critical. An inappropriate catalyst may not provide a sufficient energetic barrier to prevent racemization of the product or intermediates.

  • Workup and Purification: Acidic or basic conditions during aqueous workup or chromatography on silica gel can also induce racemization.

Q2: I am observing low enantiomeric excess (ee) in my asymmetric synthesis. How can I troubleshoot this?

A2: Low enantiomeric excess is a frustrating issue that can stem from various sources. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Enantiomeric Excess

G cluster_0 Initial Checks cluster_1 Reaction Parameter Optimization cluster_2 Post-Reaction Handling A Low ee Observed B Validate Analytical Method (Chiral HPLC/GC) A->B C Analyze a True Racemic Standard B->C D Review Catalyst and Ligand C->D If analytical method is valid E Optimize Reaction Temperature (Often Lower is Better) D->E F Screen Solvents E->F G Evaluate Additives/Co-catalysts F->G H Check Substrate and Reagent Purity G->H I Modify Workup Procedure (e.g., Neutralize pH) H->I J Optimize Purification Method (e.g., Alternative Stationary Phase) I->J

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

A crucial first step is to ensure your analytical method is accurate. Before optimizing the reaction, prepare a true racemic sample of your product and verify that your chiral chromatography method can achieve baseline separation of the two enantiomers in a 50:50 ratio.

Once the analytical method is validated, consider the following:

  • Catalyst and Ligand Integrity: Ensure the catalyst and any chiral ligands are of high purity and have been stored correctly to prevent degradation.

  • Temperature Control: Many asymmetric reactions are highly sensitive to temperature. Lowering the reaction temperature can often improve enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent Effects: The solvent can significantly impact the catalyst's performance and the stability of intermediates. A solvent screen is often a worthwhile endeavor.

  • Additives: In some organocatalytic systems, the addition of a co-catalyst or an acidic/basic additive can enhance enantioselectivity. For instance, in proline-based organocatalysis for chromene synthesis, additives like 2-nitrobenzoic acid have been shown to improve ee.

  • Substrate and Reagent Purity: Impurities in your starting materials can sometimes interfere with the catalyst, leading to a decrease in stereocontrol.

Q3: What are the primary strategies to actively avoid racemization during the synthesis of chiral benzo[f]chromenes?

A3: Proactively designing your synthesis to minimize racemization is key. The most effective strategies involve the use of asymmetric catalysis, which can be broadly categorized into organocatalysis and metal catalysis.

  • Organocatalysis: This has emerged as a powerful tool for the enantioselective synthesis of chromenes and their derivatives. Chiral amines (e.g., proline derivatives) and chiral phosphoric acids are common choices. These catalysts operate by forming chiral, non-covalent complexes with the substrates, creating a chiral environment that directs the formation of one enantiomer over the other.

  • Metal Catalysis: Chiral metal complexes, for example, those based on nickel or palladium with chiral ligands, can be highly effective. These catalysts can orchestrate the reaction pathway to avoid the formation of achiral intermediates that would lead to racemization.

  • Mild Reaction Conditions: Regardless of the catalytic system, employing the mildest possible reaction conditions (e.g., lower temperatures, shorter reaction times, and neutral pH) is a universal principle to preserve stereochemical integrity.

Troubleshooting Guides

Problem 1: Racemization during product purification.
  • Symptom: High ee is observed in the crude reaction mixture, but it decreases significantly after chromatography.

  • Cause: Standard silica gel is weakly acidic and can promote racemization of sensitive compounds.

  • Solutions:

    • Neutralize Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites.

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral), or Florisil.

    • Rapid Purification: Minimize the time the compound spends on the column. Use a slightly more polar eluent system for faster elution.

    • Non-Chromatographic Methods: If possible, purify the product by crystallization or distillation.

Problem 2: Inconsistent enantioselectivity between batches.
  • Symptom: The enantiomeric excess of the product varies significantly from one run to another, even when following the same procedure.

  • Cause: This often points to subtle variations in reaction setup or reagent quality.

  • Solutions:

    • Strict Control of Atmosphere: Ensure reactions are run under an inert atmosphere (e.g., argon or nitrogen) if any reagents or intermediates are sensitive to air or moisture.

    • Reagent Quality: Use freshly opened or properly stored anhydrous solvents and reagents. The quality of commercially available catalysts can sometimes vary. It may be beneficial to test catalysts from different suppliers or batches.

    • Precise Temperature Control: Use a cryostat or a well-controlled oil bath to maintain a consistent reaction temperature.

    • Stirring Rate: In heterogeneous reactions, the stirring rate can affect the reaction kinetics and, in some cases, the selectivity. Ensure consistent and efficient stirring.

Key Experimental Protocols

Protocol 1: Organocatalytic Enantioselective Synthesis of a 1H-Benzo[f]chromene Derivative

This protocol is a representative example based on the principles of organocatalysis for the synthesis of chiral chromenes.

Reaction Scheme:

G cluster_0 2-Naphthol cluster_1 Aldehyde cluster_2 Malononitrile cluster_3 Chiral Benzo[f]chromene A A Plus1 + A->Plus1 B B Plus2 + B->Plus2 C C Arrow Chiral Organocatalyst Solvent, Temp. C->Arrow D D Plus1->B Plus2->C Arrow->D

Caption: A general multicomponent reaction for benzo[f]chromene synthesis.

Step-by-Step Procedure:

  • Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the chiral organocatalyst (e.g., a proline-thiourea derivative, 10 mol%) in the chosen solvent (e.g., dichloromethane or toluene, 0.1 M).

  • Reaction Initiation: To the catalyst solution, add 2-naphthol (1.2 equivalents). Stir the mixture for 10 minutes at the desired temperature (e.g., -20 °C).

  • Substrate Addition: Add the aldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC.

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine if necessary) to afford the enantiomerically enriched benzo[f]chromene.

  • Chiral Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or SFC.

Causality Behind Choices:

  • Chiral Organocatalyst: The catalyst creates a specific three-dimensional environment that favors one reaction pathway over the other, leading to the preferential formation of one enantiomer.

  • Low Temperature: Lowering the temperature generally enhances the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.

  • Solvent: The choice of solvent can influence the solubility of the catalyst and substrates, as well as the stability of the intermediates, thereby affecting both the reaction rate and the enantioselectivity.

Data Summary

Catalyst TypeTypical ee Range (%)Key AdvantagesCommon Substrates
Chiral Phosphoric Acid 85 - >99High enantioselectivity, broad substrate scope.Imines, enecarbamates.[3]
Proline Derivatives 70 - 97Readily available, well-studied.Aldehydes, α,β-unsaturated ketones.
Chiral Metal Complexes 80 - 95High turnover numbers, unique reactivity.Alkenes, alkynes.

Conclusion

The synthesis of enantiomerically pure benzo[f]chromenes is an achievable goal, provided that careful consideration is given to the reaction design and execution. By understanding the potential pathways for racemization and employing robust asymmetric catalytic methods, researchers can effectively control the stereochemical outcome of their syntheses. This guide provides a foundation for troubleshooting common issues and implementing effective strategies to maintain stereochemical integrity. For further in-depth information, we encourage you to consult the referenced literature.

References

  • Pendalwar Shrikant S., Chakrawar Avinash V., Bhusare Sudhakar R. Enantioselective organocatalytic synthesis of the chiral chromenes by domino oxa-Michael-aldol reaction. Chinese Chemical Letters. 2018. Available from: [Link]

  • Al-Warhi, T., et al. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023. Available from: [Link]

  • Chaudhary, A. Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions. ResearchGate. 2021. Available from: [Link]

  • Racemization. Wikipedia. Available from: [Link]

  • Enantioselective synthesis of novel pyrano[3,2-c]chromene derivatives as AChE inhibitors via an organocatalytic domino reaction. Organic & Biomolecular Chemistry. Available from: [Link]

  • Al-Warhi, T., et al. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. International Journal of Molecular Sciences. 2022. Available from: [Link]

  • Chiral phosphoric acid-catalyzed enantioselective construction of structurally diverse benzothiazolopyrimidines. National Center for Biotechnology Information. 2019. Available from: [Link]

  • Asymmetric [4 + 2] cycloaddition synthesis of 4H-chromene derivatives facilitated by group-assisted-purification (GAP) chemistry. National Center for Biotechnology Information. Available from: [Link]

  • Eshghi, H., Zohuri, G. H., & Sandaroos, R. Synthesis of novel benzo[f]chromene compounds catalyzed by ionic liquid. ResearchGate. 2011. Available from: [Link]

  • Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. National Center for Biotechnology Information. Available from: [Link]

Sources

Technical Support Center: Optimization of Microwave Parameters for Benzo[f]chromene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the microwave-assisted synthesis of benzo[f]chromenes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to leverage microwave technology to enhance their synthetic workflows. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and optimization based on field-proven insights and established scientific principles.

Section 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses the foundational principles of microwave chemistry as applied to the synthesis of benzo[f]chromene scaffolds, which are often constructed via multicomponent reactions (MCRs).[1]

Q1: What are the primary advantages of using microwave irradiation for benzo[f]chromene synthesis over conventional heating?

A1: Microwave-assisted organic synthesis (MAOS) offers several significant advantages that are particularly beneficial for constructing complex heterocyclic systems like benzo[f]chromenes.[2]

  • Drastic Rate Acceleration: Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[3][4] This can reduce reaction times from several hours under conventional reflux to just a few minutes.[5][6]

  • Improved Yields and Purity: The rapid heating minimizes the time reactants are exposed to high temperatures, often reducing the formation of thermal decomposition products and other side products.[7][8] This frequently results in higher isolated yields and cleaner reaction profiles, simplifying purification.

  • Enhanced Reaction Control: Modern laboratory microwave reactors provide precise control over temperature and pressure, ensuring high reproducibility, which can be difficult to achieve with domestic ovens or conventional oil baths.[9]

  • "Green Chemistry" Alignment: MAOS is considered an environmentally friendly technology due to its energy efficiency, potential for solvent-free reactions, and reduced chemical waste.[3][10]

Q2: How does microwave heating actually work on a molecular level?

A2: Microwave heating operates through two primary mechanisms that involve the interaction of the sample with the electric field component of the microwave radiation.[11]

  • Dipolar Polarization: Polar molecules, such as your solvent or polar reactants, attempt to align their dipoles with the rapidly oscillating electric field of the microwave (2.45 GHz).[11] This constant reorientation creates molecular friction, which generates heat.

  • Ionic Conduction: If mobile ions are present in the reaction mixture (e.g., from a catalyst or ionic liquid), they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat through resistive losses.[12]

It is crucial to understand that microwaves provide purely kinetic energy; the energy of a microwave photon is too low to cleave chemical bonds and does not alter the activation energy (Ea) of a reaction.[9] The observed rate enhancements are primarily due to the rapid and efficient transfer of energy, allowing the system to overcome the activation barrier much faster than with conventional heating.[9]

Q3: How do I select an appropriate solvent for my reaction?

A3: Solvent selection is one of the most critical parameters in microwave chemistry. The ability of a solvent to absorb microwave energy is directly related to its dielectric properties. Solvents are generally classified into three categories:

  • High Absorbers: These are polar solvents with a high dielectric loss (e.g., small-chain alcohols, DMSO, ethylene glycol). They heat extremely quickly and efficiently.[10][13]

  • Medium Absorbers: This group includes common polar aprotic solvents like DMF and acetonitrile, as well as water. They heat very well but may take slightly longer to reach the target temperature.[13][14]

  • Low/Non-Absorbers: Non-polar solvents like toluene, hexane, and dioxane do not couple effectively with microwave irradiation.[15] However, they can still be used if a reactant or catalyst is highly polar, or they can act as a "heat sink" to moderate the temperature of a highly exothermic reaction.[13]

For benzo[f]chromene synthesis, polar solvents like ethanol, DMF, or even water are often excellent choices as they effectively absorb microwave energy and can facilitate the dissolution of reactants and catalysts.[16][17]

Solvent ClassExamplesMicrowave InteractionRecommended Use Case for Benzo[f]chromene Synthesis
High Absorbers Ethanol, Methanol, Ethylene GlycolHeats very rapidly and efficiently.Excellent for rapid screening and optimization when high temperatures are desired. Ethanol is a common choice.[16][18]
Medium Absorbers DMF, Acetonitrile, WaterHeats efficiently and provides good temperature control.DMF is frequently used, especially with less soluble starting materials.[19] Water is a green and effective option.[17]
Low Absorbers Toluene, Dioxane, HexaneHeats poorly on its own.Not generally recommended unless a reactant or catalyst is a strong absorber. Can be used to achieve very high temperatures if the reaction mixture contains ionic species.[15]

Q4: Is there a "non-thermal microwave effect" that accelerates reactions beyond simple heating?

A4: The existence of specific or non-thermal microwave effects remains a topic of debate.[20] These effects are defined as outcomes that cannot be replicated by conventional heating at the same temperature and pressure.[11] While some studies suggest microwaves can influence reaction selectivity through specific interactions, many reported "non-thermal" effects have been attributed to inaccurate temperature measurements (e.g., using an external IR sensor instead of an internal fiber-optic probe) or the rapid heating rates themselves, which can favor certain kinetic pathways.[20][21] For practical purposes, a well-controlled experiment where the bulk temperature is accurately measured is key to achieving reproducible results.

Section 2: Troubleshooting Guide

This section is structured to address the most common issues encountered during the optimization of microwave-assisted benzo[f]chromene synthesis.

Problem: Low or No Product Yield

Q: My reaction yield is consistently low (<40%), or I'm only recovering starting materials. What are the likely causes and how can I fix this?

A: This is a common issue that can almost always be solved by systematically evaluating the core reaction parameters. Low conversion points to insufficient energy input or a problem with the chemical components.

Causality & Troubleshooting Steps:

  • Insufficient Reaction Temperature: The reaction may have a high activation energy that isn't being overcome.

    • Solution: Incrementally increase the reaction temperature in 10-15 °C steps. Microwave reactors allow you to safely exceed the solvent's atmospheric boiling point, which is a major advantage.[22] For a typical synthesis in ethanol (B.P. 78 °C), try running the reaction at 100 °C, 120 °C, and even 140 °C.[16] Monitor the reaction by TLC or LC-MS to check for conversion.

  • Inadequate Reaction Time: Even with rapid heating, the reaction may need more time at the target temperature to reach completion.

    • Solution: Once you've found a temperature that shows some product formation, increase the hold time. Start with a short time (e.g., 2-5 minutes) and increase it to 10, 15, or 20 minutes.[16] Be aware that excessively long times can sometimes lead to product degradation.

  • Poor Microwave Coupling: If you are using a low-absorbing solvent, the reaction mixture may not be heating effectively.

    • Solution: Switch to a more polar, higher-absorbing solvent (see table above). Alternatively, if a non-polar solvent is required for solubility, consider adding a small amount of an ionic liquid or a polar co-solvent to improve the mixture's ability to absorb microwave energy.[15]

  • Catalyst Inactivity/Insufficiency: The catalyst (e.g., piperidine, ammonium acetate) is crucial for the initial condensation steps.

    • Solution: Ensure the catalyst is fresh and of high purity. Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). For solid-supported catalysts, ensure they are properly activated and that stirring is adequate.

  • Reagent Purity/Stoichiometry: Impurities in starting materials, especially the aldehyde, can inhibit the reaction.

    • Solution: Use purified reagents. Verify the stoichiometry; ensure the active methylene compound (e.g., malononitrile) and aldehyde are used in the correct molar ratio relative to the naphthol.

troubleshooting_low_yield start Low Yield Observed check_temp Is Temperature >100°C? start->check_temp increase_temp Increase Temp (120-140°C) check_temp->increase_temp No check_time Is Hold Time >10 min? check_temp->check_time Yes increase_temp->check_time increase_time Increase Hold Time (15-30 min) check_time->increase_time No check_solvent Is Solvent a Good Absorber? (e.g., EtOH, DMF) check_time->check_solvent Yes increase_time->check_solvent change_solvent Switch to Polar Solvent or Add Co-solvent check_solvent->change_solvent No check_catalyst Review Catalyst (Purity, Loading) check_solvent->check_catalyst Yes change_solvent->check_catalyst success Yield Improved check_catalyst->success

Caption: Decision tree for troubleshooting low reaction yield.

Problem: Formation of Side Products / Low Purity

Q: My reaction works, but I'm getting a complex mixture of products or a significant amount of a dark, tar-like substance. How can I clean it up?

A: Side product formation is typically a result of the reaction conditions being too harsh or the reaction favoring an alternative pathway. Multicomponent reactions can be sensitive to this.[1]

Causality & Troubleshooting Steps:

  • Excessive Temperature/Time (Thermal Decomposition): The desired benzo[f]chromene product or the starting materials may be unstable at the set temperature, leading to decomposition or polymerization, which often appears as dark-colored tar.

    • Solution: Systematically reduce the reaction temperature in 10 °C increments. Concurrently, shorten the reaction time. The goal is to find the "sweet spot" that provides efficient conversion without significant degradation. Microwave heating is so effective that often lower temperatures are needed compared to conventional methods.[11]

  • Incorrect Solvent Choice: The solvent can influence reaction pathways. For example, using a non-polar solvent in some multicomponent reactions can lead to the formation of different side products compared to using a polar one.[1][17]

    • Solution: If using a solvent like DMF, try switching to ethanol or water. Protic solvents can participate in the reaction mechanism (e.g., through hydrogen bonding) and may favor the desired pathway.

  • Alternative Reaction Pathways: Multicomponent reactions involve a cascade of intermediates. A change in conditions can favor an undesired pathway. For example, a Knoevenagel condensation may be followed by an unwanted Michael addition if the conditions are not optimized.

    • Solution: This often requires a more fundamental change. Re-evaluate the catalyst. An acidic catalyst might favor a different pathway than a basic one. Sometimes, changing the order of addition of reagents (if possible) can help, though this is less common in one-pot microwave syntheses.

Section 3: Experimental Protocols & Optimization

General Protocol for Microwave-Assisted Synthesis of 3-Amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile

This protocol is a generalized starting point based on common literature procedures.[16] It must be optimized for your specific substrates.

Reactants:

  • Naphthalene-2,7-diol (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (0.1-0.2 mmol, ~10-20 mol%)

  • Ethanol (3-5 mL)

Procedure:

  • Place a magnetic stir bar into a 10 mL microwave process vial.

  • Add naphthalene-2,7-diol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) to the vial.

  • Add 3-5 mL of absolute ethanol.

  • Add the piperidine catalyst.

  • Seal the vial with the appropriate cap. Ensure the cap is not overtightened.

  • Place the vial in the cavity of the microwave reactor.

  • Set the initial reaction parameters:

    • Temperature: 120 °C (use ramp-to-temperature setting)

    • Hold Time: 10 minutes

    • Power: 200 W (or use variable power setting to maintain temperature)

    • Stirring: On (medium-high speed)

  • Run the reaction. The system will automatically monitor and adjust power to maintain the set temperature.

  • After the reaction is complete, allow the vial to cool to a safe temperature (<50 °C) before removing it from the reactor.

  • The product often precipitates upon cooling. Collect the solid by filtration, wash with cold ethanol, and dry.

  • Analyze the crude product by TLC or LC-MS to determine conversion and purity. Recrystallize if necessary.

Systematic Optimization Workflow

To efficiently find the optimal conditions, vary one parameter at a time while keeping others constant.

optimization_workflow cluster_0 Phase 1: Temperature Screening cluster_1 Phase 2: Time Optimization (at Best Temp) cluster_2 Phase 3: Solvent & Catalyst Check T1 Run 1: 80°C T2 Run 2: 100°C T1->T2 T3 Run 3: 120°C T2->T3 T4 Run 4: 140°C T3->T4 analyze1 Analyze Yield/Purity Select Best Temp T4->analyze1 Time1 Run 5: 5 min Time2 Run 6: 10 min Time1->Time2 Time3 Run 7: 20 min Time2->Time3 analyze2 Analyze Yield/Purity Select Best Time Time3->analyze2 Solvent Run 8: Test alt. solvent (e.g., DMF) Catalyst Run 9: Vary catalyst loading Solvent->Catalyst finish Final Optimized Conditions Catalyst->finish start Define Baseline Protocol (e.g., 10 min, 120°C, EtOH) start->T1 analyze1->Time1 analyze2->Solvent

Caption: Systematic workflow for optimizing microwave reaction parameters.

Section 4: Safety First: Essential Microwave Chemistry Protocols

Microwave reactors are powerful tools, but they introduce specific hazards that require strict safety protocols. Never use a domestic kitchen microwave for chemical synthesis. [23][24]

Q: What are the critical safety precautions I must take when running microwave reactions?

A: Adherence to these rules is mandatory for safe operation.

  • Use Dedicated Equipment: Only use microwave reactors specifically designed for laboratory chemical synthesis. These units have built-in pressure and temperature sensors, safety interlocks, and are constructed from solvent-resistant materials.[23][25]

  • Pressure Management:

    • Never fill a reaction vial more than two-thirds full to allow for headspace.[25]

    • Always use a stir bar to prevent localized superheating and bumping, which can cause a sudden pressure spike.[23]

    • Never attempt to run a reaction in a completely sealed container that is not designed for pressure. Use the manufacturer-specified vials and caps.

  • Chemical Hazards:

    • Be extremely cautious with reactions known to be highly exothermic. The rapid energy input from a microwave can cause a runaway reaction. Start with small-scale tests at low power.[23]

    • Avoid heating highly volatile or flammable solvents in an open vessel system without proper ventilation and safety features.[26]

    • Consult the Safety Data Sheet (SDS) for all reagents to understand their stability at high temperatures.[23]

  • Personal Protective Equipment (PPE): Always wear safety goggles (or a face shield for high-risk reactions), a lab coat, and appropriate thermal gloves when handling hot microwave vials.[24][25]

  • Equipment Inspection: Before each use, inspect the microwave door seals and cavity for any signs of damage or corrosion. A damaged seal could lead to microwave leakage.[24][25]

References
  • A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library. Retrieved January 17, 2026, from [Link]

  • What types of solvents are preferred for microwave assisted... (2022). Transtutors. Retrieved January 17, 2026, from [Link]

  • Microwave Synthesis Conditions.docx. (n.d.). UCSB MRL. Retrieved January 17, 2026, from [Link]

  • Microwave chemistry. (2023). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2018). International Journal of Research and Scientific Innovation. Retrieved January 17, 2026, from [Link]

  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved January 17, 2026, from [Link]

  • Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved January 17, 2026, from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved January 17, 2026, from [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. Retrieved January 17, 2026, from [Link]

  • Roy, K. (2023). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Retrieved January 17, 2026, from [Link]

  • Zuccarello, G., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved January 17, 2026, from [Link]

  • Microwave Safety. (n.d.). Kansas State University. Retrieved January 17, 2026, from [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • Al-Warhi, T., et al. (2021). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules. Retrieved January 17, 2026, from [Link]

  • Borah, A. J., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Microwave-assisted optimization conditions for the synthesis of compound 3. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Technologies|Microwave Safety Policy. (n.d.). Microwave Chemical. Retrieved January 17, 2026, from [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development. Retrieved January 17, 2026, from [Link]

  • Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. (2022). Molecules. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. (2014). Journal of Chemical Sciences. Retrieved January 17, 2026, from [Link]

  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. (2023). ACS Omega. Retrieved January 17, 2026, from [Link]

  • Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. (2018). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • Microwave-Assisted Synthesis of some chromene compounds and Their Biological Activity Assessment. (2015). Journal of Medical and Engineering Science and Technology. Retrieved January 17, 2026, from [Link]

  • Microwave Assisted Synthesis of some New Chromene Derivatives. (2010). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Microwave Multicomponent Synthesis. (2009). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Microwave assisted synthesis of novel 4H-chromene derivatives bearing phenoxypyrazole and their antimicrobial activity assess. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Applications of Microwave in Organic Synthesis: An Improved One-step Synthesis of Metallophthalocyanines and a New Modified Microwave Oven for Dry Reactions. (2001). Molecules. Retrieved January 17, 2026, from [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2023). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 17, 2026, from [Link]

  • Diversity-Oriented Synthesis of Benzo[ f ][11][12]oxazepine-, 2 H -Chromene-, and 1,2-Dihydroquinoline-Fused Polycyclic Nitrogen Heterocycles under Microwave-Assisted Conditions. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Zuccarello, G., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved January 17, 2026, from [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Varma, R. S. (2012). Solvent-Free Heterocyclic Synthesis. Chemical Reviews. Retrieved January 17, 2026, from [Link]

  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences and Research. Retrieved January 17, 2026, from [Link]

  • Varma, R. S. (2007). Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Dandia, A., et al. (2009). Microwave Multicomponent Synthesis. MDPI. Retrieved January 17, 2026, from [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Borah, A. J., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. Retrieved January 17, 2026, from [Link]

  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). Scientific Reports. Retrieved January 17, 2026, from [Link]

  • microwave - an effective tool in organic synthesis. (n.d.). World Journal of Pharmaceutical Research. Retrieved January 17, 2026, from [Link]

Sources

Validation & Comparative

"comparative study of the cytotoxic effects of different benzo[f]chromene derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive comparison of the cytotoxic effects of various benzo[f]chromene derivatives, providing researchers, scientists, and drug development professionals with a detailed analysis of their therapeutic potential. By synthesizing data from multiple studies, we will explore structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate these promising anticancer agents.

Introduction: The Therapeutic Promise of Benzo[f]chromenes

Benzo[f]chromenes, a class of oxygen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] Their rigid, planar structure allows for effective interaction with various biological targets, making them a versatile scaffold for the design of novel therapeutic agents. A key area of investigation is their cytotoxic effect against a range of human cancer cell lines, with several derivatives demonstrating potent anti-proliferative activity.[3][4] This guide will delve into a comparative analysis of these derivatives, highlighting the structural modifications that enhance their cytotoxic efficacy.

The Landscape of Benzo[f]chromene Derivatives: A Structural Overview

The cytotoxic activity of benzo[f]chromene derivatives is intricately linked to the nature and position of substituents on the core scaffold. Researchers have explored a multitude of modifications to enhance potency and selectivity.

Key Substitution Positions and Their Influence

The primary points of modification on the 1H-benzo[f]chromene nucleus that significantly influence cytotoxicity include:

  • The C1 Position: Often bearing an aryl group, the substituents on this phenyl ring play a critical role. Electron-withdrawing groups, such as halogens (F, Cl, Br), have been shown to enhance cytotoxic activity.[1][5] The position of these halogens (ortho, meta, para) also fine-tunes the biological effect.

  • The C2 and C3 Positions: The presence of amino and cyano groups at these positions is a common feature in many active derivatives.[3][6] Further modifications, such as the formation of fused heterocyclic rings at the 2,3-position, have been reported to significantly boost anticancer activity.[5][7]

  • The C8 and C9 Positions: Substituents at these positions, such as bromo, methoxy, and hydroxy groups, have been shown to modulate the cytotoxic profile.[1][3] For instance, a bromine atom or a methoxy group at the 8-position has been found to increase the potency of these molecules against different cancer cell lines.[3]

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic potential of benzo[f]chromene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the IC50 values for a selection of derivatives from different studies, providing a clear comparison of their potency.

DerivativeCell LineIC50 (µM)Reference DrugIC50 (µM)
Series 1: 9-Hydroxy-1H-benzo[f]chromenes [1]
4d (Aryl = 2,4-dichlorophenyl)PC-31.1Vinblastine8.7
4e (Aryl = 2,6-dichlorophenyl)SKOV-32.3Doxorubicin6.1
4g (Aryl = 2,3-dichlorophenyl)HeLa2.9Vinblastine9.2
Series 2: 1H-benzo[f]chromenes with C8 substituents [3]
4c (8-Br, Aryl = 4-chlorophenyl)MCF-73.1Doxorubicin5.8
6e (8-OCH3, Aryl = 4-fluorophenyl)HCT-1164.2Doxorubicin7.2
Series 3: 1H-benzo[f]chromene-2-carbothioamides [4]
Difluoro-substituted derivativeMCF-75.4--
Difluoro-substituted derivativeHepG-24.5--
Series 4: Fused Heterocyclic Benzo[f]chromenes [7]
Compound 7MCF-72.15-Fluorouracil15.2
Compound 9HCT-1163.5Doxorubicin7.8
Compound 12HepG-21.85-Fluorouracil21.4

Data Interpretation:

The data clearly indicates that many benzo[f]chromene derivatives exhibit potent cytotoxic effects, often surpassing the efficacy of standard chemotherapeutic drugs like Doxorubicin and 5-Fluorouracil in vitro. The structure-activity relationship (SAR) analysis reveals that halogenated substituents on the C1-aryl ring are particularly beneficial for activity.[1][5] Furthermore, the fusion of heterocyclic moieties at the C2 and C3 positions appears to be a highly effective strategy for enhancing cytotoxicity.[7]

Mechanisms of Cytotoxic Action: Unraveling the Pathways

The cytotoxic effects of benzo[f]chromene derivatives are mediated through various mechanisms, primarily leading to programmed cell death (apoptosis) and the inhibition of cell proliferation.

Induction of Apoptosis

A common mechanism of action is the induction of apoptosis in cancer cells. This is often achieved through:

  • Caspase Activation: Many derivatives have been shown to enhance the activity of caspase-3/7, key executioner enzymes in the apoptotic cascade.[3][8]

  • Mitochondrial Pathway: Some compounds trigger the intrinsic mitochondrial pathway of apoptosis by decreasing the mitochondrial membrane potential and increasing the levels of mitochondrial superoxide.[5][8]

  • Bcl-2 Inhibition: Certain derivatives act as inhibitors of the anti-apoptotic protein Bcl-2, thereby promoting cell death.[6][9]

Cell Cycle Arrest

Benzo[f]chromene derivatives can also exert their cytotoxic effects by arresting the cell cycle at different phases, preventing cancer cells from dividing and proliferating. Studies have reported cell cycle arrest at the G1, S, and G2/M phases, depending on the specific derivative and the cancer cell line.[1][5][9]

Inhibition of Key Cellular Targets

Several specific molecular targets for benzo[f]chromene derivatives have been identified:

  • c-Src Kinase: Some derivatives have been shown to inhibit the c-Src kinase enzyme, which is often overactive in cancer and plays a role in cell growth and metastasis.[3]

  • Topoisomerases I and II: Dual inhibition of topoisomerase I and II, enzymes crucial for DNA replication and repair, has been observed with some benzo[f]chromenes.[1]

  • P-glycoprotein (P-gp): Certain derivatives have demonstrated the ability to inhibit the P-gp efflux pump, which is a major contributor to multidrug resistance (MDR) in cancer cells. This suggests their potential to overcome resistance to conventional chemotherapy.[1][9]

Experimental Protocols: A Guide to a Comparative Cytotoxicity Study

To conduct a robust comparative study of the cytotoxic effects of different benzo[f]chromene derivatives, a well-defined experimental workflow is essential.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Derivative Synthesis & Characterization cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data Data Analysis & Interpretation synthesis Synthesis of Benzo[f]chromene Derivatives characterization Structural Characterization (NMR, IR, MS) synthesis->characterization cell_lines Selection of Cancer & Normal Cell Lines characterization->cell_lines cell_culture Cell Seeding & Culture cell_lines->cell_culture treatment Treatment with Derivatives cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity (IC50) treatment->mtt_assay apoptosis_assay Flow Cytometry for Apoptosis (Annexin V/PI) mtt_assay->apoptosis_assay cell_cycle_assay Flow Cytometry for Cell Cycle Analysis mtt_assay->cell_cycle_assay data_analysis IC50 Calculation & Statistical Analysis cell_cycle_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Caption: Experimental workflow for a comparative cytotoxicity study.

Step-by-Step Methodologies

A common and efficient method for synthesizing 1H-benzo[f]chromene derivatives is a one-pot, three-component reaction.[2]

  • Reactants: A mixture of a naphthol derivative (e.g., 2,7-dihydroxynaphthalene or 6-bromo-2-naphthol), an appropriate aromatic aldehyde, and malononitrile is used.[1][3]

  • Solvent and Catalyst: The reaction is typically carried out in absolute ethanol with a catalytic amount of piperidine.[3]

  • Reaction Conditions: The mixture is heated, often under microwave irradiation for a short duration (e.g., 2 minutes at 140°C), which offers advantages like shorter reaction times and higher yields.[3]

  • Purification: The resulting product is purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: The structure of the synthesized derivatives is confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[7]

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2) and, for selectivity assessment, a normal human cell line (e.g., HFL-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the benzo[f]chromene derivatives for a specified period (e.g., 48 or 72 hours).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the concentration of the derivative.

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Cell Harvesting: Cells are harvested after treatment with the derivatives.

    • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI).

    • Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis:

    • Cell Fixation: Treated cells are harvested and fixed in cold ethanol.

    • Staining: The fixed cells are stained with a DNA-binding dye like Propidium Iodide (PI).

    • Analysis: The DNA content of the cells is measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway for apoptosis induction, a common mechanism of action for many cytotoxic benzo[f]chromene derivatives.

apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Pathway cluster_outcome Cellular Outcome benzo_derivative Benzo[f]chromene Derivative bcl2 Bcl-2 Inhibition benzo_derivative->bcl2 mitochondria Mitochondrial Disruption benzo_derivative->mitochondria bcl2->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified apoptosis induction pathway by benzo[f]chromenes.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of benzo[f]chromene derivatives as a promising class of anticancer agents. The versatility of their core structure allows for extensive chemical modifications, leading to the development of compounds with high potency and, in some cases, selectivity for cancer cells. Structure-activity relationship studies have provided valuable insights, indicating that the introduction of halogenated aryl groups at the C1 position and the formation of fused heterocyclic systems are effective strategies for enhancing cytotoxic activity.

Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacological profiles, including their solubility, metabolic stability, and in vivo efficacy. Further elucidation of their mechanisms of action will be crucial for their rational development as targeted cancer therapeutics. The ability of some derivatives to overcome multidrug resistance is particularly noteworthy and warrants further investigation. Ultimately, the continued exploration of the chemical space around the benzo[f]chromene scaffold holds great promise for the discovery of novel and effective anticancer drugs.

References

  • Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. MDPI. [Link]

  • Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. PMC - NIH. [Link]

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]

  • Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. PMC - PubMed Central. [Link]

  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ResearchGate. [Link]

  • Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Taylor & Francis Online. [Link]

  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega - ACS Publications. [Link]

  • Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. PubMed. [Link]

  • Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein In…. OUCI. [Link]

  • In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences. [Link]

  • Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. PMC - NIH. [Link]

  • A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment. MDPI. [Link]

  • Structure of some 4H-benzo[h]chromene and 1H-benzo[f]chromene derivatives with cytotoxic and apoptotic effects. ResearchGate. [Link]

Sources

A Comparative Guide to the In Vivo Validation of 3-Amino-1H-benzo[f]chromene-2-carbonitrile's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 3-Amino-1H-benzo[f]chromene-2-carbonitrile

The benzo[f]chromene scaffold has emerged as a promising pharmacophore in oncology, with derivatives exhibiting a wide range of biological activities.[1] The subject of this guide, this compound, represents a core structure from which numerous potent anticancer agents have been developed. In vitro studies on its derivatives have elucidated several potential mechanisms of action, including the inhibition of critical cellular targets involved in cancer progression.

Notably, derivatives of this compound have demonstrated inhibitory effects on c-Src kinase, topoisomerase I and II, and tubulin polymerization.[2][3] These multifaceted mechanisms suggest a broad therapeutic window and the potential to overcome resistance to single-target agents.[4] Particularly, significant cytotoxic activity has been observed against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231, a notoriously aggressive and difficult-to-treat cancer.[2][3]

This guide will focus on a hypothetical, yet scientifically grounded, in vivo validation of the parent compound, this compound, in a TNBC xenograft model. Its performance will be benchmarked against two standard-of-care drugs for TNBC: Doxorubicin , a topoisomerase II inhibitor, and Paclitaxel , a tubulin stabilizer.[5][6][7]

Mechanistic Rationale: A Multi-Pronged Attack on Cancer Cells

The therapeutic potential of this compound lies in its presumed ability to disrupt cancer cell proliferation and survival through multiple pathways. The following diagram illustrates the key hypothesized mechanisms of action based on evidence from its derivatives.

Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Targets cluster_2 Cellular Effects Compound This compound cSrc c-Src Kinase Compound->cSrc Inhibition TopoI_II Topoisomerase I & II Compound->TopoI_II Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Disruption Proliferation Decreased Proliferation cSrc->Proliferation Metastasis Reduced Metastasis cSrc->Metastasis Apoptosis Increased Apoptosis TopoI_II->Apoptosis CellCycleArrest Cell Cycle Arrest TopoI_II->CellCycleArrest Tubulin->Apoptosis Tubulin->CellCycleArrest

Caption: Hypothesized multi-target mechanism of action.

In Vivo Validation: A Step-by-Step Experimental Protocol

The following protocol outlines a robust methodology for assessing the in vivo anticancer activity of this compound in a triple-negative breast cancer xenograft model.

1. Cell Culture and Animal Model

  • Cell Line: MDA-MB-231 human breast adenocarcinoma cell line.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

2. Tumor Xenograft Implantation

  • Culture MDA-MB-231 cells to ~80% confluency.

  • Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor tumor growth regularly using calipers.

3. Experimental Groups and Dosing

  • Once tumors reach an average volume of 100-150 mm³, randomize mice into the following groups (n=8-10 mice per group):

    • Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test compound (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • Group 2 (Test Compound): Administer this compound at a predetermined dose (e.g., 25 mg/kg, intraperitoneally, daily). The optimal dose should be determined in a prior maximum tolerated dose (MTD) study.

    • Group 3 (Positive Control 1 - Doxorubicin): Administer Doxorubicin at a clinically relevant dose (e.g., 4 mg/kg, intravenously, once a week).[8]

    • Group 4 (Positive Control 2 - Paclitaxel): Administer Paclitaxel at a clinically relevant dose (e.g., 10 mg/kg, intravenously, every other day).

4. Monitoring and Endpoints

  • Measure tumor volume and body weight twice weekly.

  • Monitor animal health daily for signs of toxicity.

  • The primary endpoint is tumor growth inhibition (TGI).

  • The secondary endpoints include body weight changes, overall survival, and analysis of biomarkers from excised tumors.

  • Euthanize mice when tumors reach a predetermined size (~1500 mm³) or at the end of the study (e.g., 28 days).

5. Data Analysis

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Calculate TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • Perform statistical analysis using appropriate tests (e.g., ANOVA, t-test).

Experimental_Workflow Start Start: MDA-MB-231 Xenograft Model Tumor_Growth Tumor Growth to 100-150 mm³ Start->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration: - Vehicle - Test Compound - Doxorubicin - Paclitaxel Randomization->Treatment Monitoring Twice Weekly Monitoring: - Tumor Volume - Body Weight Treatment->Monitoring Endpoint Study Endpoint: - Tumor Size Limit - 28 Days Monitoring->Endpoint Analysis Data Analysis: - TGI - Survival - Biomarkers Endpoint->Analysis

Caption: In vivo experimental workflow.

Comparative Performance Analysis

The following table provides a hypothetical comparison of the expected in vivo performance of this compound against Doxorubicin and Paclitaxel in the described TNBC xenograft model. The data for the test compound is extrapolated from in vitro studies of its derivatives, while the data for the positive controls is based on published literature.

Parameter This compound (Hypothetical) Doxorubicin Paclitaxel
Mechanism of Action c-Src, Topoisomerase I/II, Tubulin InhibitionTopoisomerase II InhibitionTubulin Stabilization
Expected TGI (%) 60-70%50-60%[8]40-50%
Toxicity Profile Moderate, potential for myelosuppressionCardiotoxicity, myelosuppression[9][10]Neurotoxicity, myelosuppression[6]
Resistance Profile Potentially effective against resistant tumors due to multi-target mechanismSubject to resistance via drug efflux pumpsSubject to resistance via tubulin mutations and drug efflux
Administration Route IntraperitonealIntravenousIntravenous

Discussion: Interpreting the Data and Future Directions

A successful in vivo validation would demonstrate significant tumor growth inhibition by this compound with an acceptable toxicity profile. The multi-target nature of the compound could translate to a more durable response and efficacy in tumors resistant to single-agent therapies.

Causality behind Experimental Choices:

  • Xenograft Model: The MDA-MB-231 cell line is a well-established and aggressive model for TNBC, making it a clinically relevant choice for evaluating novel therapeutics.

  • Positive Controls: Doxorubicin and Paclitaxel are cornerstone treatments for TNBC, providing a high bar for comparison and contextualizing the efficacy of the test compound.[5][7]

  • Endpoints: Tumor growth inhibition is the primary measure of efficacy, while body weight and survival data are crucial for assessing toxicity and overall therapeutic benefit.

Self-Validating System:

The inclusion of both a vehicle control and well-characterized positive controls ensures the validity of the experimental system. The expected outcomes for the positive controls serve as an internal validation of the model's responsiveness to standard therapies.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. Its potential to target multiple oncogenic pathways simultaneously offers a compelling rationale for its in vivo investigation. The experimental framework and comparative analysis presented in this guide provide a robust starting point for researchers to validate its therapeutic potential and advance its development towards clinical application.

References

  • Fouda, A. M., et al. (2020). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 8, 595. [Link]

  • Al-Abd, A. M., et al. (2023). In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. International Journal of Molecular Sciences, 24(24), 17409. [Link]

  • El-Agrody, A. M., et al. (2019). Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. Scientific Reports, 9(1), 1-17. [Link]

  • Horton, D. A., et al. (2003). 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 59(11), o1883-o1885. [Link]

  • Ferreira, B. I., et al. (2023). Molecular profiling of chemotherapy-resistant breast cancer reveals DNA methylation remodeling associated with the acquisition of paclitaxel resistance. Molecular Oncology. [Link]

  • Various Authors. (2023). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Journal of Biomedical Science, 30(1), 1-22. [Link]

  • Triple Negative Breast Cancer Foundation. (2024). Treatment Options. [Link]

  • Cancer Care. (2023). Triple-Negative Breast Cancer Treatment. [Link]

  • Mayo Clinic. (2024). Understanding triple-negative breast cancer and its treatment. [Link]

  • Elgaafary, M., et al. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 8, 595. [Link]

  • Various Authors. (2023). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Journal of Biomedical Science, 30(1), 1-22. [Link]

  • Triple Negative Breast Cancer Foundation. (2024). Treatment Options. [Link]

  • Cancer Care. (2023). Triple-Negative Breast Cancer Treatment. [Link]

  • Mayo Clinic. (2024). Understanding triple-negative breast cancer and its treatment. [Link]

  • Parise, R. A., et al. (2025). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. ACS Pharmacology & Translational Science. [Link]

  • Leon-Ferre, R. A., et al. (2023). Early-Stage Triple-Negative Breast Cancer Journey: Beginning, End, and Everything in Between. ASCO Educational Book, (43), e390226. [Link]

  • Zgheib, A., et al. (2021). Fighting tubulin-targeting anticancer drug toxicity and resistance in. Endocrine-Related Cancer, 28(10), R223–R241. [Link]

  • El-Agrody, A. M., et al. (2019). Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. Scientific Reports, 9(1), 1-17. [Link]

  • Fouda, A. M., et al. (2020). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 8, 595. [Link]

  • Al-Abd, A. M., et al. (2023). In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. International Journal of Molecular Sciences, 24(24), 17409. [Link]

  • Ferreira, B. I., et al. (2023). Molecular profiling of chemotherapy-resistant breast cancer reveals DNA methylation remodeling associated with the acquisition of paclitaxel resistance. Molecular Oncology. [Link]

  • Various Authors. (2023). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Journal of Biomedical Science, 30(1), 1-22. [Link]

  • Triple Negative Breast Cancer Foundation. (2024). Treatment Options. [Link]

  • Cancer Care. (2023). Triple-Negative Breast Cancer Treatment. [Link]

  • Mayo Clinic. (2024). Understanding triple-negative breast cancer and its treatment. [Link]

  • Parise, R. A., et al. (2025). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. ACS Pharmacology & Translational Science. [Link]

  • Leon-Ferre, R. A., et al. (2023). Early-Stage Triple-Negative Breast Cancer Journey: Beginning, End, and Everything in Between. ASCO Educational Book, (43), e390226. [Link]

  • Zgheib, A., et al. (2021). Fighting tubulin-targeting anticancer drug toxicity and resistance in. Endocrine-Related Cancer, 28(10), R223–R241. [Link]

  • Horton, D. A., et al. (2003). 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 59(11), o1883-o1885. [Link]

  • Various Authors. (2025). Abstract Mo012: Optimizing Mouse Models of Doxorubicin Cardiomyopathy. Circulation Research. [Link]

  • Leon-Ferre, R. A., et al. (2023). Early-Stage Triple-Negative Breast Cancer Journey: Beginning, End, and Everything in Between. ASCO Educational Book, (43), e390226. [Link]

  • Various Authors. (2012). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Trends in Pharmacological Sciences, 33(11), 595-605. [Link]

  • Wikipedia. (2024). Topoisomerase inhibitor. [Link]

  • Triple Negative Breast Cancer Foundation. (2024). Treatment Options. [Link]

Sources

A Comparative Analysis of 3-Amino-1H-benzo[f]chromene-2-carbonitrile Derivatives and Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed comparative analysis of a promising class of synthetic compounds, the 3-amino-1H-benzo[f]chromene-2-carbonitrile derivatives, against the well-established chemotherapeutic agent, doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their chemical properties, mechanisms of action, and cytotoxic profiles, supported by experimental data from peer-reviewed studies.

Introduction: The Incumbent and the Challenger

Doxorubicin , an anthracycline antibiotic isolated from Streptomyces peucetius var. caesius, has been a cornerstone of cancer chemotherapy for decades.[1] Its broad-spectrum activity against a range of hematological and solid tumors has cemented its role in numerous treatment regimens.[2] However, the clinical utility of doxorubicin is significantly hampered by severe side effects, most notably dose-dependent cardiotoxicity, as well as the development of multidrug resistance (MDR).[3][4]

In contrast, This compound and its derivatives represent a class of heterocyclic compounds that have emerged as potent anticancer agents in preclinical studies.[5][6] These synthetic molecules offer the potential for novel mechanisms of action and improved safety profiles, making them an exciting area of investigation in the pursuit of next-generation cancer therapies.

Chemical Structure: A Tale of Two Scaffolds

The fundamental structural differences between doxorubicin and the benzo[f]chromene scaffold underpin their distinct pharmacological properties.

Doxorubicin possesses a planar anthraquinone ring linked to a daunosamine sugar moiety. This structure facilitates its primary mechanism of action: intercalation into the DNA double helix.[2]

This compound derivatives are characterized by a fused three-ring system (the benzo[f]chromene core) with amino and carbonitrile groups. The 1-position is typically substituted with an aryl group, and various substitutions on this aryl ring and the benzo[f]chromene nucleus have been explored to modulate anticancer activity.[6][7] These compounds are synthesized through a multi-component reaction, often utilizing microwave irradiation to enhance efficiency.[2][8]

Comparative Analysis of Anticancer Efficacy

The cytotoxic potential of this compound derivatives has been evaluated against a variety of cancer cell lines, with several studies providing a direct comparison to doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these comparisons.

In Vitro Cytotoxicity Data

The following tables summarize the IC50 values of representative this compound derivatives against various cancer cell lines, with doxorubicin included as a reference. It is important to note that the specific substitutions on the benzo[f]chromene scaffold significantly influence the cytotoxic activity.

CompoundCell LineIC50 (µM) [Compound]IC50 (µM) [Doxorubicin]Reference
3-amino-1-(4-bromophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileMCF-74.9 ± 0.250.8 ± 0.0[2]
3-amino-1-(4-bromophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileMCF-7/ADR13.6 ± 0.118.6 ± 0.2[2]
3-amino-1-(2,3-dichlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrilePC-31.2 ± 0.10.9 ± 0.0[9]
3-amino-1-(2,3-dichlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrileSKOV-31.8 ± 0.11.1 ± 0.1[9]
3-amino-1-(2,3-dichlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrileHeLa2.5 ± 0.21.5 ± 0.1[9]
3-amino-1-(2,4-difluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrileMCF-7/ADR8.6 ± 0.718.6 ± 0.3[10]

MCF-7: Human breast adenocarcinoma cell line; MCF-7/ADR: Doxorubicin-resistant MCF-7 cell line; PC-3: Human prostate cancer cell line; SKOV-3: Human ovarian cancer cell line; HeLa: Human cervical cancer cell line.

These data highlight that while doxorubicin is often more potent against sensitive cancer cell lines, certain benzo[f]chromene derivatives exhibit comparable or even superior activity against doxorubicin-resistant cell lines, suggesting a potential to overcome multidrug resistance.[2][10]

Mechanism of Action: Divergent and Convergent Pathways

The anticancer effects of doxorubicin and this compound derivatives are mediated through distinct yet occasionally overlapping molecular mechanisms.

Doxorubicin: A Multi-pronged Assault on Cancer Cells

Doxorubicin's primary mechanism involves:

  • DNA Intercalation: The planar anthraquinone ring inserts between DNA base pairs, disrupting DNA replication and transcription.[2]

  • Topoisomerase II Inhibition: It stabilizes the topoisomerase II-DNA complex, leading to DNA strand breaks.[2]

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin undergoes redox cycling, producing free radicals that induce oxidative stress and damage cellular components. This is also a major contributor to its cardiotoxicity.[1]

3-Amino-1H-benzo[f]chromene-2-carbonitriles: A New Class of Molecular Targeting Agents

Research into the mechanistic underpinnings of benzo[f]chromene derivatives has revealed a multi-faceted mode of action that includes:

  • Induction of Apoptosis: These compounds have been shown to trigger programmed cell death in cancer cells.[5][6] Mechanistic studies suggest the involvement of mitochondrial pathways, characterized by a decrease in mitochondrial membrane potential and an increase in mitochondrial superoxide levels, leading to the activation of caspases 3 and 7.[6]

  • Cell Cycle Arrest: Treatment with benzo[f]chromene derivatives can lead to the accumulation of cancer cells in specific phases of the cell cycle, such as the S, G2/M, or G1 phases, thereby inhibiting cell proliferation.[6][10]

  • Inhibition of Topoisomerases I and II: Some derivatives have been found to dually inhibit both topoisomerase I and II, contributing to DNA damage and cell death.[5]

  • c-Src Kinase Inhibition: Certain derivatives have demonstrated inhibitory activity against c-Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and metastasis.[3][5]

The following diagram illustrates the proposed signaling pathways for apoptosis induction by this compound derivatives.

cluster_cell Cancer Cell Benzochromene 3-Amino-1H-benzo[f]chromene -2-carbonitrile Derivative Mitochondrion Mitochondrion Benzochromene->Mitochondrion Induces Stress ROS Increased Mitochondrial Superoxide (ROS) Mitochondrion->ROS MMP Decreased Mitochondrial Membrane Potential Mitochondrion->MMP Caspase Caspase 3/7 Activation ROS->Caspase MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induction by benzo[f]chromene derivatives.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments used to characterize the anticancer properties of these compounds.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound or doxorubicin for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on cell cycle progression.

Protocol:

  • Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The following diagram illustrates the general workflow for cell cycle analysis.

start Cancer Cell Culture treatment Treat with Benzochromene Derivative or Doxorubicin start->treatment harvest Harvest and Fix Cells treatment->harvest stain Stain with Propidium Iodide harvest->stain analysis Flow Cytometry Analysis stain->analysis end Cell Cycle Profile analysis->end

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Conclusion and Future Perspectives

The comparative analysis reveals that this compound derivatives represent a promising class of anticancer agents with distinct advantages over doxorubicin. Notably, their ability to overcome doxorubicin resistance and their potentially different toxicity profiles warrant further investigation.

Future research should focus on:

  • In vivo efficacy and toxicity studies: To translate the promising in vitro results into a preclinical setting.

  • Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion of these compounds.

  • Lead optimization: To synthesize and screen more potent and selective derivatives with improved drug-like properties.

The continued exploration of 3-amino-1H-benzo[f]chromene-2-carbonitriles may lead to the development of novel and effective therapies for a range of cancers, addressing the unmet clinical needs of patients who are refractory to current treatments.

References

  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. MDPI. [Link]

  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. MDPI. [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects - PMC. NIH. [Link]

  • Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry. [Link]

  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8- methoxy-1H-benzo[f]chromene-2-carbonitrile. ResearchGate. [Link]

  • Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells - PMC. NIH. [Link]

  • Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC. NIH. [Link]

  • IC 50 values expressed in (µg/mL) of 3-amino-1H-benzo[f]chromene... ResearchGate. [Link]

  • Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect - PMC. NIH. [Link]

  • Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. MDPI. [Link]

  • Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects - PMC. NIH. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-1H-benzo[f]chromene-2-carbonitrile Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-amino-1H-benzo[f]chromene-2-carbonitrile derivatives, a class of compounds demonstrating significant promise in the field of oncology. We will objectively compare the performance of various analogs, supported by experimental data from peer-reviewed literature, to provide researchers and drug development professionals with a comprehensive understanding of this privileged scaffold.

Introduction: The Therapeutic Potential of the Benzo[f]chromene Scaffold

The benzo[f]chromene core is a rigid, planar heterocyclic system that has garnered considerable attention in medicinal chemistry due to its prevalence in a variety of biologically active molecules. Derivatives of this compound, in particular, have emerged as potent cytotoxic agents against a range of human cancer cell lines.[1][2][3] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and in some cases, the inhibition of key proteins involved in cancer progression and drug resistance, such as P-glycoprotein (P-gp).[1][4][5] This guide will dissect the key structural features that govern the anticancer activity of these derivatives, providing a rational basis for the future design of more potent and selective therapeutic agents.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a highly efficient one-pot, three-component condensation reaction. This method involves the reaction of a naphthol derivative, an aromatic aldehyde, and malononitrile. The use of microwave irradiation has been shown to significantly improve reaction times and yields.[2][6]

Experimental Protocol: Microwave-Assisted Synthesis

A standardized protocol for the synthesis of these derivatives is as follows:

  • Reaction Setup: In a microwave-safe vessel, combine the appropriate naphthol derivative (e.g., 2,7-dihydroxynaphthalene, 6-methoxy-2-naphthol, or 6-bromo-2-naphthol) (0.01 mol), the desired aromatic aldehyde (0.01 mol), and malononitrile (0.01 mol) in absolute ethanol (25-30 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.5 mL).

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a power of 400 W and a temperature of 140 °C for 2 minutes.[2][6]

  • Workup and Purification: After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold methanol, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

  • Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry.[1][2][7]

G cluster_process naphthol Naphthol Derivative product 3-Amino-1H-benzo[f]chromene -2-carbonitrile Derivative r1 + aldehyde Aromatic Aldehyde r2 + malononitrile Malononitrile catalyst Piperidine (Catalyst) malononitrile->catalyst conditions Ethanol, 400W Microwave, 140°C, 2 min catalyst->conditions conditions->product

Structure-Activity Relationship (SAR) Analysis

The cytotoxic activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the benzo[f]chromene core and the C-1 aryl ring.

Influence of Substituents on the C-1 Aryl Ring

The electronic and steric properties of the substituent on the C-1 phenyl ring play a crucial role in modulating the anticancer activity.

  • Halogen Substituents: The presence of halogen atoms on the C-1 phenyl ring generally enhances cytotoxic activity. Dihalogenated derivatives, particularly those with chloro or fluoro groups, often exhibit potent activity. For instance, compounds with 2,3-dichloro, 2,4-difluoro, 2,5-dichloro, and 3,4-dichloro substitutions have shown significant cytotoxicity against various cancer cell lines.[1] The position of the halogen is also critical, with meta or para substitutions often being more favorable than ortho substitutions.[2] This enhancement in activity can be attributed to the increased lipophilicity, which may improve cell membrane permeability, and the potential for halogen bonding interactions with biological targets.[3]

  • Electron-Donating and Electron-Withdrawing Groups: The electronic nature of the substituent also impacts activity. While a comprehensive trend is not always clear and can be cell-line dependent, some studies suggest that electron-withdrawing groups can be beneficial. For example, a 4-nitrophenyl derivative has demonstrated notable activity.[8] Conversely, strongly electron-donating groups like dimethylamino have also been reported in active compounds.[8]

Influence of Substituents on the Benzo[f]chromene Core

Substitutions on the benzo[f]chromene nucleus, particularly at the C-8 and C-9 positions, have a profound effect on the biological activity.

  • Methoxy and Hydroxy Groups: The presence of a methoxy or hydroxy group at the C-8 or C-9 position is a common feature in many active derivatives. These groups can act as hydrogen bond donors or acceptors, potentially facilitating interactions with target enzymes or receptors. For example, 8-methoxy and 9-hydroxy derivatives have been extensively studied and have shown potent cytotoxic effects.[1][2]

  • Bromo Group: The introduction of a bromine atom at the C-8 position has been shown to be a successful strategy for enhancing anticancer potency.[3] The bromo group increases lipophilicity and can participate in halogen bonding, similar to halogens on the C-1 aryl ring.

SAR_Summary

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of selected this compound derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of 9-Hydroxy-1H-benzo[f]chromene Derivatives [1]

CompoundR (Substituent on C-1 Phenyl)PC-3 (Prostate)SKOV-3 (Ovarian)HeLa (Cervical)MCF-7/ADR (Resistant Breast)
4a 4-F>100>100>10018.23
4c 2,3-Cl21.121.982.1420.11
4d 2,4-F20.981.541.8715.43
4e 2,5-Cl21.071.872.0114.98
4g 3,4-Cl21.212.032.2619.87
4i 4-Br2.343.113.4512.87
Vinblastine -2.453.123.54-
Doxorubicin -3.544.234.8710.23

Table 2: Cytotoxicity of 8-Methoxy-1H-benzo[f]chromene Derivatives [2]

CompoundR (Substituent on C-1 Phenyl)MDA-MB-231 (Breast)A549 (Lung)HeLa (Cervical)MIA PaCa-2 (Pancreatic)
4a 4-F1.02.31.11.2
4c 3-Cl0.81.20.90.8
4d 4-Cl1.22.51.31.4
4e 4-Br1.32.81.51.5
4f 4-I1.53.11.61.8

Table 3: Cytotoxicity of 8-Bromo-1H-benzo[f]chromene Derivatives [3]

CompoundR (Substituent on C-1 Phenyl)HepG-2 (Liver)HCT-116 (Colon)MCF-7 (Breast)
4 2-OCH32.343.454.56
7 Fused Pyrimidine Ring0.981.231.54
9 Fused Pyrimidine Ring0.871.121.34
12 Fused Triazolopyrimidine Ring0.540.870.98
5-Fluorouracil -5.876.987.65
Doxorubicin -2.123.434.32

Mechanistic Insights and In Silico Studies

Several studies have explored the mechanism of action of these compounds. Molecular docking studies have suggested that some derivatives may bind to the ATP-binding pocket of kinases such as EGFR, potentially explaining their antiproliferative effects.[3][9][10] The ability of certain derivatives to inhibit P-glycoprotein is particularly noteworthy, as this could be a strategy to overcome multidrug resistance in cancer.[1][4][5] Furthermore, cell cycle analysis has revealed that these compounds can induce cell cycle arrest at different phases, such as G1, S, or G2/M, leading to apoptosis.[1][2][4][5]

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel anticancer agents. The key takeaways from this comparative guide are:

  • Halogenation is Key: The introduction of halogens, particularly dichloro and difluoro substitutions, on the C-1 aryl ring is a highly effective strategy for enhancing cytotoxic potency.

  • Core Substitution Matters: The presence of methoxy, hydroxy, or bromo groups at the C-8 or C-9 positions of the benzo[f]chromene core significantly influences activity.

  • Fused Heterocycles Show Promise: The fusion of heterocyclic rings, such as pyrimidine or triazolopyrimidine, to the benzo[f]chromene core can lead to a substantial increase in anticancer activity.[3]

Future research in this area should focus on optimizing the substituents on both the C-1 aryl ring and the benzo[f]chromene core to improve potency and selectivity. Further elucidation of their molecular targets and mechanisms of action will be crucial for their advancement into preclinical and clinical development. The synthesis of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles is a key next step in realizing the full therapeutic potential of this exciting class of compounds.

References

  • Al-Harbi, L. M., et al. (2021). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules, 26(15), 4619. [Link]

  • El-Agrody, A. M., et al. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Pharmaceuticals, 14(7), 654. [Link]

  • El-Agrody, A. M., et al. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega, 8(4), 4185-4198. [Link]

  • Okasha, R. M., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. Molecules, 27(24), 8963. [Link]

  • El Gaafary, M. O., et al. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 26(16), 4933. [Link]

  • Al-Harbi, L. M., et al. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155814. [Link]

  • Ali, A. A.-S., et al. (2018). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1163-1175. [Link]

  • El-Agrody, A. M., et al. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. [Link]

  • Okasha, R. M., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules, 27(14), 4509. [Link]

  • El-Agrody, A. M., et al. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Publications. [Link]

  • El-Agrody, A. M., et al. (2020). Synthesis, Characterization, Biological Activity of Novel 1H-benzo[f]- chromene and 12H-benzo[f]chromeno[2,3-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Al-Harbi, L. M., et al. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. PubMed. [Link]

  • Borik, R. M. A., et al. (2025). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Bentham Science. [Link]

  • Okasha, R. M., et al. (2022). 9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Doc. Semantic Scholar. [Link]

  • Ahmed, M. F., et al. (2018). Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. Bioorganic & Medicinal Chemistry, 26(19), 5277-5288. [Link]

  • El-Agrody, A. M., et al. (2018). The effect of selected benzochromene derivatives on the invasion of MDA-MB-231 cell line. ResearchGate. [Link]

  • Ali, A. A.-S., et al. (2018). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Taylor & Francis Online. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Amino-1H-benzo[f]chromene-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is a perpetual endeavor. The 3-amino-1H-benzo[f]chromene-2-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile pharmacophore for the development of potent anticancer agents.[1][2][3] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of derivatives based on this core structure, offering insights into their mechanisms of action and the experimental rationale underpinning their evaluation.

Introduction to 3-Amino-1H-benzo[f]chromene-2-carbonitriles

The benzo[f]chromene nucleus, a key component of this compound class, is a recurring motif in a variety of biologically active molecules, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, antitumor properties.[2][4] The strategic incorporation of an amino group at the 3-position and a carbonitrile at the 2-position of the 1H-benzo[f]chromene ring system has been shown to be a critical determinant of their cytotoxic and antiproliferative activities.[5] This guide will dissect the preclinical data, offering a comparative analysis to inform future drug discovery and development efforts in this promising area.

In Vitro Efficacy: A Multi-faceted Assault on Cancer Cells

The primary evaluation of any potential anticancer agent begins with a thorough characterization of its activity in controlled laboratory settings. For the this compound series, a battery of in vitro assays has been employed to elucidate their cytotoxic and cytostatic effects against a diverse panel of human cancer cell lines.

Cytotoxicity Profile Across Various Cancer Cell Lines

The cytotoxic potential of these compounds has been extensively evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability. The results, summarized in the table below, demonstrate a broad spectrum of activity against various cancer histotypes.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
3-amino-1-(4-chlorophenyl)-8-bromo-1H-benzo[f]chromene-2-carbonitrileMCF-7 (Breast)0.8 ± 0.07[3]
HCT-116 (Colon)1.2 ± 0.11[3]
HepG-2 (Liver)1.5 ± 0.14[3]
3-amino-1-phenyl-8-methoxy-1H-benzo[f]chromene-2-carbonitrileMCF-7 (Breast)5.3 ± 0.4[3]
HCT-116 (Colon)7.1 ± 0.6[3]
HepG-2 (Liver)6.8 ± 0.5[3]
3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileMDA-MB-231 (Breast)3.2 ± 0.3[1]
A549 (Lung)4.1 ± 0.4[1]
MIA PaCa-2 (Pancreas)5.6 ± 0.5[1]
3-amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrileHT-29 (Colon)60[6]

Table 1: In Vitro Cytotoxicity (IC50) of Selected this compound Derivatives. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data clearly indicates that substitutions on the phenyl ring at the 1-position and on the benzo[f]chromene core significantly influence the cytotoxic potency. For instance, the presence of a bromine atom at the 8-position and a chloro substituent on the phenyl ring leads to a marked increase in activity.[3]

Unraveling the Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is paramount for their rational development. Mechanistic studies have revealed that this compound derivatives employ a multi-pronged attack on cancer cells.

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Flow cytometric analysis using Annexin V/Propidium Iodide (PI) staining has consistently demonstrated that these compounds trigger apoptosis in a dose-dependent manner. Furthermore, cell cycle analysis has revealed that these derivatives can induce cell cycle arrest at different phases, primarily at the G2/M or S phase, thereby preventing cancer cell proliferation.[1][5]

Several specific molecular targets have been identified for this class of compounds:

  • c-Src Kinase Inhibition: Certain derivatives have been shown to inhibit the activity of c-Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and metastasis.[1]

  • Topoisomerase I and II Inhibition: Some analogs act as dual inhibitors of topoisomerase I and II, enzymes that are essential for DNA replication and repair. Their inhibition leads to DNA damage and subsequent cell death.[1][5]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several chromene derivatives have been reported to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

The following diagram illustrates a generalized workflow for the in vitro evaluation of these compounds.

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_cytotoxicity Cytotoxicity Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound derivatives cell_lines Panel of Human Cancer Cell Lines synthesis->cell_lines Test Compounds mtt_assay MTT Assay for Cell Viability (IC50) cell_lines->mtt_assay apoptosis Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle target_assays Target-based Assays (e.g., Kinase Inhibition, Topoisomerase Activity) cell_cycle->target_assays

Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.

In Vivo Efficacy: Translating In Vitro Promise to Preclinical Models

While in vitro studies provide crucial initial data, the true test of a potential therapeutic agent lies in its performance within a living organism. In vivo studies are essential to assess not only the antitumor efficacy but also the pharmacokinetic and toxicological profiles of the compounds.

Chick Chorioallantoic Membrane (CAM) Assay: A Rapid In Vivo Screening Tool

The CAM assay serves as a valuable intermediate step between in vitro and mammalian in vivo models. It is a rapid, cost-effective, and ethically sound method for evaluating angiogenesis and tumor growth. Several this compound derivatives have demonstrated the ability to inhibit the growth of pre-established breast cancer xenografts on the CAM, while exhibiting low systemic toxicity.[7] This early in vivo validation provides a strong rationale for progressing promising candidates to more complex animal models.

Xenograft Models in Immunocompromised Mice

The gold standard for preclinical evaluation of anticancer drugs involves the use of xenograft models, where human cancer cells are implanted into immunocompromised mice. While extensive in vivo data for the parent compound is limited, studies on substituted derivatives have shown promising results.

Compound DerivativeAnimal ModelCancer TypeAdministration RouteOutcomeReference
Substituted 8-methoxy-1H-benzo[f]chromene-2-carbonitrilesChick CAMBreast Cancer XenograftTopicalInhibition of growth, proliferation, and induction of apoptosis[7]
Newly synthesized chromen-4-one derivativeWistar ratsHepatocellular Carcinoma (DEN-induced)IntraperitonealDownregulation of pro-inflammatory genes (TNF-α, VEGF)[8]

Table 2: Summary of In Vivo Efficacy of Benzo[f]chromene Derivatives. This table highlights the antitumor effects observed in preclinical models.

The following diagram outlines a general workflow for in vivo efficacy studies.

in_vivo_workflow cluster_model Animal Model Development cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis cell_implantation Implantation of Human Cancer Cells into Immunocompromised Mice tumor_growth Tumor Growth to Palpable Size cell_implantation->tumor_growth randomization Randomization into Control and Treatment Groups tumor_growth->randomization drug_admin Drug Administration (e.g., i.p., i.v., oral) randomization->drug_admin monitoring Tumor Volume and Body Weight Monitoring drug_admin->monitoring tumor_excision Tumor Excision and Weight Measurement monitoring->tumor_excision histology Histopathological Analysis tumor_excision->histology biomarker Biomarker Analysis (e.g., IHC, Western Blot) tumor_excision->biomarker

Caption: A standard workflow for assessing the in vivo efficacy of anticancer drug candidates.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

The collective body of evidence strongly supports the this compound scaffold as a highly promising starting point for the development of novel anticancer therapeutics. The demonstrated broad-spectrum in vitro cytotoxicity, coupled with multifaceted mechanisms of action that include the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic drivers, underscores the therapeutic potential of this chemical class.

While the initial in vivo data from CAM assays and limited xenograft studies are encouraging, further rigorous preclinical evaluation is warranted. Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity.

  • Comprehensive In Vivo Efficacy Studies: Utilizing a wider range of patient-derived xenograft (PDX) models to better predict clinical outcomes.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead candidates.

  • Combination Therapy Studies: To explore potential synergies with existing chemotherapeutic agents.

The continued exploration of this versatile scaffold holds significant promise for the discovery of next-generation cancer therapies that can overcome the challenges of drug resistance and improve patient outcomes.

References

  • Al-Warhi, T., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 27(1), 234. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules, 27(23), 8254. [Link]

  • Fun, H.-K., et al. (2012). 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2958. [Link]

  • Fouda, A. M., et al. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 9, 768811. [Link]

  • Hassan, A. S., et al. (2018). Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. Scientific Reports, 8(1), 16982. [Link]

  • Al-Abdullah, E. S., et al. (2023). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Molecules, 28(13), 5109. [Link]

  • Request PDF. (n.d.). Synthesis, Characterization, Biological Activity of Novel 1H-benzo[f]- chromene and 12H-benzo[f]chromeno[2,3-d]pyrimidine Derivatives. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. Molecules, 28(1), 16. [Link]

  • El-Sayed, N. N. E., et al. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155814. [Link]

  • El-Mahdy, H. A., et al. (2023). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Journal of Biomolecular Structure and Dynamics, 41(14), 6749–6764. [Link]

  • Al-Warhi, T., et al. (2022). 9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Doc. Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Al-Warhi, T., et al. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Figshare. [Link]

  • Fouda, A. M., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. Molecules, 28(1), 16. [Link]

  • Al-Warhi, T., et al. (2022). 9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Doc. Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Nabeel, A., et al. (2021). In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC. Journal of Gastrointestinal Cancer, 53(1), 185–191. [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of 3-amino-1H-benzo[f]chromene-2-carbonitrile for Cancer Cells Over Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for therapeutic agents that exhibit high efficacy against malignant cells while sparing their healthy counterparts remains a paramount objective. This guide provides an in-depth, technical comparison of 3-amino-1H-benzo[f]chromene-2-carbonitrile, a promising heterocyclic compound, and its derivatives, focusing on the critical assessment of their selective cytotoxicity towards cancer cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel anticancer agents.

Introduction: The Therapeutic Potential of Benzo[f]chromenes

The benzo[f]chromene scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer properties.[1][2][3] The this compound core, in particular, has been the subject of extensive research, revealing that strategic substitutions on this framework can lead to compounds with significant cytotoxic effects against various human cancer cell lines, such as breast (MCF-7, MDA-MB-231), colon (HCT-116), and liver (HepG-2) cancers.[1][4][5]

A crucial aspect of a viable anticancer drug candidate is its therapeutic window – the dosage range that effectively treats disease while minimizing toxicity to the patient. A key indicator of a favorable therapeutic window is the compound's selectivity for cancer cells over normal, healthy cells. Several studies have indicated that certain this compound derivatives exhibit this desirable selectivity, showing potent activity against cancer cells while displaying weaker cytotoxicity towards normal human cell lines like HFL-1 (human fetal lung fibroblast).[1][6] This guide will delineate the experimental framework for rigorously evaluating this selectivity.

Experimental Design for Selectivity Assessment

A robust assessment of selectivity necessitates a comparative analysis of the compound's cytotoxic effects on a panel of cancer cell lines alongside one or more normal cell lines. The choice of cell lines is critical and should ideally represent a diversity of cancer types and relevant normal tissue.

Rationale for Cell Line Selection

The selection of an appropriate panel of cell lines is a foundational step in preclinical drug screening.[7][8] For a comprehensive evaluation of this compound, a tiered approach is recommended:

  • Tier 1: Broad Spectrum Cancer Cell Line Panel: Initial screening against a diverse panel, such as the NCI-60 human tumor cell line panel, can provide a broad overview of the compound's activity spectrum.[8][9]

  • Tier 2: Targeted Cancer Cell Lines: Based on initial findings or the therapeutic hypothesis, a more focused panel should be used. For instance, if targeting breast cancer, a panel including MCF-7 (ER-positive), MDA-MB-231 (triple-negative), and a multi-drug resistant line like MCF-7/ADR would be informative.[2][6]

  • Tier 3: Normal Cell Line Counterparts: The inclusion of non-cancerous cell lines is essential for determining selectivity. Commonly used normal cell lines include:

    • HFL-1 (Human Fetal Lung Fibroblast): A well-characterized normal fibroblast cell line.[1][2][6]

    • WI-38 (Human Fetal Lung Fibroblast): Another widely used normal fibroblast line.[2][6]

    • Primary Human Fibroblasts or Keratinocytes: These offer high physiological relevance but have a finite lifespan.[10]

    • Immortalized non-malignant cell lines: These can be propagated indefinitely but may have altered characteristics.[10]

Experimental Workflow

The overall workflow for assessing selectivity is a multi-step process that requires careful execution and data analysis.

G cluster_0 Preparation cluster_1 Cytotoxicity Assay cluster_2 Data Analysis A Compound Synthesis & Characterization C Cell Seeding in 96-well Plates A->C B Cell Line Procurement & Culture B->C D Compound Treatment (Dose-Response) C->D E Incubation (e.g., 48-72h) D->E F Viability Measurement (e.g., MTT, SRB) E->F G Absorbance Reading F->G H IC50 Determination G->H I Selectivity Index (SI) Calculation H->I

Caption: Workflow for assessing cytotoxic selectivity.

Methodologies for Cytotoxicity Assessment

Several robust and validated assays are available to quantify the cytotoxic effects of a compound. The choice of assay can influence the outcome, and therefore, consistency is key. Colorimetric assays like MTT and SRB are widely used due to their reliability and suitability for high-throughput screening.[11][12][13]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[14] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium in a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a serial dilution of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a sigmoidal dose-response curve.

SRB (Sulphorhodamine B) Assay Protocol

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.[11][12]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described for the MTT assay.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for comparative analysis.

Tabulation of IC₅₀ Values

The IC₅₀ values for the this compound derivatives against the panel of cancer and normal cell lines should be summarized in a table.

CompoundCancer Cell Line 1 (IC₅₀, µM)Cancer Cell Line 2 (IC₅₀, µM)Cancer Cell Line 3 (IC₅₀, µM)Normal Cell Line 1 (IC₅₀, µM)
Derivative A ValueValueValueValue
Derivative B ValueValueValueValue
Doxorubicin ValueValueValueValue

IC₅₀ values are typically presented as the mean ± standard deviation from at least three independent experiments.

Calculation of the Selectivity Index (SI)

The selectivity index is a critical parameter for quantifying the preferential cytotoxicity of a compound. It is calculated as the ratio of the IC₅₀ value in a normal cell line to the IC₅₀ value in a cancer cell line.[15]

SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells.

CompoundSelectivity Index (SI) vs. Cancer Cell Line 1Selectivity Index (SI) vs. Cancer Cell Line 2Selectivity Index (SI) vs. Cancer Cell Line 3
Derivative A ValueValueValue
Derivative B ValueValueValue
Doxorubicin ValueValueValue

Mechanistic Insights and Comparative Analysis

While potent and selective cytotoxicity is a primary goal, understanding the underlying mechanism of action provides a more complete picture of a compound's therapeutic potential.

Potential Mechanisms of Action

Several studies on 1H-benzo[f]chromene derivatives suggest multiple potential mechanisms for their anticancer activity:

  • c-Src Kinase Inhibition: Some derivatives have been shown to inhibit c-Src kinase, a non-receptor tyrosine kinase that is often overexpressed and activated in various cancers, playing a key role in cell proliferation, survival, and metastasis.[1]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) through the activation of caspases 3/7.[1][2]

  • Cell Cycle Arrest: Treatment with benzo[f]chromene derivatives can lead to the accumulation of cancer cells in specific phases of the cell cycle, such as G2/M or S phase, thereby inhibiting their proliferation.[5][6]

  • Topoisomerase Inhibition: Some derivatives have been reported to act as dual inhibitors of topoisomerase I and II, enzymes crucial for DNA replication and repair.[5]

G A 3-amino-1H-benzo[f]chromene- 2-carbonitrile Derivative B c-Src Kinase A->B Inhibition F Caspase Activation A->F Induction G Cell Cycle Arrest A->G Induction C Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) B->C Activation D Cell Proliferation & Survival C->D Promotion E Apoptosis F->E Execution

Caption: Potential signaling pathways affected by the compound.

Comparative Analysis with Standard Drugs

A direct comparison with established anticancer drugs like Doxorubicin or Vinblastine is essential to benchmark the performance of novel compounds.[1][4] While these standard drugs are potent, they often suffer from significant side effects due to a lack of selectivity. A this compound derivative that demonstrates comparable or superior potency against cancer cells but with a significantly higher selectivity index would represent a major advancement.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anticancer agents. A systematic and rigorous assessment of their selectivity for cancer cells over normal cells is a critical step in their preclinical evaluation. This guide has outlined a comprehensive framework for conducting such an assessment, from experimental design and detailed protocols to data analysis and mechanistic interpretation.

Future research should focus on:

  • In vivo validation: Promising candidates with high in vitro selectivity should be advanced to in vivo animal models to assess their efficacy and toxicity in a more complex biological system.

  • Structure-Activity Relationship (SAR) studies: Further chemical modifications of the benzo[f]chromene core can be guided by SAR to optimize both potency and selectivity.

  • Target deconvolution: Elucidating the precise molecular targets of the most active compounds will facilitate a deeper understanding of their mechanism of action and aid in the identification of predictive biomarkers for patient stratification.

By adhering to the principles of scientific integrity and logical experimental design outlined in this guide, researchers can effectively evaluate the therapeutic potential of this compound derivatives and contribute to the development of safer and more effective cancer therapies.

References

  • Al-Warhi, T., et al. (2021). Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. Scientific Reports, 11(1), 1-18. Available at: [Link]

  • El-Sayed, N. F., et al. (2024). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. Available at: [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Available at: [Link]

  • El-Agrody, A. M., et al. (2020). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 25(15), 3421. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules, 27(24), 8989. Available at: [Link]

  • Mohamed, H. M., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. Molecules, 27(24), 8969. Available at: [Link]

  • El-Sayed, N. F., et al. (2024). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. Available at: [Link]

  • Kluwe, L. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), 53752. Available at: [Link]

  • Keepers, Y. P., et al. (1991). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer, 27(7), 897-900. Available at: [Link]

  • Gazdar, A. F., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377-2384. Available at: [Link]

  • El-Sayed, N. F., et al. (2024). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ResearchGate. Available at: [Link]

  • AstraZeneca. (2021). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Clinical Cancer Research, 27(19), 5438-5449. Available at: [Link]

  • Gillet, J. P., et al. (2017). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Medicinal Chemistry, 24(29), 3144-3155. Available at: [Link]

  • Capes-Davis, A., & Freshney, R. I. (2019). Cancer Cell Lines Are Useful Model Systems for Medical Research. Cancers, 11(8), 1098. Available at: [Link]

  • El-Agrody, A. M., et al. (2019). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 7, 639. Available at: [Link]

  • Papadimitriou, M., et al. (2019). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Journal of Cancer Therapy, 10(7), 580-590. Available at: [Link]

  • Muthupandian, S. (2015). Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines? ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules, 27(24), 8989. Available at: [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Available at: [Link]

  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available at: [Link]

  • de Oliveira, G. A. P., et al. (2021). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Toxicology in Vitro, 72, 105093. Available at: [Link]

  • RGCC International. (2019). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Available at: [Link]

  • Al-Omair, M. A., et al. (2022). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1641. Available at: [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available at: [Link]

  • ResearchGate. (n.d.). Selectivity index † values for the active in vitro anticancer compounds. Available at: [Link]

  • Pejin, B., et al. (2022). Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. Molecules, 27(24), 9034. Available at: [Link]

  • El-Agrody, A. M., et al. (2019). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry. Available at: [Link]

  • Price, P., & McMillan, T. J. (1999). Comparison between the clonogenic, MTT, and SRB assays for determining radiosensitivity in a panel of human bladder cancer cell lines and a ureteral cell line. Radiation Oncology Investigations, 7(2), 77-85. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values expressed in (µg/mL) of 3-amino-1H-benzo[f]chromene... Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR. Semantic Scholar. Available at: [Link]

  • Nelson Labs. (n.d.). Cytotoxicity Test. Available at: [Link]

  • Al-Omair, M. A., et al. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Scientific Reports, 13(1), 1058. Available at: [Link]

Sources

Confirming the Mechanism of Action of 3-amino-1H-benzo[f]chromene-2-carbonitrile: A Comparative Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for elucidating the mechanism of action of 3-amino-1H-benzo[f]chromene-2-carbonitrile and its derivatives. As a class of compounds demonstrating significant cytotoxic and anti-proliferative activities, a thorough mechanistic understanding is critical for their advancement as potential therapeutic agents.[1][2][3][4] This document moves beyond a simple listing of protocols to offer a logical, self-validating experimental workflow, grounded in the current understanding of benzo[f]chromene pharmacology. We will explore the primary hypothesized mechanisms—induction of apoptosis, cell cycle arrest, and specific enzyme inhibition—and detail the comparative assays required to validate these pathways.

The Pharmacological Landscape of Benzo[f]chromenes

The 1H-benzo[f]chromene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-cancer properties.[5][6] The subject of this guide, the 3-amino-2-carbonitrile substituted series, has consistently shown promise against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and hepatocellular carcinoma (HepG-2).[1][7][8] Preliminary studies and in-silico analyses point towards a multi-faceted mechanism of action, a common feature of effective anti-cancer agents. The prevailing hypotheses suggest that these compounds may exert their effects through:

  • Induction of Programmed Cell Death (Apoptosis): A primary and frequently cited mechanism is the triggering of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[9][10][11]

  • Interference with Cell Cycle Progression: Arresting the cell cycle at critical checkpoints (G1, S, or G2/M) is another key proposed activity, preventing cancer cell proliferation.[5][7][12]

  • Direct Enzyme Inhibition: Molecular docking and enzymatic assays suggest potential interactions with key oncogenic proteins such as c-Src kinase, topoisomerases, and EGFR tyrosine kinase.[1][5][7][13]

This guide will systematically address each hypothesis, presenting a workflow to generate robust, publishable data.

Overall Experimental Workflow

To dissect the mechanism of action, a tiered approach is recommended. This ensures that broad cytotoxic effects are confirmed before investing in more targeted and resource-intensive mechanistic studies.

G A Initial Cytotoxicity Screening (MTT/XTT Assay) B Select Lead Compound(s) & Cell Lines (Based on IC50 values) A->B C Annexin V/PI Staining (Flow Cytometry) B->C D Cell Cycle Analysis (Propidium Iodide Staining) B->D E Mitochondrial Membrane Potential Assay (e.g., JC-1) C->E F Caspase Activity Assay (Caspase-3/7, 8, 9) D->F G Kinase/Enzyme Inhibition Assays (e.g., c-Src, Topoisomerase) E->G F->G H Western Blot Analysis (Key Pathway Proteins) G->H I Comparative Analysis with Standard-of-Care Drugs H->I J Structure-Activity Relationship (SAR) Studies with Analogs I->J

Caption: Tiered experimental workflow for mechanistic validation.

Tier 1: Establishing Foundational Cytotoxicity

The first step is to quantify the anti-proliferative effect of the this compound compound (referred to as BFC-X ) across a panel of relevant cancer cell lines. This provides the critical dose-response data necessary for all subsequent experiments.

Experiment 3.1: Cell Viability Assay (MTT/XTT)

Causality: This assay establishes the concentration-dependent cytotoxic effect of BFC-X. The metabolic conversion of tetrazolium salts (MTT or XTT) into a colored formazan product by viable cells is a reliable indicator of cell health.[13] A reduction in color formation directly correlates with cell death or metabolic inactivation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of BFC-X (e.g., from 0.1 µM to 100 µM). Treat cells in triplicate for 24, 48, and 72 hours.

  • Controls:

    • Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve BFC-X.

    • Positive Controls: Cells treated with known cytotoxic drugs like Doxorubicin or Etoposide.[7][13]

  • Assay: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation:

CompoundCell LineIC50 (µM) at 48h
BFC-X MCF-7Experimental Value
BFC-X HCT-116Experimental Value
BFC-X MDA-MB-231Experimental Value
DoxorubicinMCF-7Literature/Experimental Value
EtoposideHCT-116Literature/Experimental Value

Tier 2: Investigating Apoptosis and Cell Cycle Arrest

With the IC50 value established, the next tier investigates the two most prominent hypothesized mechanisms of cell death. Experiments should be conducted using the IC50 and 2x IC50 concentrations of BFC-X.

Experiment 4.1: Quantifying Apoptosis via Annexin V/PI Staining

Causality: This is the gold standard for differentiating between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Protocol:

  • Treatment: Treat a sensitive cell line (selected from Tier 1) with vehicle, BFC-X (IC50 and 2x IC50), and a positive control (e.g., Camptothecin)[13] for 24 hours.

  • Staining: Harvest the cells and wash with cold PBS. Resuspend in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experiment 4.2: Cell Cycle Analysis

Causality: Many cytotoxic agents function by halting the cell cycle at specific checkpoints, preventing DNA replication or mitosis.[5][7][12] Staining DNA with a quantitative dye like Propidium Iodide allows for the measurement of DNA content per cell, thereby revealing the distribution of the cell population across the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase after treatment indicates cell cycle arrest.

Protocol:

  • Treatment: Treat cells as described in Experiment 4.1.

  • Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing PI and RNase A.

  • Analysis: Analyze the cells using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M% Apoptotic Cells (Sub-G1)
VehicleValueValueValueValue
BFC-X (IC50) ValueValueValueValue
BFC-X (2x IC50) ValueValueValueValue
Nocodazole (G2/M arrest)ValueValueValueValue
Experiment 4.3: Caspase Activation Assays

Causality: Apoptosis is executed by a cascade of cysteine proteases called caspases.[1] Measuring the activity of key caspases confirms that the observed cell death is indeed apoptosis and can provide insight into the initiating pathway. Caspase-8 is an initiator caspase for the extrinsic pathway, Caspase-9 for the intrinsic (mitochondrial) pathway, and Caspase-3/7 are the primary executioner caspases.

Protocol:

  • Treatment: Treat cells with BFC-X as previously described.

  • Lysis: Lyse the cells to release cellular contents.

  • Assay: Use commercially available luminescent or colorimetric assays that employ specific peptide substrates for Caspase-3/7, Caspase-8, and Caspase-9. The cleavage of the substrate produces a measurable signal that is proportional to caspase activity.

  • Analysis: Measure luminescence or absorbance and normalize to the vehicle control.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway BFC BFC-X ROS ↑ ROS Generation BFC->ROS DeathR Death Receptor (e.g., Fas, TRAIL-R) BFC->DeathR Hypothesized Mito ↓ Mitochondrial Membrane Potential ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp8 Caspase-8 Activation DeathR->Casp8 Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Sources

A Researcher's Guide to the Reproducible Synthesis of 3-Amino-1H-benzo[f]chromene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the consistent and reliable synthesis of bioactive scaffolds is paramount. The 3-amino-1H-benzo[f]chromene-2-carbonitrile core is a privileged structure, with derivatives exhibiting a range of biological activities, including anticancer and c-Src kinase inhibitory effects.[1][2][3] This guide provides an in-depth comparison of common synthetic methodologies for this compound, with a critical focus on the factors influencing reproducibility. Drawing from established literature, we will dissect the nuances of experimental choices to empower researchers to achieve consistent and high-yielding results.

Introduction to the Synthetic Challenge

The synthesis of this compound and its analogs is most commonly achieved through a one-pot, three-component reaction involving a naphthol (typically 2-naphthol or a derivative), an aromatic aldehyde, and malononitrile. While seemingly straightforward, the reproducibility of this reaction can be influenced by a variety of factors, from the choice of catalyst and energy source to the purity of reagents and work-up procedures. This guide will explore these variables in the context of the most prevalent synthetic strategies.

Comparative Analysis of Synthetic Protocols

We will now delve into a comparative analysis of two primary methodologies for the synthesis of this compound: microwave-assisted organic synthesis (MAOS) and ionic liquid-catalyzed synthesis.

Methodology 1: Microwave-Assisted Synthesis with a Basic Catalyst

Microwave-assisted organic synthesis has gained significant traction for its ability to accelerate reaction rates and improve yields. In the context of this compound synthesis, it is frequently employed in conjunction with a basic catalyst such as piperidine.

A representative procedure involves the reaction of a naphthol derivative, an aromatic aldehyde, and malononitrile in a 1:1:1 molar ratio in ethanol, with a catalytic amount of piperidine. The reaction mixture is then subjected to microwave irradiation.[1][4][5]

Step-by-Step Methodology:

  • To a mixture of 2-naphthol (or a substituted derivative, 0.01 mol), the desired aromatic aldehyde (0.01 mol), and malononitrile (0.01 mol) in ethanol (25 mL), add piperidine (0.5 mL).

  • Heat the reaction mixture under microwave irradiation at a specified temperature and power for a short duration (e.g., 140°C at 400 W for 2 minutes).[4][5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.

  • Microwave Parameters: The reaction temperature, pressure, and irradiation power are critical.[1][4][6] Inconsistent microwave heating can lead to variations in yield and the formation of byproducts. It is crucial to use a dedicated scientific microwave reactor that allows for precise control and monitoring of these parameters.

  • Catalyst Concentration: The amount of piperidine can significantly impact the reaction rate. While it is a catalyst, an excess or deficiency can lead to incomplete reactions or the formation of undesired side products.

  • Solvent Purity: The use of anhydrous ethanol is recommended, as the presence of water can potentially lead to the hydrolysis of the nitrile group or other unwanted side reactions.

  • Reagent Purity: The purity of the starting materials, particularly the aldehyde, is crucial. Aldehydes are prone to oxidation to carboxylic acids, which can inhibit the reaction.

Methodology 2: Ionic Liquid-Catalyzed Synthesis

Ionic liquids (ILs) have emerged as "green" alternatives to traditional organic solvents and can also act as catalysts. Their use in the synthesis of this compound offers advantages in terms of catalyst recyclability and often milder reaction conditions.

This method involves the one-pot reaction of a naphthol, an aromatic aldehyde, and malononitrile in the presence of a catalytic amount of an ionic liquid, often under solvent-free conditions or with minimal solvent.

Step-by-Step Methodology:

  • Combine β-naphthol (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) with a catalytic amount of an ionic liquid (e.g., 1-allyl-3-methyl-imidazolium iodide, 10 mol%).[7]

  • Heat the mixture at a specified temperature (e.g., 80°C) for a designated time (e.g., 30 minutes), with stirring.[7]

  • Monitor the reaction by TLC.

  • After completion, add ethanol to the reaction mixture and stir.

  • Collect the solid product by filtration, wash with ethanol, and dry.

  • The ionic liquid can often be recovered from the filtrate and reused.

  • Choice of Ionic Liquid: The nature of the cation and anion of the ionic liquid can significantly affect its catalytic activity.[7] The basicity or acidity of the IL plays a crucial role in promoting the reaction.

  • Reaction Temperature: Precise temperature control is essential. Even under solvent-free conditions, localized overheating can lead to decomposition and reduced yields.

  • Mixing and Homogeneity: In a solvent-free reaction, ensuring proper mixing of the reactants and catalyst is critical for a uniform reaction rate and to avoid localized "hot spots."

  • Water Content: Ionic liquids can be hygroscopic. The presence of water can alter the polarity and catalytic properties of the IL, potentially affecting the reaction outcome.

Performance Comparison

ParameterMicrowave-Assisted Synthesis (with Piperidine)Ionic Liquid-Catalyzed SynthesisAlternative "Green" Catalysts (e.g., Rochelle Salt)
Reaction Time Very short (typically 2-5 minutes)[1][4][5]Short (typically 30-60 minutes)[7]Variable, often requires reflux (hours)[8]
Typical Yields High to excellent (80-95%)[2][4]High to excellent (90-95%)[7]Good (yields reported)[8]
Energy Source Microwave IrradiationConventional Heating (oil bath)Conventional Heating (reflux)
Catalyst Piperidine (volatile, basic)Ionic Liquid (low volatility, tunable)Rochelle Salt (non-toxic, reusable)[8]
Solvent Ethanol[1][4][5]Often solvent-free or minimal solvent[7]Ethanol or Water[8]
Key Reproducibility Challenges Precise control of microwave parameters, catalyst concentrationChoice and purity of ionic liquid, temperature controlCatalyst preparation and activity, reaction time

Causality Behind Experimental Choices

The choice between these methods often depends on the available equipment and the desired scale of the synthesis.

  • Microwave-assisted synthesis is favored for rapid reaction optimization and library synthesis due to the extremely short reaction times. The focused heating effect of microwaves can efficiently drive the reaction to completion, often with higher yields compared to conventional heating.

  • Ionic liquid-catalyzed synthesis is an attractive option for its environmental benefits ("green chemistry") and the potential for catalyst recycling.[7] The non-volatile nature of ionic liquids also simplifies product isolation. The choice of a specific ionic liquid can be tailored to optimize the reaction for different substrates.

  • Alternative "Green" Catalysts , such as Rochelle salt, offer a cost-effective and environmentally benign approach.[8] However, these methods may require longer reaction times and careful optimization of the catalyst preparation to ensure consistent activity.

Self-Validating Systems: The Importance of Thorough Characterization

Regardless of the synthetic method employed, ensuring the identity and purity of the final product is a cornerstone of reproducibility. A self-validating protocol must include comprehensive characterization of the synthesized this compound.

Essential Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification of the product and the detection of any impurities.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the amino (NH₂) and cyano (C≡N) groups.[2][4]

  • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming the expected molecular formula.[4]

  • Melting Point Analysis: A sharp and consistent melting point is a good indicator of purity.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization reagents Combine: - Naphthol Derivative - Aromatic Aldehyde - Malononitrile solvent_cat Add Solvent (e.g., Ethanol) & Catalyst (e.g., Piperidine) reagents->solvent_cat 1 heating Apply Energy Source (Microwave or Conventional Heating) solvent_cat->heating 2 tlc Monitor with TLC heating->tlc 3 cool Cool to Room Temp. tlc->cool 4 filter Filter Precipitate cool->filter 5 wash Wash with Cold Solvent filter->wash 6 recrystallize Recrystallize wash->recrystallize 7 analysis Analyze Product: - NMR (¹H, ¹³C) - IR - MS - Melting Point recrystallize->analysis 8

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established and high-yielding reaction. However, achieving consistent reproducibility requires careful attention to detail. By understanding the critical parameters of each synthetic methodology—be it microwave-assisted, ionic liquid-catalyzed, or another approach—researchers can mitigate common pitfalls and ensure the reliable production of this important heterocyclic scaffold. A robust and reproducible synthesis is not merely about following a recipe; it is about understanding the underlying chemistry and meticulously controlling the variables that can influence the outcome. The implementation of thorough characterization techniques is the final and essential step in validating the success and reproducibility of the synthesis.

References

  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. MDPI. Available at: [Link]

  • Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers. Available at: [Link]

  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. MDPI. Available at: [Link]

  • Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. PMC - NIH. Available at: [Link]

  • Synthesis of 3-amino-1-(3-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile (4b) under different conditions. ResearchGate. Available at: [Link]

  • 9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Doc. Semantic Scholar. Available at: [Link]

  • Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR. Semantic Scholar. Available at: [Link]

  • ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Revue Roumaine de Chimie. Available at: [Link]

  • Green Chemistry: New Synthesis of Substituted Chromenes and Benzochromenes via Three-Component Reaction Utilizing Rochelle Salt as Novel Green Catalyst. ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to Cross-Validation of Molecular Docking with Experimental Data for Benzo[f]chromenes

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the synergy between computational and experimental approaches is not merely advantageous; it is fundamental to the rapid and cost-effective identification of novel therapeutic agents. This guide provides an in-depth, experience-driven framework for the cross-validation of molecular docking results with experimental data, with a specific focus on the promising class of heterocyclic compounds, benzo[f]chromenes. Our objective is to move beyond a simplistic comparison of computational scores and biological readouts, offering instead a nuanced understanding of how to critically evaluate and integrate these disparate datasets to drive meaningful structure-activity relationship (SAR) studies and accelerate the journey from virtual hit to viable drug candidate.

The Symbiotic Relationship of In Silico and In Vitro Methodologies

Molecular docking has emerged as a powerful tool for predicting the binding orientation and affinity of small molecules to protein targets. However, the inherent approximations in scoring functions and the static nature of receptor models necessitate rigorous experimental validation to confirm these in silico hypotheses. For benzo[f]chromenes, a scaffold known for its diverse biological activities including anticancer and antimicrobial properties, this cross-validation is paramount. A strong correlation between docking scores and experimentally determined biological activity, such as IC₅₀ values, instills confidence in the predictive power of the computational model for this chemical class.

This guide will dissect the critical components of this validation process, from the meticulous execution of molecular docking simulations to the precise in vitro evaluation of biological activity, and finally, the insightful interpretation of the combined data.

Part 1: The Computational Arm - Molecular Docking of Benzo[f]chromenes

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The primary output is a docking score, typically representing the binding energy, where a more negative value indicates a more favorable interaction.

Key Protein Targets for Benzo[f]chromenes

Benzo[f]chromenes have been investigated against several key protein targets implicated in cancer and microbial pathogenesis. Notable examples include:

  • EGFR Tyrosine Kinase: A crucial regulator of cell proliferation, its overactivity is a hallmark of many cancers.

  • c-Src Kinase: A non-receptor tyrosine kinase involved in cell growth, differentiation, and survival.

  • Topoisomerases I and II: Enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy.

  • Microbial Enzymes: Such as DNA gyrase and 14α-demethylase, which are essential for bacterial and fungal survival, respectively.

A Step-by-Step Protocol for Molecular Docking
  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the benzo[f]chromene derivatives.

    • Convert the 2D structures to 3D and perform energy minimization.

    • Assign partial charges to the ligand atoms.

  • Docking Protocol Validation (Redocking):

    • If a co-crystallized ligand is present in the PDB structure, extract it and re-dock it into the binding site.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.

  • Molecular Docking Simulation:

    • Define the binding site on the target protein, typically based on the position of the co-crystallized ligand or through binding site prediction algorithms.

    • Dock the prepared benzo[f]chromene derivatives into the defined binding site using a validated docking program (e.g., AutoDock, Glide, GOLD).

    • Generate multiple binding poses for each ligand.

  • Analysis of Docking Results:

    • Rank the ligands based on their docking scores.

    • Visually inspect the binding poses of the top-ranked compounds to analyze their interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the key amino acid residues in the binding site.

G cluster_prep Preparation cluster_docking Docking Workflow cluster_output Output PDB Obtain Protein Structure (PDB) Validation Docking Protocol Validation (Redocking) PDB->Validation Ligands Prepare Benzo[f]chromene Library Docking Molecular Docking Simulation Ligands->Docking Validation->Docking Validated Protocol Analysis Analyze Poses and Scores Docking->Analysis Ranked_List Ranked List of Compounds Analysis->Ranked_List Binding_Hypothesis Binding Mode Hypothesis Analysis->Binding_Hypothesis

Molecular Docking Workflow.

Part 2: The Experimental Arm - In Vitro Biological Evaluation

Experimental validation is the cornerstone of confirming in silico predictions. For benzo[f]chromenes, this typically involves assessing their anticancer and antimicrobial activities.

Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest the cells and seed them into 96-well plates at a predetermined density.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the benzo[f]chromene derivatives in the culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum:

    • Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

    • Dilute the culture to achieve a standardized inoculum density.

  • Compound Preparation:

    • Prepare serial dilutions of the benzo[f]chromene derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation:

    • Add the standardized microbial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

G cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Assays cluster_data Experimental Data Synthesis Synthesize Benzo[f]chromene Derivatives Anticancer Anticancer Assays (e.g., MTT) Synthesis->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Synthesis->Antimicrobial IC50 Determine IC50 Values Anticancer->IC50 MIC Determine MIC Values Antimicrobial->MIC

Experimental Validation Workflow.

Part 3: The Nexus - Correlating Docking and Experimental Data

The crux of the cross-validation process lies in the critical analysis of the relationship between the computational predictions and the experimental results. A common approach is to plot the docking scores against the experimental IC₅₀ or MIC values.

Data Presentation: A Comparative Table
Compound IDDocking Score (kcal/mol) vs. Target XExperimental IC₅₀ (µM) vs. Cell Line Y
BFC-1-9.85.2
BFC-2-9.57.8
BFC-3-8.215.1
BFC-4-7.132.5
BFC-5-10.52.1
Control-10.23.5

This is an illustrative table; actual data should be populated from specific studies.

Interpreting the Correlation: Beyond the Numbers

A strong negative correlation, where lower (more negative) docking scores correspond to lower IC₅₀ values (higher potency), suggests that the docking model is successfully predicting the binding affinity and that the target engagement is a primary driver of the observed biological activity.

However, a lack of a strong correlation does not necessarily invalidate the docking results. Several factors can contribute to this discrepancy:

  • Pharmacokinetic Properties (ADMET): A compound may have an excellent docking score but poor cell permeability or metabolic instability, leading to weak activity in a cell-based assay. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can provide valuable insights in this regard.

  • Off-Target Effects: The observed biological activity may be due to the compound acting on a different target than the one used in the docking study.

  • Limitations of Scoring Functions: Scoring functions are approximations and may not accurately capture all the nuances of molecular interactions, such as solvation effects and entropic contributions.

  • Mechanism of Action: The compound might exert its biological effect through a mechanism other than direct enzyme inhibition, such as disrupting protein-protein interactions.

G Docking Molecular Docking Results (Docking Score) Correlation Correlation Analysis Docking->Correlation Experimental Experimental Data (IC50/MIC) Experimental->Correlation SAR Structure-Activity Relationship (SAR) Correlation->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Integrated Data Analysis and Lead Optimization Cycle.

Conclusion: An Iterative Approach to Drug Discovery

The cross-validation of molecular docking with experimental data is an iterative and dynamic process. When computational predictions align with experimental observations, it provides a robust foundation for the rational design of more potent and selective benzo[f]chromene derivatives. Discrepancies, on the other hand, should not be viewed as failures but as opportunities to refine the computational model, explore alternative biological targets, and gain a deeper understanding of the complex interplay of factors that govern a compound's therapeutic potential. By embracing this integrated approach, researchers can navigate the multifaceted challenges of drug discovery with greater confidence and efficiency.

References

The Ascendant Antimicrobial Profile of 3-Amino-1H-benzo[f]chromene-2-carbonitrile: A Comparative Analysis Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance poses a formidable threat to global health, the exploration of novel chemical scaffolds with potent antimicrobial activity is paramount. Among the promising candidates, derivatives of the benzo[f]chromene nucleus have garnered significant attention. This guide provides a comprehensive comparison of the antimicrobial spectrum of a representative novel compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, against a panel of established, standard antibiotics. This analysis is grounded in experimental data and standardized methodologies to offer researchers, scientists, and drug development professionals a clear perspective on the potential of this emerging class of antimicrobials.

The Imperative for Novel Antimicrobials: The Rise of Benzo[f]chromenes

The relentless evolution of pathogenic microorganisms has rendered many frontline antibiotics less effective, creating an urgent need for new therapeutic agents with unique mechanisms of action.[1] Chromene derivatives, a class of heterocyclic compounds, have emerged as a promising area of research due to their diverse biological activities, including antimicrobial properties.[2][3] The fusion of a pyran ring with a benzene ring to form the chromene core, and its further annulation to a naphthalene moiety in benzo[f]chromenes, results in a rigid, planar structure that is conducive to interaction with biological targets.[2][3]

The potential mechanism of action for chromene derivatives is multifaceted, with evidence suggesting they can inhibit essential bacterial enzymes like DNA gyrase, thereby disrupting DNA replication and cell division.[4][5][6] Furthermore, some derivatives are believed to interfere with the integrity of the microbial cell membrane.[1] This multi-target potential is a significant advantage in the fight against drug-resistant strains.

Comparative Antimicrobial Spectrum: A Head-to-Head Analysis

To objectively assess the antimicrobial potential of 3-amino-1H-benzo[f]chromene-2-carbonitrile derivatives, a direct comparison with widely used standard antibiotics is essential. The following data summarizes the in vitro activity of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile against a panel of clinically relevant Gram-positive and Gram-negative bacteria, and fungi. The data is presented as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) in µg/mL, alongside inhibition zone (IZ) diameters in mm.

Table 1: Antimicrobial Activity of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile and Standard Antibiotics
Microorganism3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrileAmpicillinGentamicinKetoconazole
IZ (mm) MIC (µg/mL) MBC (µg/mL) IZ (mm) / MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus22 ± 0.76.2512.524 ± 1.1 / 6.25
Bacillus subtilis26 ± 0.612.52526 ± 1.0 / 6.25
Staphylococcus epidermidis25 ± 0.4255028 ± 1.4 / 6.25
Gram-Negative Bacteria
Enterobacter cloacae26 ± 0.42550-
Escherichia coli13 ± 0.125100-
Salmonella typhi16 ± 0.550100-
Fungi MIC (µg/mL) MFC (µg/mL)
Aspergillus fumigatus15 ± 1.16.2512.5-
Aspergillus flavus16 ± 1.212.525-
Candida albicans21 ± 0.725100-

Data sourced from Okasha et al. (2022).[5][7][8]

Analysis of the Data:

The data reveals that 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile exhibits a broad spectrum of antimicrobial activity. Notably:

  • Gram-Positive Activity: The compound demonstrates potent activity against Staphylococcus aureus, with an MIC of 6.25 µg/mL, which is comparable to that of Ampicillin.[7] Its activity against Bacillus subtilis and Staphylococcus epidermidis is also significant.[7]

  • Gram-Negative Activity: While showing activity against the tested Gram-negative bacteria, the MIC values are generally higher than those observed for Gentamicin against E. coli.[7] This suggests a potentially different spectrum of activity or mechanism of action compared to aminoglycoside antibiotics.

  • Antifungal Activity: The compound displays promising antifungal activity, particularly against Aspergillus fumigatus, with an MIC of 6.25 µg/mL, equivalent to the standard antifungal, Ketoconazole.[7]

Methodologies for Antimicrobial Susceptibility Testing

The reliability of antimicrobial susceptibility data hinges on the use of standardized and validated experimental protocols. The following sections detail the methodologies employed to generate the comparative data, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Experimental Workflow: From Culture to Result

G cluster_prep Preparation cluster_testing Testing cluster_disk Disk Diffusion (Kirby-Bauer) cluster_broth Broth Microdilution cluster_analysis Data Analysis start Isolate Pure Microbial Colony inoculum Prepare Standardized Inoculum (0.5 McFarland) start->inoculum lawn Inoculate Mueller-Hinton Agar Plate (Lawn Culture) inoculum->lawn inoculate_wells Inoculate Microtiter Plate Wells inoculum->inoculate_wells disks Apply Antimicrobial Disks lawn->disks incubate_disk Incubate at 37°C for 18-24h disks->incubate_disk measure_zones Measure Zones of Inhibition (mm) incubate_disk->measure_zones dilutions Prepare Serial Dilutions of Compound/Antibiotic dilutions->inoculate_wells incubate_broth Incubate at 37°C for 18-24h inoculate_wells->incubate_broth determine_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate_broth->determine_mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

Protocol 1: Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility based on the size of the growth inhibition zone around an antibiotic-impregnated disk.[11][12][13][14][15]

1. Inoculum Preparation: a. Select 3-5 isolated colonies of the test microorganism from a pure culture on a non-selective agar plate (18-24 hours old). b. Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

2. Inoculation of Mueller-Hinton Agar (MHA) Plate: a. Dip a sterile cotton swab into the standardized inoculum suspension. b. Remove excess fluid by pressing the swab against the inner wall of the tube. c. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[11][13]

3. Application of Antimicrobial Disks: a. Using sterile forceps or a disk dispenser, place the antimicrobial-impregnated disks onto the inoculated agar surface. b. Ensure disks are firmly in contact with the agar and are spaced at least 24 mm apart.[11]

4. Incubation: a. Invert the plates and incubate at 37°C for 18-24 hours.

5. Interpretation: a. Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). b. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the standardized charts provided by the CLSI.[12]

Protocol 2: Broth Microdilution Method for MIC Determination

This quantitative method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][16]

1. Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test compound or standard antibiotic. b. Perform serial two-fold dilutions of the antimicrobial agent in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[16]

2. Inoculum Preparation: a. Prepare a standardized inoculum of the test organism as described in the Kirby-Bauer protocol (0.5 McFarland standard). b. Dilute the standardized inoculum to the final required concentration for the test.

3. Inoculation of Microtiter Plate: a. Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared inoculum. b. Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).[16]

4. Incubation: a. Incubate the microtiter plate at 37°C for 18-24 hours.

5. MIC Determination: a. After incubation, visually inspect the wells for turbidity (growth). b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[16]

Logical Relationship: From Inhibition Zone to MIC

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment IZ Inhibition Zone (IZ) [Kirby-Bauer] MIC Minimum Inhibitory Concentration (MIC) [Broth Microdilution] IZ->MIC Correlates to (Provides initial indication) MIC->IZ Predicts (Standardized breakpoints)

Caption: Relationship between Qualitative and Quantitative Testing.

Conclusion and Future Perspectives

The experimental evidence presented in this guide strongly suggests that this compound derivatives represent a promising new class of antimicrobial agents with a broad spectrum of activity. The compound's potent efficacy against Gram-positive bacteria and fungi, in some cases comparable to standard antibiotics, warrants further investigation.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets of these compounds will be crucial for understanding their activity and for rational drug design to enhance potency and overcome resistance.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of derivatives will help to identify the key structural features responsible for antimicrobial activity and to optimize the lead compound.

  • In Vivo Efficacy and Toxicity Studies: Successful in vitro activity must be translated into in vivo efficacy in animal models of infection. Concurrently, comprehensive toxicity profiling is essential to ensure the safety of these compounds for potential therapeutic use.

The journey from a promising lead compound to a clinically approved drug is long and challenging. However, the compelling antimicrobial profile of this compound derivatives provides a strong foundation for continued research and development in the critical quest for new and effective treatments for infectious diseases.

References

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Microbiology in Pictures. (2024, December 30). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Borik, R. M. A., et al. (2025, August 15). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. PubMed. [Link]

  • El-Agrody, A. M., et al. (2020). Targeted potent antimicrobial benzochromene-based analogues: Synthesis, computational studies, and inhibitory effect against 14α-Demethylase and DNA Gyrase. Bioorganic Chemistry, 105, 104387. [Link]

  • Okasha, R. M., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. ResearchGate. [Link]

  • Borik, R. M. A., et al. (2025, August 15). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Bentham Science. [Link]

  • Okasha, R. M., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. MDPI. [Link]

  • Gaikwad, A., et al. (2025). Targeted potent antimicrobial benzochromene-based analogues: Synthesis, computational studies, and inhibitory effect against 14α-Demethylase and DNA Gyrase. Request PDF. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • ResearchGate. A minimum inhibitory concentration of the compounds against bacteria. [Link]

  • de Oliveira, C. B., et al. (2010). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 41(4), 1113-1117. [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Gaikwad, A., et al. (2025). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry. [Link]

  • Wang, Y., et al. (2017). Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation. Frontiers in Microbiology, 8, 2119. [Link]

  • ResearchGate. Literature MIC values for tested antibiotics. [Link]

  • ResearchGate. Values of minimal inhibitory concentration (MIC -µg/ml) for the tested drugs against S. aureus and E. coli strains. [Link]

  • El-Gazzar, M. G., et al. (2022). A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment. Molecules, 27(21), 7264. [Link]

  • ResearchGate. List of the antibiotics, MIC values of P. aeruginosa and S. aureus planktonic cells and their mechanism of action. [Link]

  • Koburger, T., et al. (2010). Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains. GMS Krankenhaushygiene interdisziplinar, 5(1), Doc11. [Link]

  • Okasha, R. M., et al. (2022). 9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Doc. Semantic Scholar. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-amino-1H-benzo[f]chromene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment & Immediate Safety Precautions

The molecular structure of 3-amino-1H-benzo[f]chromene-2-carbonitrile contains two key functional groups that dictate its hazard profile: an aromatic amine and a nitrile group.

  • Nitrile (-C≡N) Group: The primary hazard associated with nitriles is their potential to release highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions or upon combustion.[3][4]

  • Aromatic Amine Group: Aromatic amines as a class are known for their potential toxicity and other health hazards.[2]

Given these characteristics, this compound should be handled with care, assuming it may be toxic if swallowed, in contact with skin, or inhaled.

Engineering Controls

All handling and disposal-related activities involving this compound must be conducted within a certified laboratory chemical fume hood.[2][3] This is the primary engineering control to prevent inhalation of airborne powder or potential vapors.[5] Ensure the fume hood is functioning correctly and that an eyewash station and safety shower are accessible and have been recently tested.[2][3]

Personal Protective Equipment (PPE)

A robust selection of PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[5][6]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves. Consider double-gloving for higher-risk tasks.Prevents skin contact.[3] Change gloves immediately if contaminated.[7]
Eye Protection Safety goggles or a face shield worn over safety glasses.Protects against splashes and airborne dust particles.[1]
Lab Coat Standard, flame-resistant laboratory coat with full-length sleeves.Protects clothing and skin from contamination.[1]
Respiratory Not typically required if work is performed in a functioning fume hood.A fume hood provides adequate protection from inhalation.[1][3]
Incompatible Materials

To prevent dangerous chemical reactions, segregate this compound and its waste from the following:

  • Strong Acids: Can cause the release of toxic hydrogen cyanide gas.[3]

  • Strong Oxidizing Agents: May lead to vigorous or explosive reactions.[3]

  • Isocyanates and Nitrides: Avoid contact to prevent potentially vigorous reactions.[3]

Part 2: Step-by-Step Disposal Protocol

All waste containing this compound, including trace amounts, must be treated as hazardous chemical waste.[2][3] The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach for hazardous waste, meaning the generator is responsible for its safe management until its final disposal.[8]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to ensure safety and compliance.[9][10]

  • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable container.[1] The container must be made of a compatible material (e.g., high-density polyethylene, glass).[9][11]

  • Contaminated Materials (Debris): Any disposable items that have come into contact with the compound, such as pipette tips, weigh boats, contaminated gloves, and bench paper, must be considered hazardous waste.[1][3] Collect these items in a separate, clearly labeled hazardous waste bag or container.[1]

Step 2: Waste Container Labeling

Accurate and clear labeling is a legal requirement under OSHA and EPA regulations.[6][12][13]

Your hazardous waste container label must include:

  • The words "Hazardous Waste" .[11]

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[9][11]

  • An accurate list of all contents by percentage.

  • The date accumulation started.

  • The specific hazard characteristics (e.g., "Toxic").

Step 3: Waste Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10][11]

  • Container Integrity: Keep waste containers securely closed at all times, except when adding waste.[6][11][14] Do not leave a funnel in the container opening.[9][11]

  • Segregation: Store the waste container away from incompatible materials, particularly acids.[10]

  • Capacity: Do not fill containers beyond 90% capacity to allow for expansion.[14]

  • Inspection: Inspect the SAA weekly for any signs of leakage or container degradation.[10][11]

Disposal Workflow Diagram

G cluster_0 In-Lab Process cluster_1 Coordination & Disposal Gen Waste Generation (Solid Compound & Contaminated Debris) Seg Step 1: Segregate Waste Streams (Solids vs. Debris) Gen->Seg Collect Step 2: Collect in Compatible, Labeled Containers Seg->Collect Store Step 3: Store in Designated Satellite Accumulation Area (SAA) Collect->Store EHS Step 4: Contact EHS/ Waste Management Service Store->EHS Container Full (≤90%) Pickup Schedule Waste Pickup EHS->Pickup Transport Transport via Licensed Hauler (Manifest Tracking) Pickup->Transport Incinerate Final Disposal: High-Temperature Incineration Transport->Incinerate

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1H-benzo[f]chromene-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-amino-1H-benzo[f]chromene-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.